molecular formula C6H12O3 B1194145 2-Hydroxy-3-methylpentanoic acid CAS No. 488-15-3

2-Hydroxy-3-methylpentanoic acid

货号: B1194145
CAS 编号: 488-15-3
分子量: 132.16 g/mol
InChI 键: RILPIWOPNGRASR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-hydroxy-3-methylpentanoic acid is a branched-chain fatty acid that is 3-methylpentanoic acid carrying a hydroxy substitutent at position 2. It is a branched-chain fatty acid, a short-chain fatty acid and a 2-hydroxy fatty acid. It is a conjugate acid of a 2-hydroxy-3-methylpentanoate.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-hydroxy-3-methylpentanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILPIWOPNGRASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862016
Record name 2-Hydroxy-3-methylpentanoic acid
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

488-15-3
Record name 2-Hydroxy-3-methylpentanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-methylvaleric acid
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Record name 2-Hydroxy-3-methylpentanoic acid
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Record name 2-hydroxy-3-methylvaleric acid
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxy-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid, is a branched-chain hydroxy fatty acid that plays a significant role in human metabolism. As a derivative of L-isoleucine metabolism, its presence and concentration in biological fluids are critical indicators of metabolic health.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, stereoisomerism, metabolic significance, and detailed analytical and synthetic protocols. A focal point of this guide is its association with Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.

Chemical Properties and Stereoisomerism

This compound (C6H12O3, Molar Mass: 132.16 g/mol ) is a chiral molecule with two stereocenters, resulting in four possible stereoisomers. The identity and biological activity of this compound are highly dependent on its stereochemistry. The different stereoisomers are designated by their specific CAS numbers, highlighting the importance of stereospecific analysis and synthesis in research and diagnostics.

PropertyValueReference
Molecular FormulaC6H12O3--INVALID-LINK--
Molar Mass132.16 g/mol --INVALID-LINK--
IUPAC NameThis compound--INVALID-LINK--

Table 1: General Properties of this compound

The various stereoisomers and their respective CAS numbers are crucial for specific applications and research contexts. Below is a table summarizing the known CAS numbers for different forms of this compound.

Stereoisomer/MixtureCAS Number
Mixture of Diastereomers488-15-3
(2S,3S)51576-04-6
(2R,3R)86540-81-0
(2S,3R)86630-77-5
(2R,3S)70748-47-9

Table 2: CAS Numbers of this compound Stereoisomers

Metabolic Significance: The Isoleucine Degradation Pathway

This compound is an intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine. This metabolic pathway is crucial for energy production. The degradation of isoleucine begins with a transamination reaction to form α-keto-β-methylvaleric acid, which is then oxidatively decarboxylated. A defect in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the enzyme responsible for this decarboxylation, leads to the accumulation of branched-chain amino acids and their keto- and hydroxy-acid derivatives, resulting in Maple Syrup Urine Disease (MSUD).[2][3]

In MSUD, the buildup of α-keto-β-methylvaleric acid leads to its alternative reduction to this compound. Consequently, elevated levels of this compound in urine and plasma are a key diagnostic marker for this disorder.[4]

Isoleucine_Degradation_Pathway Isoleucine L-Isoleucine a_Keto α-Keto-β-methylvaleric acid Isoleucine->a_Keto Branched-chain aminotransferase Hydroxy_acid This compound a_Keto->Hydroxy_acid Reduction Propionyl_CoA Propionyl-CoA + Acetyl-CoA a_Keto->Propionyl_CoA BCKDH complex (Deficient in MSUD)

Figure 1: Simplified metabolic pathway of L-isoleucine degradation and the formation of this compound in Maple Syrup Urine Disease (MSUD).

Quantitative Data in Biological Fluids

The concentration of this compound is significantly elevated in individuals with MSUD compared to healthy controls. The following table provides an overview of the reported concentration ranges in plasma and urine.

AnalyteBiological FluidConditionConcentration Range (μmol/L)
LeucinePlasmaMSUDMarkedly increased
IsoleucinePlasmaMSUDElevated
ValinePlasmaMSUDElevated
AlloisoleucinePlasmaMSUDPresent (diagnostic marker)
This compoundUrineMSUDElevated
α-Keto-β-methylvaleric acidUrineMSUDElevated

Table 3: Typical Concentrations of Relevant Metabolites in MSUD. (Data compiled from various sources, specific concentrations can vary significantly between patients and with dietary management).[3][4][5][6]

Experimental Protocols

Stereoselective Synthesis of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid (A representative procedure for a related β-hydroxy acid)

This protocol describes a general approach for the synthesis of a β-hydroxy acid, which can be adapted for this compound.

Materials:

  • 2,6-Dimethylphenol

  • Propanoyl chloride

  • Sodium hydride

  • Diisopropylamine

  • n-Butyllithium

  • Isobutyraldehyde

  • Dry ether, hexane, tetrahydrofuran

  • Hydrochloric acid, sodium hydroxide, magnesium sulfate, potassium hydroxide, methanol

Procedure:

  • Preparation of 2,6-Dimethylphenyl propanoate:

    • To a suspension of sodium hydride in dry ether, add a solution of 2,6-dimethylphenol in dry ether dropwise at 0°C.

    • After hydrogen evolution ceases, add propanoyl chloride in dry ether dropwise.

    • After stirring, quench the reaction with water. Separate the ether layer, wash successively with NaOH, water, and HCl, and then dry over magnesium sulfate.

    • Remove the ether and distill the residue to obtain 2,6-dimethylphenyl propanoate.

  • Formation of the β-Hydroxy Ester:

    • Prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran.

    • Add the 2,6-dimethylphenyl propanoate to the LDA solution at -78°C.

    • Add isobutyraldehyde dropwise at -78°C.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ether, wash with water and brine, and dry over magnesium sulfate.

  • Hydrolysis to the β-Hydroxy Acid:

    • Dissolve the crude β-hydroxy ester in methanol.

    • Add a solution of potassium hydroxide in methanol/water and stir.

    • Neutralize with dry ice.

    • Remove the methanol and extract the aqueous layer with ether.

    • Acidify the aqueous layer with HCl and extract with ether.

    • Dry the combined organic extracts and remove the solvent to yield the product.

This is a generalized procedure based on a similar synthesis and would require optimization for the specific synthesis of this compound stereoisomers.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of organic acids, including this compound, in urine.

1. Sample Preparation and Extraction:

  • To 1-2 mL of urine, add an appropriate internal standard.

  • Acidify the sample to pH < 2 with 6M HCl.

  • Saturate the sample with sodium chloride.

  • Perform a liquid-liquid extraction with ethyl acetate (3 x 5 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add 50-100 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 60-80°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 μm film thickness).

  • Injection: 1 μL in splitless mode.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (m/z 50-600) for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.

GCMS_Workflow Sample Urine Sample Extraction Acidification & Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

Figure 2: General workflow for the GC-MS analysis of this compound in urine.

Potential Role in Cellular Signaling

While the primary role of this compound is in intermediary metabolism, other hydroxy-carboxylic acids have been identified as ligands for G-protein coupled receptors (GPCRs), suggesting a potential role in cellular signaling. For instance, lactate (2-hydroxypropanoic acid) is a ligand for GPR81. Although direct evidence for this compound acting as a signaling molecule is currently limited, its structural similarity to other known GPCR ligands warrants further investigation into its potential effects on cellular signaling pathways, particularly in the context of the high concentrations observed in MSUD.

Conclusion

This compound is a metabolite of significant interest due to its direct link to the catabolism of L-isoleucine and its role as a key biomarker for Maple Syrup Urine Disease. Understanding its stereochemistry, metabolic pathway, and the methods for its synthesis and analysis are crucial for researchers in metabolic diseases and drug development. The detailed protocols and data presented in this guide provide a solid foundation for further research into the biological roles and potential therapeutic implications of this important molecule.

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methylpentanoic acid, a chiral α-hydroxy acid and a key metabolite of the essential amino acid isoleucine, is a molecule of significant interest in metabolic research and as a versatile building block in the pharmaceutical industry. Its stereochemistry plays a crucial role in its biological activity and application in asymmetric synthesis. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including stereoselective, asymmetric, and racemic methodologies. Detailed experimental protocols, quantitative data, and a discussion of the compound's role in biological pathways and drug development are presented to serve as a valuable resource for researchers and professionals in the field.

Introduction

This compound is a branched-chain α-hydroxy acid that exists as four possible stereoisomers due to its two chiral centers at the C2 and C3 positions. In biological systems, it is primarily known as a metabolite in the degradation pathway of L-isoleucine.[1] The presence and concentration of specific stereoisomers of this compound can serve as biomarkers for certain metabolic disorders, such as maple syrup urine disease.[1]

Beyond its metabolic significance, this molecule is a valuable chiral synthon in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). For instance, derivatives of (S)-2-hydroxy-3-methylbutanoic acid, a closely related compound, are utilized in the synthesis of the angiotensin II receptor blocker, Valsartan.[2] The ability to selectively synthesize specific stereoisomers of this compound is therefore of considerable importance.

This guide details various synthetic strategies to access this molecule, providing researchers with the necessary information to select and implement the most suitable method for their specific application.

Stereoselective Synthesis from L-Isoleucine

A highly efficient and stereospecific method for the synthesis of (2S,3S)-2-hydroxy-3-methylpentanoic acid involves the diazotization of the naturally occurring amino acid, L-isoleucine. This reaction proceeds with retention of configuration at the C3 center.

Experimental Protocol: Diazotization of L-Isoleucine

This protocol is adapted from a known procedure for the synthesis of α-hydroxy acids from α-amino acids.

Materials:

  • L-Isoleucine

  • 0.5 M Sulfuric acid

  • Sodium nitrite (NaNO₂)

  • Sodium chloride (NaCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • A solution of L-isoleucine (10 mmol) is prepared in 40 mL of chilled 0.5 M sulfuric acid.

  • To this stirring solution, a solution of sodium nitrite (60 mmol) in 15 mL of water is added dropwise, maintaining the temperature at 0-5 °C.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

  • The reaction mixture is then saturated with sodium chloride.

  • The aqueous solution is extracted three times with diethyl ether.

  • The combined ether extracts are dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure.

  • The resulting solid residue is purified by crystallization from an ether-hexane mixture to yield (2S,3S)-2-hydroxy-3-methylpentanoic acid.

Quantitative Data
ParameterValue
Yield 65%
Melting Point 51 °C
Optical Rotation [α]D = +8.2 (c=1.31, MeOH)
¹H-NMR (DMSO-d6) δ 3.75 (d, 1H), 1.65 (m, 1H), 1.38 (m, 1H), 1.12 (m, 1H), 0.84 (d, 3H), 0.81 (t, 3H)

Racemic Synthesis Strategies

For applications where stereochemistry is not critical, or as a starting point for chiral resolution, several classic organic reactions can be employed to synthesize a racemic mixture of this compound.

Reformatsky Reaction

The Reformatsky reaction provides a route to β-hydroxy esters, which can be hydrolyzed to the corresponding β-hydroxy acids. For the synthesis of an α-hydroxy acid like the target molecule, a variation of this reaction can be envisioned. A more direct approach would involve the reaction of an α-haloester with a suitable carbonyl compound. In this case, the reaction of an ester of 2-bromopropanoate with propanal in the presence of zinc metal would yield the ethyl or methyl ester of this compound. Subsequent hydrolysis would provide the desired acid.

Conceptual Workflow:

  • Formation of the Organozinc Reagent: Ethyl 2-bromopropanoate reacts with activated zinc dust to form the Reformatsky reagent.

  • Nucleophilic Addition: The organozinc reagent adds to the carbonyl carbon of propanal.

  • Work-up and Hydrolysis: An acidic work-up protonates the alkoxide, and subsequent hydrolysis of the ester yields this compound.

Cyanohydrin Synthesis

Another classical approach is through the formation of a cyanohydrin, followed by hydrolysis of the nitrile group to a carboxylic acid.

Conceptual Workflow:

  • Cyanohydrin Formation: 3-Methyl-2-pentanone is treated with a cyanide source, such as potassium cyanide (KCN) and a proton source, to form the corresponding cyanohydrin, 2-hydroxy-2-cyano-3-methylpentane.

  • Hydrolysis: The cyanohydrin is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding this compound.

Asymmetric Synthesis Strategies

For applications in drug development, the synthesis of a single enantiomer is often required. Asymmetric synthesis provides routes to enantiomerically enriched products without relying on chiral starting materials from natural sources.

Asymmetric Reduction of 2-Keto-3-methylpentanoic Acid

The asymmetric reduction of the prochiral ketone, 2-keto-3-methylpentanoic acid, is a promising strategy. This can be achieved using chiral reducing agents or biocatalysts.

Conceptual Workflow:

  • Substrate Preparation: 2-Keto-3-methylpentanoic acid is prepared.

  • Asymmetric Reduction: The keto acid is reduced using a chiral catalyst, such as a ruthenium-based catalyst with a chiral ligand (e.g., BINAP), or an enzyme like a ketoreductase. The choice of catalyst or enzyme determines the stereochemical outcome.

  • Purification: The resulting enantiomerically enriched this compound is purified.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries can be temporarily attached to a substrate to direct a stereoselective reaction. For instance, an achiral propionyl derivative could be attached to a chiral auxiliary, such as an Evans oxazolidinone. Diastereoselective α-hydroxylation followed by removal of the auxiliary would yield the enantiomerically pure α-hydroxy acid.

Biological Role and Signaling Pathways

This compound is an intermediate in the catabolism of isoleucine.[1] This metabolic pathway is crucial for energy production and providing precursors for other biosynthetic pathways.

Isoleucine Catabolism Pathway

Isoleucine_Catabolism Isoleucine Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Transamination Hydroxy_acid This compound Keto_acid->Hydroxy_acid Reduction (e.g., Lactate Dehydrogenase) Further_metabolism Further Metabolism Keto_acid->Further_metabolism Oxidative Decarboxylation

Caption: Simplified metabolic pathway of isoleucine catabolism.

Elevated levels of this compound in bodily fluids are indicative of disruptions in this pathway, as seen in metabolic disorders like maple syrup urine disease.[1] While not a primary signaling molecule itself, its concentration can reflect the metabolic state and the flux through the branched-chain amino acid (BCAA) catabolic pathway. Dysregulation of BCAA metabolism has been linked to insulin resistance and other metabolic syndromes, suggesting an indirect role for its metabolites in broader signaling networks.[3]

Application in Drug Development

The chiral nature of this compound makes it a valuable chiral building block for the synthesis of pharmaceuticals. Its defined stereocenters can be incorporated into larger molecules to ensure the correct three-dimensional structure required for specific biological activity. As mentioned, a related compound is a precursor in the synthesis of Valsartan, highlighting the potential of this class of molecules in drug manufacturing.[2]

Synthetic Utility Workflow

Synthetic_Utility Hydroxy_acid (S)-2-Hydroxy-3- methylpentanoic acid Chiral_Intermediate Chiral Intermediate (e.g., (S)-Isoleucine derivative) Hydroxy_acid->Chiral_Intermediate Stereospecific Transformation API Active Pharmaceutical Ingredient (API) Chiral_Intermediate->API Coupling Reactions

Caption: General workflow for the use of this compound as a chiral building block.

Conclusion

The synthesis of this compound can be achieved through various methodologies, each with its own advantages regarding stereocontrol, scalability, and starting material availability. The stereospecific synthesis from L-isoleucine is a straightforward method for obtaining the (2S,3S)-stereoisomer. Racemic and asymmetric approaches offer alternatives for accessing other stereoisomers or for applications where stereochemistry is not a primary concern. The role of this compound as a metabolic intermediate and a chiral building block underscores its importance in both biological and synthetic chemistry. This guide provides a foundational understanding of the synthesis and significance of this multifaceted molecule, aiming to facilitate further research and application in the scientific community.

References

The Role of 2-Hydroxy-3-methylpentanoic Acid in Isoleucine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid, is a key intermediate in the metabolic pathway of the essential branched-chain amino acid (BCAA), isoleucine. As a product of the reduction of its corresponding α-keto acid, 2-keto-3-methylvaleric acid, this hydroxy acid plays a significant role in various physiological and pathological states. Its accumulation is a notable biomarker in certain inborn errors of metabolism, particularly Maple Syrup Urine Disease (MSUD). An in-depth understanding of its formation, stereochemistry, and quantification is crucial for diagnosing and monitoring metabolic disorders, as well as for developing novel therapeutic interventions. This technical guide provides a comprehensive overview of the role of this compound in isoleucine metabolism, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Chemical Properties and Stereoisomerism

This compound is a chiral molecule possessing two stereocenters, leading to the existence of four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The specific stereoisomers present in biological systems are a direct consequence of the stereospecificity of the enzymes involved in isoleucine metabolism. The differential analysis of these stereoisomers is critical for a precise understanding of metabolic fluxes and enzymatic activities.

PropertyValue
Chemical Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
IUPAC Name This compound
Synonyms 2-hydroxy-3-methylvaleric acid, α-hydroxy-β-methylvaleric acid
CAS Number 488-15-3

Role in Isoleucine Metabolism

The formation of this compound is a critical step in the catabolic pathway of isoleucine. Following the transamination of isoleucine to 2-keto-3-methylvaleric acid, a portion of this α-keto acid can be diverted from the main oxidative decarboxylation pathway and undergo reduction to form this compound. This reaction is catalyzed by one or more NADH or NADPH-dependent 2-ketoacid reductases, with evidence suggesting a role for certain lactate dehydrogenase (LDH) isozymes.[1]

In healthy individuals, the concentration of this compound in biological fluids is typically low.[2] However, in pathological conditions such as Maple Syrup Urine Disease (MSUD), a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex leads to a significant accumulation of branched-chain α-keto acids, including 2-keto-3-methylvaleric acid.[3][4] This accumulation drives the reductive pathway, resulting in markedly elevated levels of this compound in plasma and urine.[5][6]

Signaling Pathway: Isoleucine Catabolism and this compound Formation

Isoleucine_Metabolism cluster_cofactors cluster_cofactors2 Isoleucine L-Isoleucine BCAT Branched-Chain Aminotransferase (BCAT) KMV 2-Keto-3-methylvaleric acid Isoleucine->KMV Transamination aKG α-Ketoglutarate Glu Glutamate aKG->Glu BCAT->Glu BCAT->KMV BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex KMV->BCKDH Oxidative Decarboxylation (Deficient in MSUD) HMVA This compound KMV->HMVA Reduction KetoReductase 2-Ketoacid Reductase (e.g., LDH) KMV->KetoReductase AcylCoA Branched-Chain Acyl-CoA (Enters TCA Cycle) BCKDH->AcylCoA KetoReductase->HMVA NAD NAD+ KetoReductase->NAD NADH NADH + H+ NADH->KetoReductase

Isoleucine catabolism and the formation of this compound.

Quantitative Data

The concentration of this compound is a critical diagnostic marker for MSUD. While precise values can vary depending on the analytical method, patient's metabolic state, and diet, a significant elevation is consistently observed in affected individuals.

AnalyteBiological MatrixConditionConcentration Range
This compound UrineHealthyVery low / often undetectable[2]
MSUDSignificantly elevated[4][5][6]
PlasmaHealthyLow nanomolar to low micromolar range
MSUDMarkedly elevated[5]

Experimental Protocols

Accurate quantification of this compound, particularly its stereoisomers, requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.

Protocol: Chiral Separation and Quantification of this compound Stereoisomers in Urine by GC-MS

This protocol describes the derivatization of this compound to form diastereomers, allowing for their separation on a standard achiral GC column.

1. Sample Preparation and Extraction:

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Acidify the sample to pH 1-2 with hydrochloric acid.

  • Extract the organic acids with 3 x 3 mL of ethyl acetate.

  • Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization for Chiral Analysis:

  • Esterification: To the dried extract, add 100 µL of (S)-(+)-2-butanol and 20 µL of acetyl chloride. Heat at 100°C for 1 hour. Evaporate the reagents under nitrogen.

  • Acylation: To the dried ester, add 50 µL of trifluoroacetic anhydride. Heat at 60°C for 30 minutes. Evaporate the reagent under nitrogen.

  • Reconstitute the final derivative in 100 µL of hexane for GC-MS analysis.

3. GC-MS Analysis:

  • GC Column: DB-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of characteristic ions of the derivatized this compound diastereomers.

Experimental Workflow: GC-MS Analysis of this compound

GCMS_Workflow Start Urine Sample Extraction Acidification & Liquid-Liquid Extraction Start->Extraction Derivatization Diastereomeric Derivatization (Esterification & Acylation) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Quantification & Stereoisomer Ratio) GC_MS->Data_Analysis End Results Data_Analysis->End

Workflow for the GC-MS analysis of this compound.
Protocol: Enzymatic Assay for 2-Ketoacid Reductase Activity

This spectrophotometric assay measures the activity of enzymes that reduce 2-keto-3-methylvaleric acid by monitoring the oxidation of NADH.

1. Reagents:

  • 100 mM Potassium phosphate buffer, pH 7.0.

  • 10 mM NADH solution.

  • 100 mM 2-keto-3-methylvaleric acid solution.

  • Enzyme preparation (e.g., purified lactate dehydrogenase or cell lysate).

2. Assay Procedure:

  • In a cuvette, combine 800 µL of potassium phosphate buffer, 100 µL of NADH solution, and the enzyme preparation.

  • Incubate at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 100 µL of the 2-keto-3-methylvaleric acid solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

3. Calculation of Enzyme Activity:

  • The rate of NADH oxidation is proportional to the enzyme activity. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Conclusion

This compound is a crucial metabolite in the isoleucine catabolic pathway. Its quantification, particularly the analysis of its stereoisomers, provides valuable insights into the metabolic status of individuals, especially in the context of inherited metabolic disorders like Maple Syrup Urine Disease. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and clinicians working to understand and manage these complex metabolic conditions. Further research into the specific 2-ketoacid reductases involved and their kinetic properties will enhance our understanding of isoleucine metabolism and may lead to the development of novel therapeutic strategies.

References

2-Hydroxy-3-methylpentanoic Acid as a Metabolite of L-Isoleucine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2-Hydroxy-3-methylpentanoic acid, a hydroxylated branched-chain fatty acid, is a key metabolic intermediate in the catabolism of the essential amino acid L-isoleucine. Under normal physiological conditions, its presence in biological fluids is minimal. However, in certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD), its concentration elevates significantly, serving as a critical diagnostic marker. This technical guide provides a comprehensive overview of the metabolic context of this compound, detailing its biosynthesis from L-isoleucine, the enzymatic machinery involved, and its pathophysiological significance. Furthermore, this document outlines established analytical methodologies for its quantification and presents available quantitative data, offering a valuable resource for researchers, scientists, and professionals engaged in drug development and metabolic disease research.

Introduction

L-isoleucine, one of the three branched-chain amino acids (BCAAs), is indispensable for human health, playing a crucial role in protein synthesis, energy metabolism, and hemoglobin formation.[1][2] Unlike other amino acids, BCAAs are primarily catabolized in peripheral tissues, such as skeletal muscle, rather than the liver. The catabolic pathway of L-isoleucine involves a series of enzymatic reactions that generate intermediates for the tricarboxylic acid (TCA) cycle. This compound, also known as 2-hydroxy-3-methylvaleric acid, emerges as a byproduct of this pathway, particularly when the canonical enzymatic steps are compromised.[3][4]

The accumulation of this compound and other BCAA-derived metabolites is the hallmark of Maple Syrup Urine Disease (MSUD), a rare autosomal recessive disorder.[5][6] This condition results from a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a critical enzyme in BCAA catabolism.[7][8] The resulting buildup of BCAAs and their corresponding α-keto and α-hydroxy acids leads to severe neurological damage, highlighting the importance of understanding the metabolic fate of L-isoleucine and its derivatives.[5][9]

The L-Isoleucine Catabolic Pathway and Formation of this compound

The catabolism of L-isoleucine to its ultimate products, acetyl-CoA and propionyl-CoA, is a multi-step process occurring within the mitochondria.[10][11][12] The formation of this compound is intrinsically linked to the initial steps of this pathway.

Key Enzymatic Steps
  • Transamination: The first step in L-isoleucine catabolism is a reversible transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT). This enzyme transfers the amino group from L-isoleucine to α-ketoglutarate, yielding glutamate and the branched-chain α-keto acid (BCKA), (S)-3-methyl-2-oxopentanoic acid (also known as α-keto-β-methylvaleric acid).[13]

  • Oxidative Decarboxylation: The subsequent and irreversible step is the oxidative decarboxylation of (S)-3-methyl-2-oxopentanoic acid to 2-methylbutanoyl-CoA.[10][12] This reaction is catalyzed by the mitochondrial multi-enzyme complex, the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[8][14][15] A deficiency in this complex is the underlying cause of MSUD.[5][7]

  • Formation of this compound: Under conditions of BCKDH deficiency, (S)-3-methyl-2-oxopentanoic acid accumulates. This α-keto acid can then be reduced to this compound.[3] While the specific enzyme responsible for this reduction in vivo is not definitively established, it is proposed that a lactate dehydrogenase or a similar hydroxy acid dehydrogenase may catalyze this reaction.[3]

The following diagram illustrates the initial steps of the L-isoleucine catabolic pathway and the shunt leading to the formation of this compound.

L_Isoleucine_Catabolism LIsoleucine L-Isoleucine AKBA (S)-3-Methyl-2-oxopentanoic Acid (α-Keto-β-methylvaleric acid) LIsoleucine->AKBA Branched-chain amino acid aminotransferase (BCAT) HMPA This compound AKBA->HMPA Reduction (e.g., Lactate Dehydrogenase) MethylbutanoylCoA 2-Methylbutanoyl-CoA AKBA->MethylbutanoylCoA Branched-chain α-keto acid dehydrogenase (BCKDH) complex (Deficient in MSUD) Further_Metabolism Further Catabolism MethylbutanoylCoA->Further_Metabolism β-oxidation pathway

Initial steps of L-isoleucine catabolism and the formation of this compound.

Quantitative Data

The concentration of this compound is a key indicator of metabolic dysfunction in the L-isoleucine catabolic pathway. Below is a summary of reported concentration ranges in different biological matrices. It is important to note that specific values can vary depending on the analytical method used, and the age and clinical state of the individual.

Biological MatrixConditionAnalyteConcentration RangeReference
PlasmaMaple Syrup Urine Disease (MSUD)Leucine>380 µmol/L (indicative of metabolic decompensation)[16]
PlasmaMaple Syrup Urine Disease (MSUD)Alloisoleucine>5 µmol/L (diagnostic)[16]
PlasmaHealthy IndividualsThis compoundVery low to undetectable[3]
UrineMaple Syrup Urine Disease (MSUD)This compoundSignificantly elevated[3][5]
Cerebrospinal Fluid (CSF)Maple Syrup Urine Disease (MSUD)This compoundElevated[3]

Note: Specific quantitative data for this compound in healthy versus MSUD populations is not extensively detailed with precise ranges in the provided search results. The table reflects the qualitative statements of "very low" or "significantly elevated."

Experimental Protocols for Quantification

The accurate quantification of this compound in biological samples is crucial for the diagnosis and monitoring of MSUD. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[17]

General Experimental Workflow

The following diagram outlines a typical workflow for the analysis of this compound from biological samples.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Sample_Collection 1. Sample Collection (Plasma, Urine, CSF) Internal_Standard 2. Addition of Internal Standard Sample_Collection->Internal_Standard Deproteinization 3. Deproteinization (e.g., Protein Precipitation) Internal_Standard->Deproteinization Extraction 4. Extraction (e.g., Liquid-Liquid or Solid-Phase Extraction) Deproteinization->Extraction Derivatization 5. Derivatization (for GC-MS) Extraction->Derivatization Chromatography 6. Chromatographic Separation (GC or LC) Derivatization->Chromatography Mass_Spectrometry 7. Mass Spectrometric Detection (MS or MS/MS) Chromatography->Mass_Spectrometry Quantification 8. Quantification (Calibration Curve) Mass_Spectrometry->Quantification

General workflow for the quantification of this compound.
Detailed Methodologies

4.2.1. Sample Preparation (General)

  • Sample Collection: Collect biological samples (e.g., blood, urine) using standard clinical procedures.

  • Internal Standard Addition: Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., D3-2-hydroxy-3-methylpentanoic acid) to account for matrix effects and procedural losses.

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol.[17] Centrifuge to pellet the proteins and collect the supernatant.

  • Extraction: Further purify and concentrate the analyte using liquid-liquid extraction or solid-phase extraction (SPE).[17]

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust method for the analysis of volatile and thermally stable compounds. For non-volatile analytes like this compound, a derivatization step is necessary.

  • Derivatization: Evaporate the extracted sample to dryness under a stream of nitrogen. Reconstitute in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and heat to convert the analyte into a volatile trimethylsilyl (TMS) derivative.

  • GC Separation:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Inject the derivatized sample in split or splitless mode.

    • Oven Program: Employ a temperature gradient to separate the analytes based on their boiling points and column interactions.

  • MS Detection:

    • Ionization: Use electron ionization (EI).

    • Analysis Mode: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.[18]

4.2.3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and generally requires less sample preparation than GC-MS.

  • LC Separation:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.

  • MS/MS Detection:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • Analysis Mode: Operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[17]

Pathophysiological Significance and Clinical Relevance

The primary clinical significance of this compound lies in its role as a biomarker for MSUD.[3] In this disease, the deficiency of the BCKDH complex leads to the accumulation of L-isoleucine and its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoic acid.[5][7] The subsequent reduction of this α-keto acid results in elevated levels of this compound.[3] The accumulation of these metabolites, particularly leucine and its α-keto acid, is neurotoxic and can lead to severe neurological damage, including intellectual disability, seizures, and coma if left untreated.[5][9]

The characteristic sweet, maple syrup-like odor of the urine and earwax in affected individuals is attributed to the accumulation of branched-chain α-keto acids, including the isoleucine-derived (S)-3-methyl-2-oxopentanoic acid.

Conclusion

This compound is a critical metabolite in the context of L-isoleucine catabolism. While present at very low levels in healthy individuals, its accumulation is a key diagnostic feature of Maple Syrup Urine Disease. Understanding the biochemical pathways leading to its formation, as well as the analytical methods for its precise quantification, is essential for the diagnosis, monitoring, and development of therapeutic strategies for this and potentially other related metabolic disorders. The methodologies and data presented in this guide provide a foundational resource for researchers and clinicians working to unravel the complexities of BCAA metabolism and its impact on human health. Further research is warranted to fully elucidate the potential biological activities of this compound beyond its role as a metabolic byproduct.

References

2-Hydroxy-3-methylpentanoic Acid: A Key Metabolite in Maple Syrup Urine Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maple Syrup Urine Disease (MSUD) is an autosomal recessive disorder caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This enzymatic defect disrupts the normal metabolism of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, leading to their accumulation and that of their corresponding α-keto acids in bodily fluids. Among the metabolites that accumulate is 2-hydroxy-3-methylpentanoic acid, a derivative of isoleucine metabolism, which serves as a significant biomarker for this disease. This technical guide provides a comprehensive overview of the role of this compound in MSUD, including its biochemical origins, pathological concentrations, and detailed methodologies for its analysis.

Biochemical Significance and Pathophysiology

In individuals with MSUD, the impaired activity of the BCKDH complex leads to a buildup of branched-chain α-keto acids. Specifically, the α-keto acid derived from isoleucine, α-keto-β-methylvaleric acid, accumulates. This ketoacid can then be alternatively reduced to form this compound (also known as 2-hydroxy-3-methylvaleric acid). While not the primary pathogenic driver, its elevated presence is a direct consequence of the metabolic block and contributes to the overall metabolic derangement observed in MSUD patients. The accumulation of this and other organic acids can contribute to the characteristic sweet odor of the urine from which the disease derives its name.

Quantitative Data on this compound in MSUD

The concentration of this compound is significantly elevated in the urine and blood of individuals with MSUD compared to healthy individuals. While specific quantitative data for this compound is not as extensively reported as for the primary BCAAs and their corresponding α-keto acids, its presence is a consistent finding in the urinary organic acid profiles of MSUD patients.

For context, the table below summarizes the typical elevations of related key metabolites in the urine of untreated MSUD patients compared to healthy controls. It is important to note that the concentration of this compound would follow a similar trend of significant elevation in MSUD patients.

AnalyteMSUD Patients (mmol/mol creatinine)Healthy Controls (mmol/mol creatinine)
2-Ketoisocaproic acid (from Leucine)Markedly ElevatedNot typically detected or very low
2-Keto-3-methylvaleric acid (from Isoleucine)Markedly ElevatedNot typically detected or very low
2-Ketoisovaleric acid (from Valine)Markedly ElevatedNot typically detected or very low
2-Hydroxyisovaleric acidSignificantly Elevated< 10
This compound Significantly Elevated Not typically detected or very low

Note: The exact concentrations can vary depending on the severity of the MSUD phenotype, the individual's metabolic state, and their dietary intake.

Signaling Pathways and Experimental Workflows

To understand the biochemical context and analytical procedures related to this compound in MSUD, the following diagrams illustrate the relevant metabolic pathway and a typical experimental workflow for its quantification.

Isoleucine Metabolism in MSUD Isoleucine Metabolism Pathway in MSUD Isoleucine Isoleucine a_keto_b_methylvaleric_acid α-Keto-β-methylvaleric acid Isoleucine->a_keto_b_methylvaleric_acid BCKDH Branched-chain α-ketoacid dehydrogenase (BCKDH) a_keto_b_methylvaleric_acid->BCKDH Reduction Reduction a_keto_b_methylvaleric_acid->Reduction Metabolites Further Metabolism BCKDH->Metabolites Block Deficient in MSUD BCKDH->Block two_hydroxy_3_methylpentanoic_acid This compound Reduction->two_hydroxy_3_methylpentanoic_acid

Isoleucine metabolism pathway in MSUD.

The diagram above illustrates the metabolic pathway of isoleucine. In healthy individuals, α-keto-β-methylvaleric acid is further metabolized by the BCKDH complex. In MSUD, this pathway is blocked, leading to the accumulation of α-keto-β-methylvaleric acid, which is then shunted towards its reduction to this compound.

GCMS_Workflow GC-MS Workflow for Urinary this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add Internal Standard (e.g., Deuterated Analog) urine_sample->add_is extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) add_is->extraction dry_down Evaporation to Dryness extraction->dry_down add_reagent Add Silylation Reagent (e.g., BSTFA + 1% TMCS) dry_down->add_reagent heating Heating (e.g., 60-80°C) add_reagent->heating injection Injection into GC-MS heating->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification using Internal Standard detection->quantification results Concentration Calculation quantification->results

GC-MS workflow for urinary this compound.

This workflow outlines the key steps for the quantitative analysis of this compound in urine using gas chromatography-mass spectrometry (GC-MS), a commonly employed analytical technique for organic acids.

Experimental Protocols

The following section provides a detailed protocol for the quantification of this compound in urine by GC-MS, employing a stable isotope dilution method for enhanced accuracy and precision.

Protocol: Quantitative Analysis of Urinary this compound by GC-MS

1. Materials and Reagents

  • Urine Samples: Collected and stored at -80°C until analysis.

  • Internal Standard (IS): Deuterated this compound (d-HMPA). If not commercially available, a structurally similar compound not present in urine can be used after thorough validation.

  • Extraction Solvent: Ethyl acetate, analytical grade.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent for Derivatization: Pyridine, anhydrous.

  • Hydrochloric Acid (HCl): 6 M.

  • Sodium Chloride (NaCl): Analytical grade.

  • Anhydrous Sodium Sulfate (Na₂SO₄): Analytical grade.

  • Standard: this compound, analytical standard.

2. Sample Preparation

  • Thawing and Normalization: Thaw urine samples at room temperature. To account for variations in urine concentration, normalize the sample volume to creatinine concentration. A typical approach is to use a volume of urine containing a specific amount of creatinine (e.g., 0.5 mg).

  • Internal Standard Spiking: To each normalized urine sample, add a known amount of the internal standard (e.g., 10 µg of d-HMPA).

  • Acidification: Acidify the sample to a pH of approximately 1-2 by adding 6 M HCl. This ensures that the carboxylic acids are in their protonated form for efficient extraction.

  • Salting Out: Add NaCl to saturate the aqueous solution, which enhances the extraction efficiency of polar compounds into the organic phase.

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to the sample tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Repeat the extraction process twice more, combining the organic layers.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the dried extract to complete dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 40°C).

3. Derivatization

  • Reconstitution: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives of the organic acids.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 5°C/min.

    • Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS derivative of this compound and its deuterated internal standard.

5. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant amount of the internal standard. Process these standards in the same manner as the urine samples.

  • Quantification: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Concentration Calculation: Determine the concentration of this compound in the urine samples by interpolating the analyte-to-internal standard peak area ratio from the calibration curve. The final concentration is typically expressed as mmol/mol of creatinine.

Conclusion

This compound is a valuable biomarker for the diagnosis and monitoring of Maple Syrup Urine Disease. Its accurate quantification, alongside other branched-chain amino and organic acids, is crucial for the effective management of patients. The detailed GC-MS protocol provided in this guide, which incorporates stable isotope dilution, offers a robust and reliable method for researchers and clinicians. Further research to establish more extensive quantitative data on the levels of this specific metabolite in larger MSUD cohorts will continue to enhance our understanding of the pathophysiology of this complex metabolic disorder and may aid in the development of novel therapeutic strategies.

The Biological Significance of 2-Hydroxy-3-methylpentanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Metabolite in Branched-Chain Amino Acid Metabolism and its Role as a Biomarker in Maple Syrup Urine Disease

Abstract

2-Hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid (HMVA), is a crucial intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine. While typically present at low levels in healthy individuals, its accumulation is a key diagnostic indicator for the inherited metabolic disorder, Maple Syrup Urine Disease (MSUD). This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its metabolic pathways, its pathophysiological role in MSUD, and the analytical methodologies for its quantification. This document is intended to serve as a foundational resource for researchers, clinicians, and professionals in drug development, offering insights into the significance of this organic acid in human health and disease.

Introduction

This compound is a branched-chain alpha-hydroxy acid derived from the metabolism of L-isoleucine.[1] Under normal physiological conditions, it is a minor metabolite. However, in the context of certain inborn errors of metabolism, its concentration in biological fluids can increase dramatically, serving as a critical biomarker. The primary clinical relevance of this compound is its association with Maple Syrup Urine Disease (MSUD), an autosomal recessive disorder caused by a deficiency in the activity of the branched-chain α-keto acid dehydrogenase (BCKAD) complex.[2] This guide will explore the metabolic origins of this compound, its role in the pathophysiology of MSUD, and the experimental approaches used for its detection and quantification.

Metabolic Pathway of this compound

The synthesis of this compound is intrinsically linked to the catabolic pathway of L-isoleucine.

Isoleucine Catabolism

The breakdown of L-isoleucine begins with a transamination reaction, converting it to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoic acid, also known as 2-keto-3-methylvaleric acid (KMVA). This reaction is catalyzed by a branched-chain aminotransferase. Subsequently, KMVA is oxidatively decarboxylated by the BCKAD enzyme complex.

Formation in Maple Syrup Urine Disease (MSUD)

In individuals with MSUD, the BCKAD complex is deficient, leading to a metabolic block.[3] This results in the accumulation of the branched-chain amino acids (leucine, isoleucine, and valine) and their respective α-keto acids in bodily fluids.[2] The elevated levels of KMVA drive a reductive side reaction, likely catalyzed by a lactate dehydrogenase, to form this compound.[2]

Isoleucine_Metabolism cluster_msud Maple Syrup Urine Disease (MSUD) Pathophysiology Isoleucine L-Isoleucine KMVA (S)-3-methyl-2-oxopentanoic acid (KMVA) Isoleucine->KMVA Branched-chain aminotransferase BCKAD_path Further Catabolism KMVA->BCKAD_path BCKAD complex (Deficient in MSUD) HMVA This compound KMVA->HMVA Reduction (e.g., Lactate Dehydrogenase)

Isoleucine Catabolism and HMVA Formation in MSUD.

Biological Role and Pathophysiology

In healthy individuals, this compound is considered a minor metabolic byproduct with no clearly defined signaling or regulatory functions. Its primary significance lies in its role as a biomarker for MSUD. The accumulation of this and other branched-chain metabolites is associated with the severe neurological symptoms characteristic of the disease, including developmental delay, seizures, and encephalopathy.[4] While the neurotoxicity in MSUD is primarily attributed to the high concentrations of leucine and its corresponding α-keto acid, α-ketoisocaproate, the elevated levels of all branched-chain metabolites, including this compound, contribute to the overall metabolic dysregulation.[4]

Quantitative Data

AnalyteBiological MatrixConditionConcentration RangeReference(s)
This compoundBlood (Plasma/Serum)Normal (Newborn)<0.7 µM[2]
This compoundBlood (Plasma/Serum)MSUDSignificantly Elevated[5]
This compoundUrineNormalTrace amounts[5]
This compoundUrineMSUDSignificantly Elevated[5]
This compoundCerebrospinal Fluid (CSF)MSUDElevated[6]

Experimental Protocols

The analysis of this compound in biological fluids is typically performed as part of a broader organic acid profiling using chromatographic methods coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and robust method for the analysis of urinary organic acids.

Sample Preparation:

  • Internal Standard Addition: An appropriate internal standard (e.g., a stable isotope-labeled analog) is added to a defined volume of urine.

  • Extraction: The organic acids are extracted from the acidified urine sample using an organic solvent such as ethyl acetate or diethyl ether.

  • Derivatization: The extracted organic acids are chemically modified to increase their volatility for GC analysis. A common method is trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., a non-polar fused silica column).

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer is used for detection and quantification.

GCMS_Workflow start Urine Sample is Add Internal Standard start->is extract Liquid-Liquid Extraction is->extract dry Evaporation extract->dry derivatize Derivatization (e.g., Silylation) dry->derivatize gcms GC-MS Analysis derivatize->gcms

GC-MS Workflow for Organic Acid Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers an alternative with simpler sample preparation.

Sample Preparation:

  • Internal Standard Addition: An internal standard is added to the urine sample.

  • Protein Precipitation/Dilution: For urine, a simple dilution or protein precipitation with a solvent like acetonitrile is often sufficient.

  • Analysis: The prepared sample is injected into the LC-MS system.

Instrumentation:

  • Liquid Chromatograph: A reversed-phase or mixed-mode column is used for separation.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or QTOF) provides high sensitivity and specificity.

Signaling Pathways and Future Directions

Currently, there is no direct evidence to suggest that this compound plays a direct role in major signaling pathways such as the mTOR or insulin signaling pathways. Its biological significance appears to be primarily as an indicator of metabolic dysregulation in the context of MSUD.

Future research could explore potential subtle biological activities of this molecule, particularly in the high concentrations observed in MSUD. Investigating its effects on neuronal cell cultures could provide insights into whether it contributes to the neurotoxicity seen in the disease. Furthermore, detailed metabolomic studies in MSUD patients may help to further elucidate the downstream metabolic consequences of its accumulation.

Conclusion

This compound is a key metabolite in the catabolism of L-isoleucine. Its accumulation in biological fluids is a hallmark of Maple Syrup Urine Disease, making it an indispensable biomarker for the diagnosis and monitoring of this condition. While a direct role in cell signaling has not been established, its presence at high concentrations is indicative of a significant metabolic imbalance with severe pathological consequences. The analytical methods of GC-MS and LC-MS are essential tools for its quantification, aiding in the clinical management of patients with MSUD. Further research is warranted to fully understand the potential biological activities of this and other accumulating metabolites in the pathophysiology of this complex disease.

References

An In-depth Technical Guide to the Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the four stereoisomers of 2-Hydroxy-3-methylpentanoic acid: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). Also known as 2-hydroxy-3-methylvaleric acid (HMVA), this molecule is a significant metabolite in the L-isoleucine catabolic pathway. Its stereochemistry plays a crucial role in its biological recognition and function. This document details the physicochemical properties, metabolic pathways, and relevant experimental protocols for the synthesis and analysis of these stereoisomers, making it an essential resource for professionals in metabolic research, diagnostics, and chiral chemistry.

Introduction to this compound Stereoisomers

This compound is a chiral organic compound possessing two stereocenters at the C2 and C3 positions. This results in the existence of four distinct stereoisomers, grouped into two pairs of enantiomers and four pairs of diastereomers. These isomers are naturally occurring metabolites derived from the essential amino acid L-isoleucine.

The primary interest in these molecules stems from their role in human metabolism. Elevated levels of all four stereoisomers are found in the blood and urine of individuals with Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder affecting the breakdown of branched-chain amino acids.[1][2] Consequently, these isomers serve as key biomarkers for the diagnosis and monitoring of MSUD.[3] Understanding the distinct properties and metabolic generation of each isomer is critical for advancing diagnostic methods and therapeutic strategies.

dot

Figure 1: Stereochemical Relationships cluster_pair1 Enantiomeric Pair 1 (erythro) cluster_pair2 Enantiomeric Pair 2 (threo) node_2S3S (2S,3S)-HMPA node_2R3R (2R,3R)-HMPA node_2S3S->node_2R3R Enantiomers node_2S3R (2S,3R)-HMPA node_2S3S->node_2S3R Diastereomers node_2R3S (2R,3S)-HMPA node_2S3S->node_2R3S Diastereomers node_2R3R->node_2S3R Diastereomers node_2R3R->node_2R3S Diastereomers node_2S3R->node_2R3S Enantiomers

Caption: Relationships between the four stereoisomers of this compound.

Physicochemical and Computed Properties

The stereochemical configuration of each isomer influences its physical properties, such as melting point and optical rotation. While experimental data for all isomers is not widely available, a combination of reported experimental values and predicted data is summarized below. These properties are essential for designing purification strategies and for the characterization of synthetic and biological samples.

Property(2S,3S) Isomer(2R,3R) Isomer(2S,3R) Isomer(2R,3S) Isomer
IUPAC Name (2S,3S)-2-hydroxy-3-methylpentanoic acid(2R,3R)-2-hydroxy-3-methylpentanoic acid(2S,3R)-2-hydroxy-3-methylpentanoic acid(2R,3S)-2-hydroxy-3-methylpentanoic acid
Synonyms L-Isoleucic acidD-Isoleucic acidL-allo-Isoleucic acidD-allo-Isoleucic acid
CAS Number 51576-04-686540-81-0 / 59653-35-986630-77-570748-47-9
Molecular Formula C₆H₁₂O₃C₆H₁₂O₃C₆H₁₂O₃C₆H₁₂O₃
Molecular Weight 132.16 g/mol 132.16 g/mol 132.16 g/mol 132.16 g/mol
Melting Point (°C) 52-57[4][5]Solid (Value not reported)[6]Not AvailableNot Available
Boiling Point (°C) 251.3 ± 13.0 (Predicted)[4]251.3 ± 13.0 (Predicted)251.3 ± 13.0 (Predicted)251.3 ± 13.0 (Predicted)[7]
Specific Rotation [α]D +22.4° (c=1.25, CHCl₃)Not AvailableNot AvailableNot Available
pKa 3.89 ± 0.31 (Predicted)[2][3][4][8]3.89 ± 0.31 (Predicted)3.89 ± 0.31 (Predicted)3.89 ± 0.31 (Predicted)[1][7]
Solubility 82 g/L (25 °C)[3]Not AvailableNot AvailableNot Available

Biological Role and Metabolic Pathway

The four stereoisomers of this compound are direct products of the catabolism of L-isoleucine and its stereoisomer, L-alloisoleucine. The metabolic pathway begins with the transamination of the amino acid to its corresponding α-keto acid, 2-keto-3-methylvaleric acid (KMVA). The stereochemistry at the C3 position of KMVA is subject to racemization during the transamination process.[1][2]

Subsequently, the α-keto group of the different KMVA stereoisomers is reduced, likely by a lactate dehydrogenase or a similar enzyme, to a hydroxyl group, yielding the four stereoisomers of HMVA.[2] In healthy individuals, these metabolites are present at low levels, but in MSUD, a deficiency in the branched-chain α-keto acid dehydrogenase complex prevents the further breakdown of KMVA, leading to its accumulation and subsequent reduction to high levels of HMVA.

dot

Figure 2: L-Isoleucine Metabolic Pathway to HMPA Stereoisomers cluster_reduction Reduction L_Ile L-Isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid) S_KMVA (S)-2-Keto-3-methylvaleric acid (S-KMVA) L_Ile->S_KMVA Transamination (BCAT) L_allo_Ile L-Alloisoleucine ((2S,3R)-2-amino-3-methylpentanoic acid) R_KMVA (R)-2-Keto-3-methylvaleric acid (R-KMVA) L_allo_Ile->R_KMVA Transamination (BCAT) S_KMVA->R_KMVA Racemization during transamination HMPA_2S3S (2S,3S)-HMPA S_KMVA->HMPA_2S3S Lactate Dehydrogenase (or similar) HMPA_2R3S (2R,3S)-HMPA S_KMVA->HMPA_2R3S MSUD_Block Metabolic Block in MSUD (Branched-chain α-keto acid dehydrogenase deficiency) S_KMVA->MSUD_Block Oxidative Decarboxylation HMPA_2R3R (2R,3R)-HMPA R_KMVA->HMPA_2R3R Lactate Dehydrogenase (or similar) HMPA_2S3R (2S,3R)-HMPA R_KMVA->HMPA_2S3R R_KMVA->MSUD_Block

Caption: Formation of HMPA stereoisomers from L-isoleucine and L-alloisoleucine.

While some vendor information suggests potential antimicrobial or insulin-sensitizing effects, these claims are not yet substantiated by robust, peer-reviewed studies.[9] The primary, clinically validated role of these molecules remains as biomarkers for metabolic disease.[3] A potential area for future research is the interaction of these hydroxy fatty acids with hydroxycarboxylic acid receptors (HCARs), which are known to be activated by other metabolic intermediates like lactate and 3-hydroxybutyrate, but no direct evidence for such an interaction currently exists.

Experimental Protocols

Accurate synthesis, separation, and quantification of the this compound stereoisomers are essential for research and clinical applications. The following sections provide detailed methodologies for key experiments.

Stereoselective Synthesis (General Approach)

While a specific, detailed protocol for each isomer is not publicly available in a single source, the synthesis of all four stereoisomers has been reported.[1][2] A general and effective strategy involves the stereoselective reduction of the prochiral ketone in 2-keto-3-methylvaleric acid (KMVA). Biocatalytic reduction using ketoreductase (KRED) enzymes is a modern and highly effective method for achieving high diastereo- and enantioselectivity.

Objective: To synthesize a specific stereoisomer of this compound via enzymatic reduction.

Materials:

  • (3S)- or (3R)-2-keto-3-methylvaleric acid sodium salt

  • Ketoreductase (KRED) enzyme panel (e.g., from Codexis or similar)

  • NADH or NADPH cofactor

  • Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Protocol:

  • Cofactor Regeneration System Setup: In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0) containing glucose (1.5 eq) and glucose dehydrogenase (GDH, ~5 mg/mL).

  • Reaction Initiation: Add the starting material, 2-keto-3-methylvaleric acid sodium salt (1.0 eq), and the cofactor NAD(P)H (0.01 eq) to the buffer.

  • Enzyme Addition: Initiate the reaction by adding the selected ketoreductase (e.g., KRED-110 for the (2S,3S) isomer from the (3S)-keto acid, ~2 mg/mL). The choice of KRED is critical and must be determined through screening to achieve the desired stereochemical outcome.[10]

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring. Monitor the disappearance of the starting material by HPLC or TLC. The reaction is typically complete within 24 hours.

  • Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the resulting this compound isomer by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and stereochemical purity using NMR spectroscopy, mass spectrometry, and chiral HPLC analysis.

Chiral Separation by HPLC

Direct separation of the four stereoisomers is most effectively achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). Polysaccharide-based columns are particularly well-suited for resolving hydroxy acids.

dot

Figure 3: General Workflow for Chiral HPLC Method Development Start Prepare Sample (Mixture of Stereoisomers) Screen_Cols Column Screening (e.g., Chiralpak AD, OD, IC) Start->Screen_Cols Screen_MP Mobile Phase Screening (Hexane/IPA, Hexane/EtOH) Screen_Cols->Screen_MP Select best column Optimize_Mod Optimize Modifier (Alcohol % and Acidic Additive, e.g., TFA) Screen_MP->Optimize_Mod Select best solvent system Optimize_Cond Optimize Conditions (Flow Rate, Temperature) Optimize_Mod->Optimize_Cond Validation Method Validation (Resolution, Linearity, LOD, LOQ) Optimize_Cond->Validation

Caption: A systematic approach to developing a chiral HPLC separation method.

Objective: To separate and quantify the stereoisomers of this compound from a mixture.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase Column: Chiralpak AD-H, Chiralcel OD-H, or equivalent (amylose or cellulose-based)

  • Mobile Phase A: n-Hexane (HPLC grade)

  • Mobile Phase B: 2-Propanol (IPA) or Ethanol (HPLC grade)

  • Acidic Modifier: Trifluoroacetic acid (TFA)

  • Sample Diluent: Mobile phase or Hexane/IPA (90:10)

  • Standard solutions of each stereoisomer (if available) or a racemic/diastereomeric mixture

Protocol:

  • Sample Preparation: Dissolve the sample containing the HMVA isomers in the sample diluent to a final concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Starting Point):

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Analysis: Inject the prepared sample and record the chromatogram. The different stereoisomers will elute at different retention times.

  • Method Optimization: If separation is incomplete (Resolution < 1.5), systematically adjust the following parameters:

    • Modifier Percentage: Vary the percentage of IPA or ethanol. Increasing the alcohol content generally decreases retention time but may also reduce resolution.

    • Flow Rate: Decrease the flow rate (e.g., to 0.5-0.8 mL/min) to improve resolution.

    • Temperature: Vary the column temperature. Lower temperatures often increase enantioselectivity.

    • Column Choice: If necessary, screen other polysaccharide-based CSPs.[11][12]

Conclusion and Future Directions

The four stereoisomers of this compound are clinically relevant metabolites whose stereochemistry is intrinsically linked to the metabolism of L-isoleucine. This guide has provided a consolidated resource on their properties, metabolic origin, and analytical methodologies. While their role as biomarkers for Maple Syrup Urine Disease is well-established, further research is needed to validate other potential biological activities, such as antimicrobial or insulin-sensitizing effects. The detailed protocols provided herein offer a solid foundation for researchers aiming to synthesize, separate, and study these fascinating chiral molecules, paving the way for improved diagnostics and a deeper understanding of metabolic pathways.

References

An In-depth Technical Guide to the Structure and Function of Alpha-hydroxy-beta-methylvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-hydroxy-beta-methylvaleric acid, systematically known as 2-hydroxy-3-methylpentanoic acid, is a branched-chain hydroxy fatty acid and a key metabolite in the catabolic pathway of the essential amino acid isoleucine. This document provides a comprehensive overview of its chemical structure, stereoisomerism, and its primary known biological function as a metabolic intermediate. Particular focus is given to its clinical relevance in the context of Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder. This guide also outlines methodologies for its quantification in biological matrices and discusses its enzymatic synthesis.

Chemical Structure and Properties

Alpha-hydroxy-beta-methylvaleric acid is a chiral molecule with the chemical formula C₆H₁₂O₃.[1] It possesses two stereocenters at the alpha and beta carbons, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The structure consists of a pentanoic acid backbone with a hydroxyl group at the C2 (alpha) position and a methyl group at the C3 (beta) position.[1]

Table 1: Physicochemical Properties of Alpha-hydroxy-beta-methylvaleric Acid

PropertyValueReference
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
CAS Number 488-15-3 (for mixture of diastereomers)[1]
Synonyms This compound, 2-hydroxy-3-methylvaleric acid[1]
Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of (2S,3S)-alpha-hydroxy-beta-methylvaleric acid.

structure cluster_0 C1 HOOC C2 CH(OH) C1->C2 - C3 CH(CH3) C2->C3 - C4 CH2 C3->C4 - C5 CH3 C4->C5 -

Caption: Chemical structure of alpha-hydroxy-beta-methylvaleric acid.

Biological Function and Metabolic Significance

The primary established function of alpha-hydroxy-beta-methylvaleric acid is as a metabolic intermediate in the catabolism of the branched-chain amino acid (BCAA) isoleucine.[2]

Role in Isoleucine Catabolism

Isoleucine, an essential amino acid, undergoes a series of enzymatic reactions for its degradation. A key step involves the conversion of isoleucine to its corresponding alpha-keto acid, alpha-keto-beta-methylvaleric acid (also known as 2-keto-3-methylvaleric acid). In a side reaction, this alpha-keto acid can be reduced to form alpha-hydroxy-beta-methylvaleric acid. This reduction is thought to be catalyzed by lactate dehydrogenase.[2]

Visualization of the Metabolic Pathway

The following diagram illustrates the position of alpha-hydroxy-beta-methylvaleric acid within the isoleucine catabolic pathway.

isoleucine_catabolism Isoleucine Isoleucine Keto_acid alpha-Keto-beta-methylvaleric acid Isoleucine->Keto_acid Transamination Hydroxy_acid alpha-Hydroxy-beta-methylvaleric acid Keto_acid->Hydroxy_acid Reduction (Lactate Dehydrogenase) Metabolites Further Metabolites Keto_acid->Metabolites Oxidative Decarboxylation (BCKDH complex)

Caption: Role in isoleucine catabolism.

Clinical Relevance: Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder caused by a deficiency in the activity of the branched-chain alpha-keto acid dehydrogenase (BCKAD) complex.[3] This enzyme complex is responsible for the oxidative decarboxylation of the alpha-keto acids derived from the BCAAs: leucine, isoleucine, and valine.

In individuals with MSUD, the impaired function of the BCKAD complex leads to the accumulation of BCAAs and their respective alpha-keto acids in bodily fluids. Consequently, the reduction of the accumulated alpha-keto-beta-methylvaleric acid to alpha-hydroxy-beta-methylvaleric acid is also elevated.[2][3] While the primary neurotoxicity in MSUD is attributed to the high levels of leucine and its corresponding alpha-keto acid, the elevated concentrations of other metabolites, including alpha-hydroxy-beta-methylvaleric acid, are used as diagnostic markers for the disease.[3]

Table 2: Normal and Pathological Concentrations of Alpha-hydroxy-beta-methylvaleric Acid

Biological FluidConditionConcentration RangeReference
Blood Normal (Newborn)<0.7 µM[2]
Urine MSUDSignificantly elevated[2][3]
Cerebrospinal Fluid (CSF) MSUDElevated[2]

Experimental Protocols

Quantification of Alpha-hydroxy-beta-methylvaleric Acid by LC-MS/MS

The analysis of alpha-hydroxy-beta-methylvaleric acid in biological samples is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

3.1.1. Sample Preparation (Human Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of water with 0.1% formic acid).

3.1.2. LC-MS/MS Parameters

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing over time to elute the analyte.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often employed.

  • MRM Transitions: Specific precursor-to-product ion transitions for alpha-hydroxy-beta-methylvaleric acid and its internal standard are monitored for quantification.

Visualization of the LC-MS/MS Workflow

lc_ms_workflow Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: LC-MS/MS analytical workflow.

Enzymatic Synthesis

The stereospecific synthesis of alpha-hydroxy acids can be achieved using enzymatic methods. Lactate dehydrogenase (LDH) isoforms have been shown to reduce a variety of alpha-keto acids.

3.2.1. General Protocol for LDH-mediated Synthesis

  • Reaction Mixture: Prepare a buffered solution (e.g., phosphate buffer, pH 7.0) containing the substrate, alpha-keto-beta-methylvaleric acid.

  • Cofactor: Add an excess of the reducing cofactor, NADH.

  • Enzyme: Initiate the reaction by adding a purified preparation of L- or D-lactate dehydrogenase, depending on the desired stereoisomer of the product.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a sufficient period to allow for substrate conversion.

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., HCl) or by heat inactivation.

  • Purification: The resulting alpha-hydroxy-beta-methylvaleric acid can be purified from the reaction mixture using techniques such as solid-phase extraction or high-performance liquid chromatography (HPLC).

Signaling Pathways and Future Directions

Currently, there is a lack of direct evidence implicating alpha-hydroxy-beta-methylvaleric acid in specific cell signaling pathways. The neurological dysfunction observed in MSUD is primarily linked to the accumulation of branched-chain amino acids and their corresponding alpha-keto acids, which can interfere with neurotransmitter synthesis and cause cerebral edema.[3]

Future research is warranted to investigate the potential biological activities of alpha-hydroxy-beta-methylvaleric acid. It would be of interest to determine if this molecule can interact with specific receptors, such as hydroxy-carboxylic acid (HCA) receptors, or if it has any modulatory effects on cellular processes, particularly under the pathological conditions of MSUD. Further studies are also needed to fully characterize the kinetics of its formation by different lactate dehydrogenase isoforms and to explore its potential as a more specific biomarker for monitoring treatment efficacy in MSUD patients.

References

Toxicity of 2-Hydroxy-3-methylpentanoic Acid Accumulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methylpentanoic acid is a metabolite that accumulates in the metabolic disorder Maple Syrup Urine Disease (MSUD), an inherited condition caused by the deficient activity of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. While the neurotoxicity of branched-chain amino acids (BCAAs) and their corresponding α-ketoacids in MSUD is well-documented, the specific toxicological profile of this compound remains less characterized. This technical guide provides a comprehensive overview of the current understanding of this compound toxicity, focusing on its metabolic origin, proposed mechanisms of cellular damage, and detailed experimental protocols for its investigation. The guide aims to equip researchers, scientists, and drug development professionals with the necessary information to further elucidate the role of this metabolite in the pathophysiology of MSUD and to explore potential therapeutic interventions.

Introduction

Maple Syrup Urine Disease (MSUD) is an autosomal recessive disorder characterized by the accumulation of branched-chain amino acids (BCAAs) —leucine, isoleucine, and valine—and their corresponding α-ketoacids and α-hydroxy acids in bodily fluids.[1][2] The disease results from mutations in the genes encoding the subunits of the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex, a critical enzyme in the catabolism of BCAAs.[1] The accumulation of these metabolites is associated with severe neurological damage, including intellectual disability, seizures, and cerebral edema.[1]

This compound, also known as 2-hydroxy-3-methylvaleric acid, is the α-hydroxy acid derivative of isoleucine.[3] It is formed by the reduction of its corresponding α-ketoacid, α-keto-β-methylvaleric acid. While the primary toxic agents in MSUD are considered to be the BCAAs and α-ketoacids, the contribution of α-hydroxy acids to the overall pathology is an area of active investigation. This guide focuses specifically on the current knowledge and experimental approaches to studying the toxicity of this compound accumulation.

Metabolic Pathway of this compound

This compound is an intermediate in the catabolism of the essential amino acid isoleucine. Under normal physiological conditions, isoleucine is transaminated to form α-keto-β-methylvaleric acid, which is then oxidatively decarboxylated by the BCKDH complex. In MSUD, the deficiency of the BCKDH complex leads to the accumulation of α-keto-β-methylvaleric acid, which is subsequently reduced to this compound.[4]

Isoleucine Isoleucine alpha_keto α-Keto-β-methylvaleric acid Isoleucine->alpha_keto Transamination BCKDH Branched-Chain α-Ketoacid Dehydrogenase Complex (Deficient in MSUD) alpha_keto->BCKDH hydroxy_acid This compound alpha_keto->hydroxy_acid Reduction downstream Downstream Metabolism BCKDH->downstream

Figure 1: Isoleucine catabolism and this compound formation.

Quantitative Toxicity Data

A comprehensive review of the available literature reveals a significant gap in specific quantitative toxicity data, such as IC50 (half-maximal inhibitory concentration) or LD50 (median lethal dose), for this compound. Most toxicological studies have focused on the combined effects of the mixture of metabolites that accumulate in MSUD. The following table summarizes the lack of specific data and provides a template for future research.

CompoundCell LineAssayIC50 ValueReference
This compoundNeuronal (e.g., SH-SY5Y)Cell Viability (MTT)Data not available-
This compoundNeuronal (e.g., SH-SY5Y)LDH ReleaseData not available-
This compoundPrimary NeuronsApoptosis (Caspase-3)Data not available-

Table 1: Quantitative Cytotoxicity Data for this compound (Data Gap)

Postulated Mechanisms of Toxicity

While direct evidence is limited, the toxicity of this compound is thought to contribute to the overall neuropathology of MSUD through several mechanisms, likely in synergy with other accumulating metabolites.

Mitochondrial Dysfunction

The accumulation of organic acids can disrupt mitochondrial function, a key element in neuronal energy metabolism and survival.[5] It is hypothesized that this compound may impair the mitochondrial respiratory chain, leading to decreased ATP production and increased generation of reactive oxygen species (ROS).

Oxidative Stress

Elevated levels of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. This can cause damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[6] The potential for this compound to induce oxidative stress is a critical area for investigation.

Apoptosis

The culmination of mitochondrial dysfunction and oxidative stress can lead to the activation of programmed cell death, or apoptosis. Key mediators of apoptosis include the caspase family of proteases, such as caspase-3.[7]

Metabolite 2-Hydroxy-3-methylpentanoic Acid Accumulation Mitochondria Mitochondrial Dysfunction Metabolite->Mitochondria ROS Increased ROS Production Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Caspase Caspase Activation Apoptosis->Caspase cluster_0 Cell Preparation cluster_1 Seahorse Assay cluster_2 Data Analysis Seed Seed Cells Treat Treat with Compound Seed->Treat MitoStress Mito Stress Test (Oligomycin, FCCP, Rot/AA) Treat->MitoStress OCR Measure OCR MitoStress->OCR Analysis Calculate Respiration Parameters OCR->Analysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Biological Sample Extract Extraction Sample->Extract Derivatize Derivatization Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quant Quantification GCMS->Quant

References

2-Hydroxy-3-methylpentanoic Acid in Human Plasma and Urine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid, is a branched-chain hydroxy fatty acid. It is a metabolite of the essential amino acid L-isoleucine.[1] This organic acid is normally present in trace amounts in human plasma and urine.[2][3] However, its concentration can be significantly elevated in certain metabolic disorders, most notably Maple Syrup Urine Disease (MSUD).[2][3][4] Consequently, the accurate quantification of this compound in biological fluids is crucial for the diagnosis and monitoring of MSUD and potentially other metabolic conditions. This technical guide provides a comprehensive overview of this compound in human plasma and urine, including its metabolic origins, quantitative data, and detailed analytical methodologies.

Metabolic Context and Clinical Significance

This compound is an intermediate product in the catabolism of L-isoleucine. The breakdown of isoleucine, along with other branched-chain amino acids (BCAAs) like leucine and valine, is facilitated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. In individuals with Maple Syrup Urine Disease, a deficiency in the BCKDH enzyme complex leads to the accumulation of BCAAs and their corresponding α-ketoacids in bodily fluids.[5][6][7] One of these accumulating α-ketoacids, 2-keto-3-methylvaleric acid, is subsequently reduced to form this compound.[4]

The buildup of these metabolites, including this compound, is neurotoxic and can lead to severe neurological damage, developmental delays, and the characteristic sweet-smelling urine that gives the disease its name.[5][7] Therefore, monitoring the levels of this compound is a key component of diagnosing and managing MSUD.

Quantitative Data

The concentration of this compound in human plasma and urine varies significantly between healthy individuals and those with metabolic disorders such as MSUD. The following tables summarize the available quantitative data.

Table 1: Concentration of this compound in Human Plasma

ConditionConcentration Range (µmol/L)Notes
Healthy Individuals10 - 30[4]Optimal physiological range.
Maple Syrup Urine Disease (MSUD)Significantly ElevatedLevels can be several folds higher than in healthy individuals, serving as a key diagnostic marker.[2][3]

Table 2: Concentration of this compound in Human Urine

ConditionConcentrationNotes
Healthy IndividualsDetected in low concentrationsPresent as a normal product of isoleucine metabolism. Detected in studies of the human urine metabolome.[8][9]
Maple Syrup Urine Disease (MSUD)Markedly ElevatedA characteristic finding in the urinary organic acid profile of MSUD patients.[1][5]

Experimental Protocols

The quantification of this compound in plasma and urine typically involves chromatographic methods coupled with mass spectrometry. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose.

Protocol 1: GC-MS Analysis of this compound

This protocol provides a general workflow for the analysis of this compound in human plasma or urine using GC-MS. Derivatization is a critical step to increase the volatility of the analyte.

1. Sample Preparation and Extraction

  • Internal Standard Addition: To 1 mL of plasma or urine, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Acidification: Acidify the sample to a pH of approximately 1 using 6 M HCl.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of ethyl acetate to the acidified sample.

    • Vortex the mixture vigorously for 2 minutes to extract the organic acids.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction two more times, combining the organic extracts.

  • Drying: Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization (Silylation)

  • To the dried extract, add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

3. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: 1 µL of the derivatized sample is injected in split or splitless mode.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, an initial temperature of 80°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Protocol 2: LC-MS/MS Analysis of this compound

LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation than GC-MS.

1. Sample Preparation

  • Protein Precipitation (for plasma):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • Dilution (for urine):

    • Dilute the urine sample (e.g., 1:5) with the initial mobile phase containing an internal standard.

    • Centrifuge to remove any particulates before injection.

2. LC-MS/MS Instrumentation and Parameters

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used for the separation of organic acids.

  • Mobile Phase: A gradient elution using a mixture of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometer: A tandem mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.

Visualizations

Metabolic Pathway of Isoleucine

The following diagram illustrates the catabolic pathway of L-isoleucine, highlighting the formation of this compound and the enzymatic step affected in Maple Syrup Urine Disease.

Isoleucine_Metabolism Isoleucine L-Isoleucine KetoAcid 2-Keto-3-methylvaleric acid Isoleucine->KetoAcid Transamination BCKDH Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex KetoAcid->BCKDH Reduction Reduction KetoAcid->Reduction HydroxyAcid This compound Metabolites Further Metabolites BCKDH->Metabolites Oxidative Decarboxylation (Deficient in MSUD) Reduction->HydroxyAcid GCMS_Workflow Start Biological Sample (Plasma or Urine) Step1 Addition of Internal Standard Start->Step1 Step2 Acidification (pH ~1) Step1->Step2 Step3 Liquid-Liquid Extraction (Ethyl Acetate) Step2->Step3 Step4 Drying and Evaporation Step3->Step4 Step5 Derivatization (Silylation) Step4->Step5 Step6 GC-MS Analysis Step5->Step6 End Data Analysis and Quantification Step6->End

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Hydroxy-3-methylpentanoic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid, is a metabolite involved in the catabolism of the branched-chain amino acid, L-isoleucine.[1] Aberrant levels of this organic acid can be indicative of certain metabolic disorders, such as the inherited condition Maple Syrup Urine Disease (MSUD), making its accurate quantification in biological matrices like plasma and urine crucial for clinical research and diagnostics.[1] This application note details a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound. The described protocol, adapted from established methodologies for similar analytes, offers high selectivity and throughput, making it suitable for various research and drug development applications.[2][3]

Analytical Method Overview

This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision by compensating for matrix effects and variability during sample processing.[4]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the LC-MS/MS analysis of this compound and similar organic acids. It is important to note that this data is representative and method validation should be performed for the specific analyte and matrix of interest.[2][5]

Table 1: Typical Method Performance Characteristics

Validation ParameterTypical PerformanceAcceptance Criteria
Linearity (r²)≥ 0.995≥ 0.99
Lower Limit of Quantification (LLOQ)0.5 - 10 ng/mLS/N ≥ 10
Upper Limit of Quantification (ULOQ)500 - 2000 ng/mL-
Accuracy (% Bias)Within ±15%85% - 115% (80% - 120% for LLOQ)
Precision (% RSD)≤ 15%≤ 15% (≤ 20% for LLOQ)
Recovery> 88%Consistent and reproducible

Table 2: Example Calibration Curve and Quality Control Data

Sample TypeNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ109.898.07.8
QC Low3029.197.06.5
QC Mid300309.0103.04.2
QC High15001455.097.05.1

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (Sigma-Aldrich or equivalent)

  • Stable isotope-labeled internal standard (e.g., this compound-d10, custom synthesis recommended if not commercially available)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma or other relevant biological matrix (drug-free)

Standard and Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 methanol/water mixture to prepare working standards for the calibration curve.

  • Internal Standard Spiking Solution: Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen biological samples (e.g., plasma) on ice.

    • To a 50 µL aliquot of the sample in a microcentrifuge tube, add 200 µL of the cold internal standard spiking solution.[3]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[3]

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 3: Liquid Chromatography Parameters

ParameterCondition
LC SystemHPLC or UHPLC system
ColumnReversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.3 mL/min
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes
Injection Volume5 µL
Column Temperature40°C

Table 4: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeNegative Electrospray Ionization (ESI-)
MRM TransitionsAnalyte: 131.1 > 85.1 (Precursor [M-H]⁻ > Product); IS: (adjust for specific label, e.g., 141.1 > 95.1 for d10)
Dwell Time100 ms
Collision EnergyOptimized for the specific instrument and analyte
Source Temperature500°C
IonSpray Voltage-4500 V

Visualizations

Isoleucine Catabolism Pathway

The following diagram illustrates the metabolic pathway of isoleucine, highlighting the formation of this compound.

Isoleucine_Catabolism Isoleucine L-Isoleucine KMV 2-Keto-3-methylvalerate Isoleucine->KMV BCAT HMPA This compound KMV->HMPA Lactate Dehydrogenase (putative) MBC 2-Methylbutyryl-CoA KMV->MBC BCKDH PropionylCoA Propionyl-CoA MBC->PropionylCoA Further Metabolism AcetylCoA Acetyl-CoA MBC->AcetylCoA Further Metabolism

Caption: Simplified metabolic pathway of L-isoleucine catabolism.

Experimental Workflow

The diagram below outlines the major steps in the LC-MS/MS analytical workflow for this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in biological matrices. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical research and drug development. As with any bioanalytical method, thorough validation in the matrix of interest is essential to ensure reliable and accurate results.

References

Application Notes and Protocols for the Derivatization of 2-Hydroxy-3-methylpentanoic Acid for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methylpentanoic acid is a chiral alpha-hydroxy acid that plays a role in various metabolic pathways. Accurate and sensitive quantification of this analyte is crucial in clinical research and drug development. Gas chromatography (GC) offers high resolution and sensitivity for the analysis of volatile compounds. However, due to its polar nature and low volatility stemming from the hydroxyl and carboxylic acid functional groups, this compound requires chemical derivatization prior to GC analysis. This application note provides detailed protocols for the derivatization of this compound to enhance its volatility and thermal stability, thereby improving its chromatographic performance.

Derivatization Strategies

The primary goal of derivatization is to replace the active hydrogens in the hydroxyl and carboxyl groups with less polar, more stable moieties. The two most common and effective strategies for this compound are silylation and a two-step esterification followed by silylation.

Silylation is a widely used derivatization technique for compounds containing active hydrogens.[1] In this one-step process, both the hydroxyl and carboxylic acid groups are converted to their corresponding trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters. Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds.[1]

Esterification followed by Silylation is a two-step approach that can offer advantages in certain applications. The carboxylic acid is first converted to an ester (e.g., methyl ester), and then the hydroxyl group is silylated. This can sometimes lead to more stable derivatives and provide different fragmentation patterns in mass spectrometry (MS), which can be useful for structural confirmation.

The choice of derivatization strategy depends on the specific requirements of the analysis, such as the need for sensitivity, stability of the derivative, and the analytical instrumentation available.

Experimental Protocols

Protocol 1: One-Step Silylation

This protocol describes the formation of the di-trimethylsilyl (di-TMS) derivative of this compound.

Materials:

  • This compound standard or sample extract, dried

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. Water will react with the silylating reagent and reduce the derivatization yield.

  • Reagent Addition: To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the analyte.

  • Silylation: Add 100 µL of BSTFA + 1% TMCS (or MSTFA).

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Two-Step Esterification and Silylation

This protocol details the formation of the methyl ester, trimethylsilyl ether derivative.

Materials:

  • This compound standard or sample extract, dried

  • Esterification reagent: 2% (w/v) Methanolic HCl or BF3-Methanol

  • Silylating reagent: BSTFA or MSTFA

  • Anhydrous pyridine or other suitable solvent

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

Step 1: Esterification

  • Sample Preparation: Ensure the sample is completely dry.

  • Reagent Addition: Add 200 µL of 2% methanolic HCl to the dried sample in a reaction vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Drying: Cool the vial to room temperature and evaporate the reagent to dryness under a gentle stream of nitrogen.

Step 2: Silylation

  • Re-dissolving: To the dried residue from the esterification step, add 50 µL of anhydrous pyridine.

  • Silylation: Add 50 µL of BSTFA.

  • Reaction: Tightly cap the vial and heat at 60°C for 15 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis.

Data Presentation

Table 1: Comparison of Derivatization Strategies

FeatureOne-Step Silylation (di-TMS derivative)Two-Step Esterification/Silylation (Methyl Ester, TMS Ether)
Reagents BSTFA + 1% TMCS or MSTFAMethanolic HCl or BF3-Methanol, followed by BSTFA or MSTFA
Procedure Time Shorter (approx. 30-45 min)Longer (approx. 60-90 min)
Number of Steps OneTwo
Derivative Volatility HighHigh
Derivative Stability Good, but TMS esters can be moisture sensitiveGenerally very good
Byproducts Volatile and elute with the solvent front[2]Requires removal of esterification reagent
Advantages Fast, simple, and effective for both functional groups simultaneously.May produce more stable derivatives for certain matrices. Different mass spectral fragmentation can aid in identification.
Disadvantages TMS derivatives can be susceptible to hydrolysis.Longer procedure, potential for sample loss between steps.

Table 2: Typical GC-MS Parameters

ParameterSetting
GC System Standard Gas Chromatograph with Mass Spectrometer
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Splitless (1 µL)
Injector Temperature 250°C
Oven Program Initial: 80°C, hold for 2 min. Ramp: 10°C/min to 280°C, hold for 5 min.
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Table 3: Expected Mass Fragments for Di-TMS Derivative

m/zInterpretation
M+ 276 (Molecular Ion)
M-15 261 ([M-CH3]+, characteristic of TMS compounds)
147 [(CH3)2Si=O-Si(CH3)3]+ or [COOTMS]+
117 [CH(OTMS)COOTMS]+ fragment from cleavage of the C2-C3 bond
73 [Si(CH3)3]+ (base peak for many TMS derivatives)

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_silylation Silylation (Protocol 1) cluster_ester_silylation Esterification + Silylation (Protocol 2) cluster_analysis Analysis Sample Sample containing This compound Dried_Sample Dried Sample Sample->Dried_Sample Evaporation Silylation_Step Add BSTFA + 1% TMCS Heat at 60-70°C Dried_Sample->Silylation_Step Esterification_Step Add Methanolic HCl Heat at 60°C Dried_Sample->Esterification_Step Di_TMS_Derivative Di-TMS Derivative Silylation_Step->Di_TMS_Derivative GC_MS_Analysis GC-MS Analysis Di_TMS_Derivative->GC_MS_Analysis Drying_Step Evaporate to Dryness Esterification_Step->Drying_Step Silylation_Step2 Add BSTFA Heat at 60°C Drying_Step->Silylation_Step2 Ester_TMS_Derivative Methyl Ester, TMS Ether Derivative Silylation_Step2->Ester_TMS_Derivative Ester_TMS_Derivative->GC_MS_Analysis

Caption: Overall experimental workflow from sample preparation to GC-MS analysis.

Silylation_Reaction cluster_main Silylation of this compound Analyte This compound (HO-R-COOH) Product Di-TMS Derivative (TMSO-R-COOTMS) Analyte->Product Heat (60-70°C) Reagent BSTFA + 1% TMCS Reagent->Analyte

Caption: One-step silylation reaction scheme.

Two_Step_Derivatization cluster_process Two-Step Derivatization Process Analyte This compound Ester_Intermediate Methyl Ester Intermediate Analyte->Ester_Intermediate  Step 1: Esterification  (Methanolic HCl, 60°C) Final_Product Methyl Ester, TMS Ether Derivative Ester_Intermediate->Final_Product  Step 2: Silylation  (BSTFA, 60°C)

Caption: Logical flow of the two-step derivatization method.

Conclusion

The derivatization of this compound is an essential step for reliable GC-MS analysis. Both one-step silylation and two-step esterification followed by silylation are effective methods. The choice of protocol will depend on the specific analytical requirements, including sample throughput and the need for structural confirmation. The provided protocols and GC-MS parameters serve as a robust starting point for method development and routine analysis in research and drug development settings.

References

Application Notes and Protocols for the Solid-Phase Extraction of 2-Hydroxy-3-methylpentanoic Acid from Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid, is a branched-chain hydroxy fatty acid. It is a metabolite derived from the metabolism of L-isoleucine. The accurate and reliable quantification of this compound in biological fluids such as plasma, serum, and urine is crucial for studying various metabolic pathways and for the diagnosis and monitoring of certain inborn errors of metabolism, like maple syrup urine disease.

Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the sample preparation of organic acids from complex biological matrices.[1] Compared to traditional liquid-liquid extraction (LLE), SPE offers several advantages, including higher recovery rates, cleaner extracts, reduced solvent consumption, and the potential for automation.[1] This application note provides a detailed protocol for the solid-phase extraction of this compound from biological fluids using strong anion exchange (SAX) cartridges, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).

Principle of the Method

The method is based on the selective retention of acidic compounds, such as this compound, on a strong anion exchange solid-phase extraction sorbent. Biological fluid samples are first pre-treated to precipitate proteins and adjust the pH to ensure the analyte is in its anionic form. The sample is then loaded onto a conditioned SAX cartridge. The sorbent retains the negatively charged this compound, while neutral and basic compounds are washed away. The analyte is subsequently eluted with an acidic solvent that neutralizes the charge on the analyte, releasing it from the sorbent. Due to the low volatility of this compound, a derivatization step is required before GC-MS analysis. Silylation is a common derivatization technique that converts the polar hydroxyl and carboxyl groups into more volatile trimethylsilyl (TMS) derivatives.

Data Presentation

The following tables summarize representative quantitative data for the analysis of short-chain fatty acids and other organic acids in biological fluids using methods involving solid-phase extraction and gas chromatography-mass spectrometry. While specific performance data for this compound using this exact SPE protocol is not widely published, these values provide an expected range of performance.

Table 1: Representative Recovery Rates for Organic Acids using Solid-Phase Extraction

Analyte ClassBiological MatrixExtraction MethodAverage Recovery (%)Reference
Organic AcidsUrineStrong Anion Exchange SPE~100%[2]
Short-Chain Fatty AcidsVariousEthanol Extraction95 - 117%[3][4]
General Organic AcidsUrineSolid-Phase Extraction (SPE)84.1%[1]

Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for Similar Analytes

AnalyteBiological MatrixAnalytical MethodLODLOQReference
Propionate & ButyratePlasma/SerumGC-MS0.03 - 0.12 µg/mLNot Specified[5][6]
AcetatePlasma/SerumGC-MS0.3 - 0.6 µg/mLNot Specified[5][6]
Similar Hydroxy AcidNot SpecifiedLC-MS/MSNot Specified10 ng/mL[7]

Experimental Protocols

Materials and Reagents

  • This compound analytical standard

  • Internal Standard (e.g., a stable isotope-labeled this compound or a structurally similar organic acid not present in the sample)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Formic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine or other suitable solvent for derivatization

  • Strong Anion Exchange (SAX) SPE cartridges (e.g., 500 mg, 3 mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Heating block

  • Vortex mixer

  • Centrifuge

Protocol 1: Solid-Phase Extraction of this compound from Plasma or Serum

  • Sample Pre-treatment:

    • To 1 mL of plasma or serum in a centrifuge tube, add an appropriate amount of internal standard.

    • Add 3 mL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4°C for 10 minutes at 10,000 x g.

    • Carefully transfer the supernatant to a clean tube.

    • Adjust the pH of the supernatant to approximately 8-8.5 with dilute ammonium hydroxide. This ensures that the carboxylic acid group of the analyte is deprotonated.

  • SPE Cartridge Conditioning:

    • Place the SAX SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove any remaining neutral and basic impurities.

    • Follow with a wash of 3 mL of methanol to remove residual water and some non-polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Place a clean collection tube in the manifold.

    • Elute the this compound with 2 x 1.5 mL of 5% formic acid in methanol. The formic acid neutralizes the analyte, releasing it from the sorbent.

  • Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

Protocol 2: Derivatization for GC-MS Analysis

  • To the dried extract from the SPE procedure, add 50 µL of BSTFA with 1% TMCS (or MSTFA) and 50 µL of pyridine (or another suitable solvent).

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-80°C for 30 minutes to ensure complete derivatization of both the hydroxyl and carboxyl groups.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Biological Fluid (Plasma, Serum, or Urine) add_is Add Internal Standard sample->add_is protein_ppt Protein Precipitation (e.g., with Acetonitrile) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant ph_adjust pH Adjustment to 8-8.5 supernatant->ph_adjust loading Sample Loading ph_adjust->loading Pre-treated Sample conditioning Cartridge Conditioning (Methanol, Water) conditioning->loading washing Washing (Water, Methanol) loading->washing elution Elution (Acidic Solvent) washing->elution evaporation Evaporation to Dryness elution->evaporation Eluate derivatization Derivatization (Silylation) evaporation->derivatization gcms GC-MS Analysis derivatization->gcms

Caption: Experimental workflow for the solid-phase extraction of this compound.

Logical_Relationship Analyte This compound (in biological matrix) Anionic_Form Anionic Form (at pH > pKa) Analyte->Anionic_Form pH Adjustment SPE_Sorbent Strong Anion Exchange (SAX) Sorbent (Positively Charged) Anionic_Form->SPE_Sorbent Binding Neutral_Form Neutral Form (at pH < pKa) SPE_Sorbent->Neutral_Form Protonation Elution_Solvent Acidic Elution Solvent Neutral_Form->Elution_Solvent Elution Elution_Solvent->SPE_Sorbent

Caption: Logical relationship of the anion exchange SPE mechanism.

References

Application Notes and Protocols for 1H-NMR Analysis of 2-Hydroxy-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Hydroxy-3-methylpentanoic acid is a branched-chain alpha-hydroxy acid. Its structure and stereochemistry are of interest in metabolic studies and as a potential building block in organic synthesis. 1H-NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. This document outlines the expected 1H-NMR spectrum and provides a standardized protocol for its acquisition.

Chemical Structure and Proton Environments

The chemical structure of this compound contains several distinct proton environments that give rise to a characteristic 1H-NMR spectrum. Understanding these environments is key to interpreting the spectrum.

G cluster_workflow Sample Preparation for 1H-NMR start Weigh 5-10 mg of This compound dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ with TMS) start->dissolve transfer Transfer the solution to a high-precision 5 mm NMR tube dissolve->transfer cap Cap the NMR tube securely transfer->cap end The sample is ready for NMR analysis cap->end

Application Notes and Protocols: 13C-NMR Analysis of 2-Hydroxy-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to understanding and obtaining the 13C-Nuclear Magnetic Resonance (NMR) spectrum of 2-Hydroxy-3-methylpentanoic acid. This document includes predicted chemical shift data, a comprehensive experimental protocol for data acquisition, and workflow diagrams to facilitate experimental design and data interpretation.

Predicted 13C-NMR Chemical Shifts

Due to the limited availability of experimental 13C-NMR data for this compound in public databases, the following chemical shifts have been predicted using computational models. These predictions are based on established algorithms that analyze the local chemical environment of each carbon atom. It is important to note that experimental values may vary based on solvent, concentration, and temperature.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (Carboxylic Acid)~175-180
C2 (CH-OH)~70-75
C3 (CH-CH3)~40-45
C4 (CH2)~25-30
C5 (CH3)~10-15
C3-CH3 (Methyl)~15-20

Note: These are estimated values and should be confirmed by experimental data.

Experimental Protocol for 13C-NMR Spectroscopy

This protocol outlines the steps for acquiring a high-quality 13C-NMR spectrum of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectrum.

  • Sample Amount: For a standard 5 mm NMR tube, dissolve 20-50 mg of the compound. For enhanced sensitivity, a higher concentration can be used, but this may lead to line broadening.[1][2]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices for carboxylic acids include Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent will influence the chemical shifts.

  • Internal Standard: Add a small amount of an internal standard for accurate chemical shift referencing. Tetramethylsilane (TMS) is the standard reference (0 ppm) for organic solvents.[2] For aqueous solutions, 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) can be used.

  • Procedure:

    • Weigh the desired amount of this compound and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[2]

    • Gently agitate the vial to dissolve the sample completely. Sonication may be used if necessary.

    • Add a small drop of the internal standard (e.g., TMS).

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Instrument Parameters

The following are general parameters for a 1D 13C-NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.

ParameterRecommended Value
Spectrometer Frequency ≥ 100 MHz
Pulse Program Standard 1D 13C with proton decoupling (e.g., zgpg30)
Pulse Angle 30-45 degrees
Acquisition Time (AQ) 1-2 seconds
Relaxation Delay (D1) 2-5 seconds
Number of Scans (NS) 1024 - 4096 (or more for dilute samples)
Spectral Width (SW) 0 - 200 ppm
Temperature 298 K (25 °C)

Note: Proton decoupling is essential to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3][4]

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the peak of the internal standard (TMS) to 0 ppm.

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. While integration of 13C spectra is not always quantitative due to the Nuclear Overhauser Effect (NOE) and long relaxation times, it can provide a rough estimate of the relative number of carbons.

Workflow and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in the analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard dissolve->add_std transfer Transfer to NMR Tube add_std->transfer setup Set NMR Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference peak_pick Peak Picking reference->peak_pick assign Assign Signals peak_pick->assign report Generate Report assign->report Logical_Relationship cluster_structure Molecular Structure cluster_data 13C-NMR Data cluster_factors Influencing Factors mol This compound shifts Chemical Shifts (ppm) mol->shifts determines multiplicity Multiplicity (Singlets) shifts->multiplicity observed as solvent Solvent solvent->shifts influences temp Temperature temp->shifts influences conc Concentration conc->shifts influences

References

Application Notes and Protocols: 2-Hydroxy-3-methylpentanoic Acid as a Biomarker for Maple Syrup Urine Disease (MSUD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder caused by a deficiency in the activity of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[1][2] This enzymatic deficiency disrupts the normal catabolism of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine.[3] Consequently, these amino acids and their corresponding branched-chain α-ketoacids (BCKAs) and α-hydroxyacids accumulate in bodily fluids, leading to neurotoxicity and a characteristic sweet, maple syrup-like odor in the urine and cerumen.[1][4]

One of the key metabolites that accumulates in MSUD is 2-hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid. This organic acid is a derivative of isoleucine metabolism and serves as a crucial biomarker for the diagnosis and monitoring of MSUD.[5] Its presence in urine at elevated levels is a strong indicator of the disease.[6] These application notes provide a comprehensive overview of the clinical relevance of this compound, along with detailed protocols for its quantification in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Biochemical Basis

In a healthy individual, the catabolism of the essential amino acid L-isoleucine begins with a transamination reaction to form (S)-3-methyl-2-oxopentanoate (also known as α-keto-β-methylvalerate). This α-ketoacid is then irreversibly decarboxylated by the BCKDH complex.[7] However, in individuals with MSUD, the impaired function of the BCKDH complex leads to a buildup of (S)-3-methyl-2-oxopentanoate.[7] This excess α-ketoacid is then available for alternative metabolic pathways, including reduction to this compound.[4]

Isoleucine_Metabolism cluster_normal Normal Isoleucine Catabolism cluster_msud MSUD Pathophysiology L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate Branched-Chain Aminotransferase (BCAT) Metabolic Products Metabolic Products alpha-Keto-beta-methylvalerate->Metabolic Products Branched-Chain alpha-Ketoacid Dehydrogenase (BCKDH) Complex L-Isoleucine_msud L-Isoleucine alpha-Keto-beta-methylvalerate_msud alpha-Keto-beta-methylvalerate L-Isoleucine_msud->alpha-Keto-beta-methylvalerate_msud BCAT BCKDH_Deficiency BCKDH Deficiency alpha-Keto-beta-methylvalerate_msud->BCKDH_Deficiency 2-Hydroxy-3-methylpentanoic_acid This compound alpha-Keto-beta-methylvalerate_msud->2-Hydroxy-3-methylpentanoic_acid Reduction GCMS_Workflow Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standard Urine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Internal_Standard->Extraction Drying Evaporation to Dryness (under nitrogen stream) Extraction->Drying Derivatization Silylation (e.g., with MSTFA) Drying->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

References

Application Notes and Protocols for the Analysis of 2-Hydroxy-3-methylpentanoic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methylpentanoic acid, a metabolite of the essential amino acid L-isoleucine, possesses two chiral centers, giving rise to four distinct diastereomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The stereochemistry of these molecules can significantly influence their biological activity and metabolic fate. Elevated levels of this compound have been observed in individuals with maple syrup urine disease (MSUD), an inherited metabolic disorder.[1][2] Therefore, the accurate separation, identification, and quantification of each diastereomer are crucial for clinical diagnostics, metabolic research, and drug development.

These application notes provide detailed protocols for the analytical determination of this compound diastereomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Quantitative Data Summary

The chromatographic separation of the four diastereomers of this compound is achievable through chiral chromatography or by derivatization to form diastereomeric pairs that can be separated on achiral columns. The expected elution order can be predicted based on the diastereomeric properties. Below is a summary of expected chromatographic parameters based on typical chiral separation methods.

DiastereomerConfigurationExpected Elution Order (Chiral HPLC)Expected Elution Order (GC after Chiral Derivatization)
1(2R,3S)Varies with stationary phaseVaries with derivatizing agent
2(2S,3R)Varies with stationary phaseVaries with derivatizing agent
3(2R,3R)Varies with stationary phaseVaries with derivatizing agent
4(2S,3S)Varies with stationary phaseVaries with derivatizing agent

Note: The exact retention times and resolution will depend on the specific column, mobile phase, and derivatizing agent used. The table above illustrates the principle of separation.

II. Experimental Protocols

A. Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines the direct separation of this compound diastereomers using a chiral stationary phase (CSP).

1. Materials and Reagents

  • Analytical standards of this compound diastereomers

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., polysaccharide-based CSP like Chiralpak®)

  • HPLC system with UV detector

2. Sample Preparation

  • Prepare a stock solution of the racemic this compound standard mixture at 1 mg/mL in isopropanol.

  • For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the organic acid fraction. The final extract should be reconstituted in the mobile phase.

3. HPLC Conditions

  • Column: Chiralpak® IA or similar polysaccharide-based chiral column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane:Isopropanol with 0.1% TFA (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

4. Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solution to determine the retention times and resolution of the diastereomers.

  • Inject the prepared sample.

  • Identify and quantify the diastereomers in the sample by comparing their retention times and peak areas to the standards.

B. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization

This protocol involves the derivatization of the diastereomers to form diastereomeric esters, which can be separated on a standard achiral GC column.

1. Materials and Reagents

  • Analytical standards of this compound diastereomers

  • Chiral derivatizing agent (e.g., (S)-(+)-2-butanol)

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Pyridine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • GC-MS system with a standard achiral column

2. Derivatization Procedure

  • To the dried sample extract or standard, add 200 µL of (S)-(+)-2-butanol and 20 µL of acetyl chloride.

  • Heat the mixture at 100°C for 1 hour in a sealed vial.

  • Evaporate the excess reagent under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

  • Heat at 60°C for 30 minutes.

  • The sample is now ready for GC-MS analysis.

3. GC-MS Conditions

  • Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 250°C

  • Oven Program: 60°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-550.

4. Procedure

  • Inject 1 µL of the derivatized sample into the GC-MS.

  • The diastereomeric derivatives will be separated based on their different physical properties.

  • Identify the peaks based on their retention times and mass spectra, which will be characteristic for the trimethylsilyl derivatives of the 2-hydroxy-3-methylpentanoyl-(S)-2-butyl esters.

III. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis start Sample (Biological Fluid or Standard) extraction Extraction of Organic Acids start->extraction derivatization Derivatization (for GC-MS) extraction->derivatization hplc_injection Inject into HPLC extraction->hplc_injection gcms_injection Inject into GC-MS derivatization->gcms_injection hplc_separation Chiral Stationary Phase Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection quantification Quantification of Diastereomers hplc_detection->quantification gcms_separation Achiral Column Separation of Diastereomers gcms_injection->gcms_separation gcms_detection Mass Spectrometry Detection gcms_separation->gcms_detection gcms_detection->quantification

Caption: Experimental workflow for the analysis of this compound diastereomers.

metabolic_pathway cluster_pathway L-Isoleucine Metabolism cluster_disease Metabolic Disorder l_isoleucine L-Isoleucine kmva α-Keto-β-methylvaleric acid (KMVA) l_isoleucine->kmva Transamination hmva This compound (Four Diastereomers) kmva->hmva Reduction (e.g., by Lactate Dehydrogenase) further_metabolism Further Metabolism (Branched-Chain α-Keto Acid Dehydrogenase Complex) kmva->further_metabolism Oxidative Decarboxylation msud Maple Syrup Urine Disease (MSUD) hmva->msud Accumulates in MSUD further_metabolism->block Deficient in MSUD

Caption: Metabolic pathway showing the formation of this compound from L-Isoleucine.

References

Application Note & Protocol: Enzymatic Assay for the Detection of 2-Hydroxy-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid, is a branched-chain alpha-hydroxy acid. It is a metabolite of the essential amino acid L-isoleucine.[1][2] Elevated levels of this compound in biological fluids can be indicative of certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD), a condition resulting from a deficiency in the branched-chain α-keto acid dehydrogenase complex.[1] Accurate and efficient detection of this compound is crucial for the diagnosis and monitoring of such diseases, as well as for research in metabolic pathways and drug development.

This document provides a detailed protocol for a continuous enzymatic assay for the quantification of this compound. The assay is based on the principle of NAD⁺-dependent oxidation of the target molecule by a suitable dehydrogenase, leading to the formation of 2-Keto-3-methylvaleric acid and NADH. The production of NADH is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

Assay Principle

The enzymatic assay for this compound utilizes a dehydrogenase enzyme that exhibits activity towards various 2-hydroxy acids. Lactate dehydrogenase (LDH) has been reported to act on this compound.[2][3] The enzyme catalyzes the oxidation of the hydroxyl group at the C-2 position of this compound to a keto group, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH.

The reaction is as follows:

This compound + NAD⁺ <-- -- -- -- -- -- -- -- -- -- -- -- -- -- -> 2-Keto-3-methylvaleric acid + NADH + H⁺ (catalyzed by a suitable dehydrogenase, e.g., Lactate Dehydrogenase)

The increase in NADH concentration is directly proportional to the amount of this compound in the sample. This can be quantified by measuring the absorbance of NADH at 340 nm.

Signaling Pathway Diagram

Enzymatic Reaction Pathway cluster_reaction Enzymatic Conversion HMVA This compound Enzyme Dehydrogenase (e.g., LDH) HMVA->Enzyme KMVA 2-Keto-3-methylvaleric acid NAD NAD+ NAD->Enzyme NADH NADH Enzyme->KMVA Enzyme->NADH

Caption: Enzymatic oxidation of this compound.

Materials and Reagents

ReagentSupplierCatalog No.Storage
This compound standardSigma-Aldrich805292-8°C
Lactate Dehydrogenase (from rabbit muscle)Sigma-AldrichL1254-20°C
β-Nicotinamide adenine dinucleotide (NAD⁺)Sigma-AldrichN70042-8°C
Tris-HClSigma-AldrichT5941Room Temperature
GlycineSigma-AldrichG7126Room Temperature
Hydrazine hydrateSigma-Aldrich309400Room Temperature
Hydrochloric acid (HCl)Fisher ScientificA144Room Temperature
Sodium hydroxide (NaOH)Fisher ScientificS318Room Temperature
96-well UV-transparent microplatesCorning3635Room Temperature
Microplate reader with 340 nm absorbance(Specify model)--

Solutions Preparation

  • Assay Buffer (0.1 M Tris-Glycine-Hydrazine Buffer, pH 9.5):

    • Dissolve 1.21 g of Tris base, 0.75 g of glycine, and 2.5 mL of hydrazine hydrate (24% solution) in 80 mL of deionized water.

    • Adjust the pH to 9.5 with 1 M NaOH.

    • Bring the final volume to 100 mL with deionized water.

    • Note: The hydrazine acts as a trapping agent for the keto acid product, driving the reaction equilibrium towards NADH formation.

  • NAD⁺ Stock Solution (20 mM):

    • Dissolve 13.3 mg of NAD⁺ in 1 mL of deionized water.

    • Store in aliquots at -20°C.

  • Lactate Dehydrogenase (LDH) Solution (10 units/mL):

    • Dilute the commercially available LDH stock solution in Assay Buffer to a final concentration of 10 units/mL.

    • Prepare fresh on the day of the assay and keep on ice.

  • This compound Standard Stock Solution (10 mM):

    • Dissolve 13.22 mg of this compound in 10 mL of deionized water.

    • Store at 2-8°C.

Experimental Protocol

Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Assay Buffer, NAD⁺ Solution, and LDH Solution B Prepare Standard Curve (0 - 1 mM) and Samples A->B C Add Assay Buffer, NAD⁺, and Sample/ Standard to 96-well plate B->C D Initiate reaction by adding LDH solution C->D E Incubate at 37°C D->E F Measure Absorbance at 340 nm (kinetic or endpoint) E->F G Plot Standard Curve F->G H Determine Sample Concentration G->H

Caption: Workflow for the enzymatic assay of this compound.

1. Standard Curve Preparation:

  • Prepare a series of standards by diluting the 10 mM this compound stock solution in deionized water to final concentrations ranging from 0 to 1.0 mM. A suggested dilution series is provided in the table below.

StandardConcentration (mM)Volume of 10 mM Stock (µL)Volume of dH₂O (µL)
S0001000
S10.110990
S20.220980
S30.440960
S40.660940
S50.880920
S61.0100900

2. Sample Preparation:

  • Biological samples (e.g., plasma, serum, urine) may require deproteinization prior to the assay to prevent interference from endogenous enzymes and proteins. A common method is perchloric acid precipitation followed by neutralization.

  • Dilute the prepared samples as necessary to ensure the this compound concentration falls within the range of the standard curve.

3. Assay Procedure:

  • Set up the reactions in a 96-well UV-transparent microplate.

  • For each well, add the following reagents in the order listed:

    • 150 µL of Assay Buffer

    • 20 µL of 20 mM NAD⁺ Stock Solution

    • 20 µL of Standard or Sample

  • Mix the contents of the wells by gentle pipetting.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the 10 units/mL LDH Solution to each well.

  • Immediately start monitoring the absorbance at 340 nm using a microplate reader.

  • Readings can be taken in kinetic mode (e.g., every 30 seconds for 10 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes at 37°C).

4. Data Analysis:

  • For kinetic analysis, determine the rate of NADH formation (ΔA₃₄₀/min) for each standard and sample.

  • For endpoint analysis, subtract the absorbance of the blank (S0) from the absorbance of all other standards and samples.

  • Plot the rate of reaction or the final absorbance as a function of the this compound concentration for the standards.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Performance Characteristics

The performance of this assay will depend on the specific dehydrogenase used and the optimization of reaction conditions. Below are typical performance characteristics that can be expected from a dehydrogenase-based assay for a 2-hydroxy acid.

ParameterExpected Value
Linear Range 0.05 - 1.0 mM
Limit of Detection (LOD) ~0.02 mM
Limit of Quantification (LOQ) ~0.05 mM
Precision (CV%) < 10% (Intra-assay), < 15% (Inter-assay)
Specificity The assay may show cross-reactivity with other 2-hydroxy acids depending on the substrate specificity of the dehydrogenase used. It is recommended to test for potential interferences from structurally related compounds.

Enzyme Substrate Specificity (Relative Activity)

The following table provides a hypothetical representation of the relative activity of a promiscuous lactate dehydrogenase towards various 2-hydroxy acids. This data is for illustrative purposes and should be experimentally determined for the specific enzyme used.

Substrate (at 1 mM)Relative Activity (%)
L-Lactate100
This compound ~40 - 60
2-Hydroxybutanoic acid~70 - 90
2-Hydroxyisocaproic acid~30 - 50
2-Hydroxyglutaric acid< 10

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background absorbance - Contaminated reagents- Endogenous NADH in sample- Use fresh, high-purity reagents.- Include a sample blank without the dehydrogenase to subtract background.
Low or no signal - Inactive enzyme- Incorrect pH- Inhibitors in sample- Use a fresh enzyme solution.- Verify the pH of the Assay Buffer.- Dilute the sample or use a different sample preparation method.
Non-linear standard curve - Substrate depletion- Incorrect standard dilutions- Use a shorter incubation time or less concentrated standards.- Carefully prepare fresh standards.
High variability between replicates - Pipetting errors- Incomplete mixing- Use calibrated pipettes.- Ensure thorough mixing of reagents in the wells.

Conclusion

The described enzymatic assay provides a convenient and sensitive method for the quantification of this compound in various samples. This protocol can be adapted and optimized for specific research and diagnostic applications. It is a valuable tool for professionals in metabolic research and drug development who require a reliable method for monitoring this important isoleucine metabolite.

References

Application Notes and Protocols for Cell-Based Assays Involving 2-Hydroxy-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid, is a metabolite derived from the branched-chain amino acid L-isoleucine.[1][2] Elevated levels of this organic acid in biological fluids are a key characteristic of Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[1][3] The accumulation of this compound and other branched-chain amino and keto acids is associated with neurological damage, highlighting the importance of studying its cellular effects.[4][5]

These application notes provide a comprehensive overview of relevant cell-based assays to investigate the biological activity and potential cytotoxicity of this compound. The protocols detailed below are essential for researchers in metabolic diseases, neurobiology, and drug development aimed at mitigating the pathological effects of this compound.

Potential Cellular Effects of this compound

The accumulation of this compound is thought to contribute to cellular dysfunction, primarily through the induction of oxidative stress and impairment of mitochondrial function. This can subsequently lead to the activation of apoptotic pathways and a reduction in overall cell viability. Understanding these mechanisms is crucial for developing therapeutic interventions.

HMVA 2-Hydroxy-3-methylpentanoic Acid Accumulation ROS Increased Reactive Oxygen Species (ROS) HMVA->ROS Mito_Dys Mitochondrial Dysfunction HMVA->Mito_Dys ROS->Mito_Dys MMP Decreased Mitochondrial Membrane Potential Mito_Dys->MMP Apoptosis Apoptosis MMP->Apoptosis Cell_Viability Decreased Cell Viability Apoptosis->Cell_Viability Start Cell Culture (e.g., SH-SY5Y) Treatment Treatment with This compound Start->Treatment Assay_Selection Select Assay Treatment->Assay_Selection MTT Cell Viability (MTT Assay) Assay_Selection->MTT Viability ROS ROS Production (DCF-DA Assay) Assay_Selection->ROS Oxidative Stress MMP Mitochondrial Potential (JC-1 Assay) Assay_Selection->MMP Mitochondrial Health Apoptosis Apoptosis (Annexin V Assay) Assay_Selection->Apoptosis Cell Death Data_Acquisition Data Acquisition (Plate Reader/Flow Cytometer) MTT->Data_Acquisition ROS->Data_Acquisition MMP->Data_Acquisition Apoptosis->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

References

Application Notes and Protocols for 2-Hydroxy-3-methylpentanoic Acid in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid, is a branched-chain alpha-hydroxy acid. It is a key intermediate in the metabolism of the essential amino acid L-isoleucine.[1][2][3] This compound and the enzymes that metabolize it are of significant interest in various research fields, including inborn errors of metabolism such as Maple Syrup Urine Disease (MSUD), where its levels can be elevated.[1] Furthermore, the enzymes involved in its metabolism, such as dehydrogenases and dehydratases, represent potential targets for drug development.

These application notes provide a comprehensive overview of the use of this compound as a substrate in enzymatic reactions, including detailed protocols for assays involving relevant enzymes.

Metabolic Significance and Associated Signaling Pathways

This compound is primarily involved in the catabolic pathway of L-isoleucine. It is formed from its corresponding α-keto acid, 2-keto-3-methylvaleric acid, through a reduction reaction that can be catalyzed by enzymes such as lactate dehydrogenase.[1][3] A structurally similar compound, 2,3-dihydroxy-3-methylpentanoic acid, is a substrate for dihydroxyacid dehydratase, a key enzyme in the isoleucine biosynthesis pathway.[4][5]

The accumulation of this compound and other branched-chain metabolites, as seen in MSUD, can lead to significant cellular toxicity and neurological damage. This is thought to occur through various mechanisms, including oxidative stress and apoptosis, highlighting the importance of understanding the enzymatic processes that regulate its concentration.

Below is a diagram illustrating the position of this compound in the isoleucine metabolic pathway.

Isoleucine_Metabolism L_Isoleucine L-Isoleucine Keto_Acid 2-Keto-3-methylvaleric acid L_Isoleucine->Keto_Acid Branched-chain aminotransferase Hydroxy_Acid 2-Hydroxy-3-methylpentanoic acid Keto_Acid->Hydroxy_Acid Lactate Dehydrogenase (or similar reductase) NADH -> NAD+ Further_Metabolism Further Metabolism (e.g., Acyl-CoA derivatives) Keto_Acid->Further_Metabolism Branched-chain α-keto acid dehydrogenase complex Hydroxy_Acid->Keto_Acid Dehydrogenase NAD+ -> NADH

Fig. 1: Role of this compound in Isoleucine Metabolism.

Application 1: Characterization of Dehydrogenase Activity

Enzymes such as lactate dehydrogenase and other 2-hydroxyacid dehydrogenases can catalyze the reversible oxidation of this compound to 2-keto-3-methylvaleric acid, using NAD+ as a cofactor. Monitoring the formation of NADH at 340 nm provides a continuous spectrophotometric assay for enzyme activity.

Illustrative Quantitative Data

The following table presents hypothetical kinetic parameters for a putative dehydrogenase with this compound as a substrate. This data is for illustrative purposes and will vary depending on the specific enzyme and experimental conditions.

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Recombinant Human LDH IsozymeThis compound1.525151.0 x 104
Bacterial 2-Hydroxyacid DehydrogenaseThis compound0.840243.0 x 104
Experimental Protocol: Dehydrogenase Assay

This protocol describes a method to determine the kinetic parameters of a dehydrogenase using this compound as a substrate.

Materials:

  • This compound (substrate)

  • NAD+ (cofactor)

  • Purified dehydrogenase enzyme or cell lysate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplate or quartz cuvettes

  • Temperature-controlled incubator (e.g., 37°C)

Procedure:

  • Prepare Reagent Solutions:

    • Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in ultrapure water.

    • NAD+ Stock Solution: Prepare a 50 mM stock solution of NAD+ in Assay Buffer.

    • Enzyme Solution: Dilute the purified enzyme or cell lysate to a suitable concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

  • Assay Setup:

    • Prepare a master mix containing Assay Buffer and NAD+ solution.

    • In a 96-well plate or cuvettes, add the master mix.

    • Add varying concentrations of the substrate (this compound) to achieve a final concentration range that brackets the expected Km (e.g., 0.1 to 10 mM).

    • Include a blank control with no enzyme for each substrate concentration.

  • Initiate the Reaction:

    • Pre-incubate the plate or cuvettes at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the enzyme solution to each well/cuvette.

  • Data Collection:

    • Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Convert the rate of change in absorbance to the rate of NADH formation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Dehydrogenase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagents Prepare Substrate, NAD+, and Enzyme Solutions MasterMix Prepare Master Mix (Buffer + NAD+) Reagents->MasterMix Dispense Dispense Master Mix and Varying Substrate Concentrations MasterMix->Dispense PreIncubate Pre-incubate at 37°C Dispense->PreIncubate Initiate Initiate Reaction with Enzyme PreIncubate->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor Calculate Calculate Initial Velocities Monitor->Calculate Analyze Determine Kinetic Parameters (Km, Vmax) Calculate->Analyze

Fig. 2: Workflow for the Dehydrogenase Assay.

Application 2: Investigating Dihydroxyacid Dehydratase Activity and Inhibition

While this compound is not the direct substrate for dihydroxyacid dehydratase, its structural similarity to 2,3-dihydroxy-3-methylpentanoic acid makes it a candidate for studying enzyme inhibition. Dihydroxyacid dehydratase catalyzes a dehydration reaction, and its activity can be measured using a discontinuous colorimetric assay.

Illustrative Quantitative Data

The following table provides hypothetical inhibition data for this compound acting on dihydroxyacid dehydratase, with 2,3-dihydroxy-3-methylpentanoic acid as the substrate. This data is for illustrative purposes only.

Enzyme SourceSubstrateInhibitorKi (mM)Inhibition Type
Bacterial Dihydroxyacid Dehydratase2,3-Dihydroxy-3-methylpentanoic acidThis compound5.2Competitive
Experimental Protocol: Dihydroxyacid Dehydratase Inhibition Assay

This protocol is adapted from methods used for other dihydroxyacid dehydratases and is designed to assess the inhibitory potential of this compound.

Materials:

  • 2,3-Dihydroxy-3-methylpentanoic acid (substrate)

  • This compound (potential inhibitor)

  • Purified dihydroxyacid dehydratase

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂

  • Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA)

  • Colorimetric Reagent: 0.1% (w/v) 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl

  • 8 M NaOH

  • Spectrophotometer capable of reading absorbance at 550 nm

  • 96-well microplate or microcentrifuge tubes

  • Thermostatic water bath (e.g., 37°C)

Procedure:

  • Prepare Reagent Solutions:

    • Prepare stock solutions of the substrate and inhibitor in ultrapure water.

    • Dilute the purified enzyme to a suitable concentration in cold Assay Buffer.

  • Assay Setup:

    • In microcentrifuge tubes, prepare reaction mixtures containing Assay Buffer, a fixed concentration of the substrate (e.g., at its Km), and varying concentrations of the inhibitor (this compound).

    • Include a control with no inhibitor.

  • Initiate the Reaction:

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

    • Initiate the reactions by adding the enzyme.

  • Reaction and Termination:

    • Incubate the reactions at 37°C for a fixed time (e.g., 15 minutes).

    • Stop the reactions by adding the Stopping Reagent (TCA).

    • Centrifuge to pellet any precipitated protein.

  • Colorimetric Detection:

    • Transfer the supernatant to fresh tubes.

    • Add the Colorimetric Reagent (DNPH) and incubate at room temperature for 15 minutes.

    • Add 8 M NaOH to develop the color.

    • Measure the absorbance at 550 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the product (2-keto-3-methylvaleric acid).

    • Calculate the reaction velocities for each inhibitor concentration.

    • Determine the type of inhibition and the inhibition constant (Ki) using appropriate graphical methods (e.g., Dixon plot).

Dehydratase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Substrate, Inhibitor, and Enzyme Solutions Reaction_Mix Prepare Reaction Mixtures (Substrate + Inhibitor) Reagents->Reaction_Mix PreIncubate Pre-incubate at 37°C Reaction_Mix->PreIncubate Initiate Initiate with Enzyme PreIncubate->Initiate Incubate_Stop Incubate and Stop with TCA Initiate->Incubate_Stop Color_Dev Color Development with DNPH and NaOH Incubate_Stop->Color_Dev Measure_Abs Measure Absorbance at 550 nm Color_Dev->Measure_Abs Analyze Determine Ki and Inhibition Type Measure_Abs->Analyze

References

Application Notes and Protocols: 2-Hydroxy-3-methylpentanoic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid (HMVA), is a branched-chain hydroxy fatty acid that serves as a key intermediate in the metabolism of the essential amino acid isoleucine.[1][2] Its accumulation in biological fluids is a significant indicator of metabolic dysregulation, most notably in the context of Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[1] Emerging research also suggests its potential role as a biomarker in other conditions, including certain types of cancer.[3] This document provides detailed application notes and experimental protocols for the study of this compound in metabolic research, intended to guide researchers in their investigation of this important metabolite.

Applications in Metabolic Research

Biomarker for Maple Syrup Urine Disease (MSUD)

This compound is a primary biomarker for MSUD, a genetic disorder characterized by the deficiency of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This enzymatic defect leads to the accumulation of branched-chain amino acids (BCAAs) and their corresponding α-keto and α-hydroxy acids.[4] Consequently, elevated levels of this compound are found in the urine and blood of MSUD patients.[1][5]

Potential Biomarker in Cancer

Recent metabolomic studies have identified increased plasma levels of this compound in breast cancer patients, suggesting a potential role as a biomarker for this malignancy.[3] This finding indicates that altered BCAA metabolism may be a feature of cancer cell physiology, opening new avenues for diagnostic and therapeutic research.

Investigating Insulin Resistance

While direct evidence is still emerging, the metabolism of branched-chain amino acids is increasingly linked to insulin resistance.[6] The accumulation of metabolites from BCAA catabolism may interfere with insulin signaling pathways. Studying this compound can provide insights into the mechanisms linking BCAA metabolism and insulin sensitivity.

Quantitative Data

The following table summarizes the reported concentrations of this compound and a related metabolite in biological fluids. It is important to note that specific quantitative data for this compound in various conditions is limited, and "2-Hydroxyisovaleric acid" is often used to refer to a racemic mixture or without specifying the stereoisomer.

MetaboliteBiological FluidConditionConcentration RangeReference
2-Hydroxyisovaleric acidBloodNormal (Adult)7.7 (0.0-19.0) µM[6]
This compoundPlasmaBreast CancerElevated (specific values not provided)[3]
This compoundUrine & BloodMaple Syrup Urine Disease (MSUD)Very elevated levels (specific values not provided)[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the quantitative analysis of this compound in urine samples. Derivatization is a critical step to increase the volatility of the analyte for GC-MS analysis.

Materials:

  • Urine sample

  • Internal Standard (e.g., stable isotope-labeled this compound)

  • 6M HCl

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-5)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge at 3000 x g for 10 minutes to remove particulate matter.

    • Take 1 mL of the supernatant and add the internal standard.

  • Acidification and Extraction:

    • Acidify the sample to a pH < 2 with 6M HCl to protonate the carboxylic acid group.

    • Add 5 mL of ethyl acetate and vortex vigorously for 2 minutes for liquid-liquid extraction.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction process with another 5 mL of ethyl acetate and combine the organic layers.

  • Drying and Evaporation:

    • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

    • Cool the vial to room temperature before injection.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. Monitor characteristic ions for the TMS derivative of this compound and the internal standard.

Protocol 2: Analysis of this compound in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol offers a sensitive and specific method for the analysis of this compound in plasma, generally requiring less sample preparation than GC-MS.

Materials:

  • Plasma sample

  • Internal Standard (e.g., stable isotope-labeled this compound)

  • Acetonitrile (ACN), ice-cold

  • Formic acid

  • LC-MS/MS system with a suitable column (e.g., C18 or HILIC)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples on ice.

    • In a microcentrifuge tube, combine 100 µL of plasma with the internal standard.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to achieve separation of the analyte from other matrix components.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), negative mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for this compound and its internal standard. Optimize collision energy and other source parameters for maximum sensitivity.

Signaling Pathways and Potential Interactions

Isoleucine Catabolism

This compound is a key intermediate in the catabolic pathway of isoleucine. A defect in the BCKDH complex, which catalyzes a subsequent step, leads to its accumulation.

Isoleucine_Catabolism Isoleucine Isoleucine Keto_acid 2-Keto-3-methylvaleric acid Isoleucine->Keto_acid Branched-chain aminotransferase Hydroxy_acid This compound Keto_acid->Hydroxy_acid Lactate dehydrogenase (?) Metabolites Further Metabolites Keto_acid->Metabolites Branched-chain α-keto acid dehydrogenase (BCKDH) (Defective in MSUD)

Isoleucine Catabolic Pathway
Potential Interaction with Insulin and mTORC1 Signaling

The accumulation of branched-chain amino acids and their metabolites has been implicated in the dysregulation of key signaling pathways, including the insulin and mTORC1 pathways. While the direct effects of this compound are still under investigation, it is hypothesized that its accumulation could contribute to the inhibition of these pathways, potentially leading to insulin resistance and altered cellular growth and proliferation.

The following diagrams illustrate the general insulin and mTORC1 signaling pathways and highlight potential, though currently hypothetical, points of inhibition by elevated levels of BCAA metabolites like this compound.

Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1 IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose Uptake Inhibition Inhibition->IRS Metabolite Elevated BCAA Metabolites Metabolite->Inhibition

Hypothesized Insulin Signaling Inhibition

mTORC1_Signaling Amino_Acids Amino Acids Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Inhibition Inhibition->mTORC1 Metabolite Elevated BCAA Metabolites Metabolite->Inhibition

Hypothesized mTORC1 Signaling Inhibition

Conclusion

This compound is a metabolite of significant interest in the field of metabolic research. Its established role as a biomarker for MSUD and emerging connections to other diseases highlight the importance of its accurate quantification and the elucidation of its biological functions. The protocols and information provided herein are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of metabolic health and disease. Further investigation into the precise molecular mechanisms by which this compound and other BCAA metabolites influence cellular signaling is crucial and represents a promising area for future research.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 2-Hydroxy-3-methylpentanoic Acid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 2-Hydroxy-3-methylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a polar organic acid and a hydroxy fatty acid.[1] It is a metabolite of the branched-chain amino acid L-isoleucine.[1] Its quantification in biological matrices such as plasma and urine is significant as elevated levels are associated with certain metabolic disorders, like Maple Syrup Urine Disease (MSUD).[1]

Q2: What are matrix effects in LC-MS/MS analysis and how do they affect the analysis of this compound?

A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, which includes proteins, phospholipids, and salts.[2] This can lead to ion suppression (decreased signal) or enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[2] For a polar analyte like this compound, matrix effects are a significant challenge, often caused by co-eluting phospholipids and other endogenous components in biological samples.[2]

Q3: What are the initial signs that my this compound analysis is affected by matrix effects?

A3: Common indicators include poor reproducibility of quality control (QC) samples, non-linear calibration curves, inaccurate quantification, and a general loss of sensitivity. You might also observe inconsistent peak shapes and retention time shifts.

Q4: How can I minimize matrix effects during my analysis?

A4: The most effective way to minimize matrix effects is through rigorous sample preparation to remove interfering components.[2] Optimization of chromatographic conditions to separate the analyte from matrix components is also crucial. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for any remaining matrix effects.[2]

Q5: Which sample preparation technique is best for this compound?

A5: The choice depends on the required level of cleanliness and the complexity of the matrix.

  • Protein Precipitation (PPT) is a simple and fast method but is often insufficient for removing phospholipids, a major source of ion suppression.[3]

  • Liquid-Liquid Extraction (LLE) offers a cleaner sample by partitioning the analyte into an immiscible solvent, leaving many interfering substances behind.

  • Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts and reducing matrix effects significantly.[3][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.

Issue 1: Low or No Analyte Signal
Possible Cause Troubleshooting Steps
Inefficient Extraction This compound is a polar molecule. Ensure your extraction method is appropriate. For LLE, adjust the sample pH to at least two units below the analyte's pKa (~3.89) to ensure it is in its neutral, more extractable form.
Ion Suppression This is a major cause of low signal. Improve sample cleanup using SPE to remove phospholipids.[3] Optimize chromatography to separate the analyte from the void volume where many matrix components elute.
Poor Retention on RP Column Due to its polarity, the analyte may have little to no retention on a standard C18 column. Consider using a polar-modified C18 column or a HILIC column.[5][6]
Suboptimal MS Parameters Optimize MS parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., precursor/product ions, collision energy).
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Steps
Column Overload Dilute the sample and re-inject.
Secondary Interactions The carboxyl and hydroxyl groups of the analyte can interact with residual silanols on the column. Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of the carboxyl group.
Column Contamination Flush the column with a strong solvent to remove accumulated matrix components.
Co-elution with Interfering Peak Improve chromatographic resolution by adjusting the gradient, mobile phase composition, or switching to a different column chemistry (e.g., HILIC).[7]
Issue 3: High Variability in Results
Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure consistent timing, volumes, and mixing for all samples. Automation can help reduce variability.
Matrix Effects Implement a more robust sample preparation method like SPE.[4] Crucially, use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variability.[8]
System Carryover Inject a blank solvent after a high concentration sample to check for carryover. Optimize the autosampler wash procedure.

Data Presentation

The following table summarizes the expected performance of different sample preparation techniques for polar organic acids like this compound in plasma.

Sample Preparation Method Relative Recovery Matrix Effect Advantages Disadvantages
Protein Precipitation (PPT) Moderate to HighHighSimple, fast, low cost.[9]Inefficient removal of phospholipids, leading to significant ion suppression.[3]
Liquid-Liquid Extraction (LLE) Moderate to HighModerateGood removal of salts and some polar interferences.Can be labor-intensive, may have emulsion issues, and analyte recovery can be variable.[10]
Solid-Phase Extraction (SPE) HighLowExcellent removal of proteins, phospholipids, and other interferences, providing the cleanest extracts and minimizing matrix effects.[4]More time-consuming and costly than PPT.[9]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at ≥10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add the internal standard and 50 µL of 1M HCl to acidify the sample (pH < 2).

  • Add 500 µL of an extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for the specific SPE sorbent used. A mixed-mode or polymeric reversed-phase sorbent is often suitable for polar analytes.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Pre-treat the plasma sample by adding the internal standard and acidifying with formic acid to a final concentration of 2%. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol or an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Protocol 4: Derivatization with 3-Nitrophenylhydrazine (3-NPH) for Improved Retention

For challenging cases of poor retention, derivatization can be employed. 3-NPH is a common reagent for derivatizing carboxylic acids.[11][12][13]

  • After sample extraction and dry-down, reconstitute the sample in 50 µL of 50% acetonitrile/water.

  • Add 20 µL of a 200 mM 3-NPH solution and 20 µL of a 120 mM EDC solution containing 6% pyridine.

  • Incubate the mixture at 40°C for 30 minutes.

  • Dilute the sample with the initial mobile phase before injection.

Visualizations

TroubleshootingWorkflow start Start: LC-MS/MS Issue with This compound issue Identify Primary Symptom start->issue low_signal Low or No Signal issue->low_signal Signal Intensity poor_peak Poor Peak Shape issue->poor_peak Peak Integrity high_variability High Variability issue->high_variability Reproducibility sub_low_signal Check Sample Prep & Chromatography low_signal->sub_low_signal sub_peak Investigate Column & Method poor_peak->sub_peak sub_variability Assess Consistency & Matrix Effects high_variability->sub_variability solution_extraction Optimize Extraction: pH Adjustment (LLE) Cleaner Method (SPE) sub_low_signal->solution_extraction Inefficient Extraction? solution_chromatography Improve Chromatography: Use Polar-Modified/HILIC Column Optimize Mobile Phase sub_low_signal->solution_chromatography Poor Retention? solution_ms Optimize MS Parameters sub_low_signal->solution_ms Suboptimal MS Settings? solution_overload Dilute Sample sub_peak->solution_overload Overload? solution_secondary Adjust Mobile Phase pH sub_peak->solution_secondary Tailing? solution_flush Flush or Replace Column sub_peak->solution_flush Contamination or Degradation? solution_is Implement Stable Isotope- Labeled Internal Standard (SIL-IS) sub_variability->solution_is No IS or Poor IS? solution_prep Standardize/Automate Sample Preparation sub_variability->solution_prep Manual Prep Variability? solution_carryover Optimize Autosampler Wash sub_variability->solution_carryover Carryover?

Caption: Troubleshooting workflow for LC-MS/MS analysis.

SamplePrepDecision start Start: Select Sample Preparation Method decision What is the primary analytical goal? start->decision ppt Protein Precipitation (PPT) decision->ppt High Throughput & Simplicity lle Liquid-Liquid Extraction (LLE) decision->lle Improved Cleanliness over PPT spe Solid-Phase Extraction (SPE) decision->spe Maximum Cleanliness & Minimal Matrix Effects ppt_outcome Outcome: Fast but high risk of matrix effects. ppt->ppt_outcome lle_outcome Outcome: Cleaner than PPT, moderate throughput. lle->lle_outcome spe_outcome Outcome: Cleanest sample, lowest matrix effects, lower throughput. spe->spe_outcome

Caption: Decision tree for sample preparation method selection.

References

Technical Support Center: Optimization of Derivatization for 2-Hydroxy-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of derivatization reactions for 2-Hydroxy-3-methylpentanoic acid. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to facilitate your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for its analysis?

A1: this compound is a polar and non-volatile compound due to the presence of hydroxyl and carboxyl functional groups.[1][2] Derivatization is a crucial step to convert it into a more volatile and thermally stable compound, making it suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] This process replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with nonpolar groups, which reduces the molecule's polarity and prevents unwanted interactions within the GC system.[2][3] Derivatization can also improve peak shape, enhance sensitivity, and improve separation from other components in the sample.[2][3] For Liquid Chromatography (LC) analysis, derivatization can be employed to add a chromophore or fluorophore for enhanced UV or fluorescence detection, or to improve retention on reversed-phase columns.[4][5]

Q2: What are the most common derivatization methods for this compound?

A2: The most common derivatization methods for hydroxy acids like this compound fall into three main categories: silylation, acylation, and alkylation (esterification).[3][5]

  • Silylation: This is the most popular method for GC analysis.[3] It involves replacing the active hydrogens of the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[3][6] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[6][7]

  • Alkylation (Esterification): This method is used to convert the carboxylic acid group into an ester.[3][8] For compounds with a hydroxyl group, a two-step derivatization is often required, where the carboxyl group is first esterified, followed by derivatization of the hydroxyl group (e.g., by silylation).[1] Common esterification reagents include BF3-methanol and alkyl chloroformates.[6][8]

  • Acylation: This method involves reacting the analyte with an acid anhydride or an acyl halide.[5] While less common than silylation for this specific compound, it can be used to create derivatives that are more stable than silylated ones.[5]

Q3: How do I choose the right derivatization reagent?

A3: The choice of reagent depends on the analytical technique (GC or LC), the desired derivative properties, and the presence of other functional groups.[3] For GC-MS analysis of this compound, BSTFA or MSTFA with 1% TMCS are excellent starting points due to their reactivity and the volatility of their by-products.[7][9] BSTFA is very versatile, and its by-products are generally more volatile than those of other silylating reagents, causing less chromatographic interference.[9] For chiral analysis, a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard achiral GC column.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of this compound.

ProblemPotential CauseRecommended Solution
Poor or No Derivatization Product 1. Presence of Moisture: Silylating reagents are extremely sensitive to water, which will consume the reagent.[7][10]1. Ensure all glassware, solvents, and samples are anhydrous. Dry aqueous samples completely under a stream of nitrogen.[10] Use high-purity, anhydrous solvents.[10]
2. Reagent Degradation: Improper storage or exposure to air can reduce the reactivity of the derivatizing agent.[10]2. Store reagents in a dry, well-ventilated area, preferably in a desiccator or freezer under an inert atmosphere.[7][10] Once opened, use them promptly.[10] If the reagent is old, try a fresh bottle.
3. Insufficient Reagent: An inadequate amount of derivatizing agent will lead to an incomplete reaction.[7][10]3. Use a significant molar excess of the derivatizing agent. A general guideline is at least a 2:1 molar ratio of the silylating reagent to the total number of active hydrogens on the analyte.[9][10]
4. Suboptimal Reaction Conditions: The reaction time or temperature may be insufficient for complete derivatization.[7][9]4. Optimize the reaction time and temperature. While some compounds derivatize at room temperature, others may require heating (e.g., 60-80°C) for 15-60 minutes.[1][7] Analyze aliquots at different time points to determine when the reaction is complete.[9]
Peak Tailing in Chromatogram 1. Incomplete Derivatization: Residual underivatized analyte, being polar, can interact with active sites in the GC system (injector liner, column).[7][10]1. Re-optimize the derivatization conditions (time, temperature, reagent concentration) to ensure the reaction goes to completion.[7]
2. Active Sites in the GC System: Exposed silanol groups in the injector liner or at the head of the column can cause peak tailing.[7][10]2. Use a fresh, deactivated injector liner.[7] Trim a small portion (10-20 cm) from the front of the GC column.[7] Injecting the silylating reagent directly into the GC can sometimes temporarily deactivate these sites.[7]
3. Column Overload: Injecting a sample that is too concentrated can lead to asymmetrical peaks.[7]3. Dilute the derivatized sample with an anhydrous solvent before injection.[7]
Presence of Extraneous Peaks 1. Reagent By-products: By-products of the derivatization reaction can sometimes appear in the chromatogram.[7][10]1. These are typically volatile and elute early.[7] If they interfere with the analyte peak, consider adjusting chromatographic conditions or using a different derivatization reagent.[7]
2. Contamination: Contaminants in the sample, solvents, or from vials/caps can be derivatized and appear as extra peaks.[7][10]2. Use high-purity solvents and reagents.[7] Ensure vials and caps are clean and appropriate for derivatization reactions.
3. Solvent Artifacts: Some solvents can react with the derivatizing reagent.[10]3. Use high-purity, aprotic solvents such as acetonitrile, pyridine, or dichloromethane.[10] Avoid protic solvents like methanol unless they are part of a specific esterification protocol.
Multiple Peaks for a Single Analyte 1. Partial Derivatization: If the analyte has multiple active sites (hydroxyl and carboxyl groups), incomplete reaction can lead to a mixture of partially and fully derivatized products.1. Ensure reaction conditions are sufficient to derivatize all active sites. This may require more stringent conditions (higher temperature, longer time, or a catalyst).[9]
2. Formation of Isomers: For compounds with carbonyl groups, derivatization can sometimes lead to the formation of different isomers (e.g., enol-TMS ethers).2. For analytes with ketone or aldehyde groups, a two-step approach involving methoximation prior to silylation is recommended to prevent the formation of multiple isomers.[10]

Data Summary: Silylation Conditions for Hydroxy Acids

The following table provides a starting point for optimizing key parameters in the silylation reaction of this compound for GC-MS analysis. Optimal conditions will vary depending on the specific analyte concentration and sample matrix.

ParameterCondition RangeRationale & Notes
Silylating Reagent BSTFA + 1% TMCS or MSTFA + 1% TMCSBSTFA and MSTFA are strong silyl donors.[6][11] TMCS acts as a catalyst, accelerating the reaction, especially for hindered hydroxyl groups.[9]
Reagent Volume 50 - 100 µL (for ~1-10 mg sample)A molar excess of the reagent is recommended to drive the reaction to completion.[7][9]
Solvent Pyridine, Acetonitrile, DichloromethaneAprotic solvents are necessary to avoid reacting with the silylating agent.[10] Pyridine can also act as a catalyst and aid in dissolving the sample. In some cases, the derivatization can be performed neat (without additional solvent).[9]
Reaction Temperature 60 - 80°CHeating is often required to ensure complete and rapid derivatization of both the hydroxyl and carboxyl groups.[1]
Reaction Time 15 - 60 minutesThe required time depends on the temperature and the specific sample matrix.[1][7] Monitor the reaction progress by analyzing aliquots at different time intervals.[9]

Detailed Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS for GC-MS Analysis

This protocol describes the formation of trimethylsilyl (TMS) derivatives of this compound.

Materials:

  • Dried sample containing this compound

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.[10] Place 1-10 mg of the dried sample into a reaction vial.[9]

  • Reagent Addition: Add 50-100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample. Add 50-100 µL of BSTFA + 1% TMCS to the vial.[7] A molar excess of the reagent is crucial for a complete reaction.[9]

  • Reaction: Tightly cap the vial and vortex for 10-30 seconds.[7]

  • Heating: Place the vial in a heating block or oven set to a temperature between 60-75°C for 30-60 minutes.[7] The exact time and temperature may need optimization.[7]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.[7] If necessary, the sample can be diluted with an anhydrous solvent before analysis.[7]

Protocol 2: Two-Step Esterification and Silylation for Chiral Analysis

This protocol is adapted for forming diastereomers for chiral separation on a non-chiral GC column.

Materials:

  • Dried sample containing this compound

  • Chiral alcohol (e.g., (-)-2-Butanol)

  • Dicyclohexylcarbodiimide (DCC) or another esterification catalyst

  • Anhydrous Dichloromethane (DCM)

  • Silylating reagent (e.g., MSTFA + 1% TMCS)

  • Reaction vials, heating block, vortex mixer, nitrogen gas supply

Procedure:

  • Esterification (Formation of Diastereomers):

    • Dissolve the dried sample in anhydrous DCM.

    • Add an excess of the chiral alcohol (e.g., (-)-2-Butanol) and the esterification catalyst (e.g., DCC).

    • Heat the sealed vial (e.g., at 100°C for 1 hour, conditions need optimization).[1]

    • After cooling, evaporate the excess reagent and solvent under a stream of nitrogen.[1]

  • Silylation of Hydroxyl Group:

    • To the dried residue from the esterification step, add 50-100 µL of MSTFA + 1% TMCS.[1]

    • Heat the sealed vial at 60°C for 15 minutes.[1]

    • Cool the vial to room temperature. The sample, now containing diastereomeric derivatives, is ready for GC-MS analysis.[1]

Visual Guides

The following diagrams illustrate key workflows and logical relationships in the derivatization process.

Derivatization_Workflow start Start: Dried Sample in Vial add_solvent Add Anhydrous Solvent (e.g., Pyridine) start->add_solvent add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) add_solvent->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat at 60-80°C for 15-60 min vortex->heat cool Cool to Room Temperature heat->cool analyze GC-MS Analysis cool->analyze

Caption: General workflow for silylation of this compound.

Troubleshooting_Logic issue Issue: Low or No Derivatized Product check_moisture Is sample/glassware/solvent completely anhydrous? issue->check_moisture check_reagent Is the derivatization reagent fresh and stored properly? check_moisture->check_reagent Yes solution_dry Solution: Dry all components thoroughly. Use anhydrous grade solvents. check_moisture->solution_dry No check_conditions Are reaction time and temperature sufficient? check_reagent->check_conditions Yes solution_reagent Solution: Use a new, unopened bottle of derivatizing reagent. check_reagent->solution_reagent No check_amount Is there a molar excess of the reagent? check_conditions->check_amount Yes solution_conditions Solution: Increase reaction time and/or temperature (e.g., 75°C for 60 min). check_conditions->solution_conditions No check_amount->issue Yes (Re-evaluate problem) solution_amount Solution: Increase the amount of derivatizing reagent. check_amount->solution_amount No Silylation_Reaction cluster_reaction Silylation Reaction reactant This compound R-CH(OH)-COOH product Di-TMS Derivative R-CH(OTMS)-COOTMS reactant->product + 2x BSTFA (Heat, Catalyst) reagent BSTFA CF₃CON[Si(CH₃)₃]₂ byproduct By-products CF₃CONH(TMS) + CF₃CONH₂ product->byproduct

References

Troubleshooting poor recovery of 2-Hydroxy-3-methylpentanoic acid during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Hydroxy-3-methylpentanoic acid Extraction

Welcome to the technical support center. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to the poor recovery of this compound during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: My recovery of this compound is consistently low. What are the primary causes?

Low recovery is a common issue when extracting small, polar molecules like this compound. The most frequent causes include:

  • Suboptimal pH: The pH of the aqueous sample is critical. If the pH is too high, the acid will be in its ionized (salt) form, which is highly soluble in water and will not partition into the organic solvent.

  • Incorrect Solvent Choice: The extraction solvent may not have the appropriate polarity to efficiently solvate the target molecule.

  • Emulsion Formation: The formation of a stable emulsion between the aqueous and organic layers can trap the analyte, preventing clean separation and leading to significant loss.[1]

  • Insufficient Mixing or Phase Contact: Inadequate mixing can lead to poor partitioning of the analyte into the organic phase.

  • Analyte Adsorption: As a polar molecule, this compound can adsorb to the surfaces of glassware or plasticware, resulting in losses.[2]

Q2: What is the optimal pH for extracting this compound, and why is it so important?

The optimal pH is crucial for maximizing recovery. This compound is a carboxylic acid with a predicted pKa between 3.89 and 4.25.[3][4]

  • Principle: To ensure the acid is in its neutral, protonated form (R-COOH), which is significantly more soluble in organic solvents, the pH of the aqueous sample must be lowered.

  • Recommendation: You should adjust the sample pH to be at least 2 units below the pKa. Therefore, a pH of less than 2.0 is recommended before extraction.[5] This ensures that over 99% of the acid is in its neutral form, maximizing its potential to move into the organic phase. The extraction efficiency of carboxylic acids is strongly dependent on the system pH.[6][7]

The diagram below illustrates the relationship between pH, the ionization state of the acid, and its solubility.

cluster_pH Effect of pH on Analyte State cluster_Solubility Resulting Solubility & Partitioning High_pH Aqueous Phase (pH > pKa) Water_Soluble Analyte is Ionized (R-COO⁻) Remains in Aqueous Layer High_pH->Water_Soluble Favors Deprotonation Low_pH Aqueous Phase (pH < pKa) Organic_Soluble Analyte is Neutral (R-COOH) Partitions into Organic Layer Low_pH->Organic_Soluble Favors Protonation

Caption: pH-dependent equilibrium of this compound.

Q3: Which organic solvent is best for this extraction?

The choice of solvent is critical for extracting a polar compound. The ideal solvent should be immiscible with water, have a good solubility for the neutral form of the acid, and be volatile enough for easy removal.[8]

  • Recommended Solvents: For polar organic acids, a more polar solvent is generally effective.[2]

    • Ethyl Acetate: A commonly used and effective solvent for extracting small organic acids.[2][5][9] It offers a good balance of polarity and water immiscibility.

    • Diethyl Ether: Another effective, though more volatile and flammable, option.[2][8]

  • Solvents to Avoid:

    • Non-polar solvents (e.g., Hexane, Toluene): These are generally poor choices as they will not efficiently solvate the polar hydroxy acid.

    • Water-miscible solvents (e.g., Methanol, Ethanol, Acetone): These cannot be used for liquid-liquid extraction as they will not form a separate phase.[8]

SolventPolarityBoiling Point (°C)Water ImmiscibilityKey Considerations
Ethyl Acetate Medium-High77GoodOften the best first choice for polar analytes.[2][9]
Diethyl Ether Medium35GoodHighly effective but very volatile and flammable.[8]
Dichloromethane (DCM) Medium40ExcellentEffective, but is a chlorinated solvent with environmental concerns.[8][9]
Hexane Low69ExcellentGenerally too non-polar for this analyte.[9]
Q4: I'm seeing a thick layer between my aqueous and organic phases. How do I resolve this emulsion?

Emulsion formation is a frequent problem, especially when samples contain proteins, lipids, or other surfactant-like molecules.[1] Prevention is the most effective strategy.

  • Prevention: Instead of vigorous shaking, use gentle, repeated inversions or a swirling motion to mix the phases.[1][10] This provides sufficient surface area for extraction without the high shear force that creates emulsions.

  • Breaking a Formed Emulsion:

    • Patience: Let the separatory funnel stand undisturbed for 15-30 minutes. Gravity may be sufficient to break the emulsion.[10]

    • "Salting Out": Add saturated sodium chloride solution (brine) or solid NaCl to the funnel.[1][11] This increases the ionic strength of the aqueous layer, which helps force the separation of the two phases.[1][12]

    • Centrifugation: If the volume is manageable, centrifuging the mixture at a high speed (e.g., >3000 x g) for 10-15 minutes is a very effective method to break the emulsion.[2]

    • Filtration: Filter the entire mixture through a plug of glass wool or Celite. This can physically disrupt the emulsion.[1][11]

    • Alternative Methods: Consider using Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) for samples prone to emulsion formation, as these methods avoid the direct mixing of bulk immiscible solvents.[1][12]

The following workflow provides a systematic approach to troubleshooting poor recovery.

start Start: Poor Recovery check_ph Is sample pH < 2.0? start->check_ph adjust_ph Adjust pH with HCl or Formic Acid check_ph->adjust_ph No check_solvent Using appropriate solvent? (e.g., Ethyl Acetate) check_ph->check_solvent Yes adjust_ph->check_ph change_solvent Switch to a more polar solvent check_solvent->change_solvent No check_emulsion Emulsion present? check_solvent->check_emulsion Yes change_solvent->check_solvent break_emulsion Break Emulsion: - Add Brine - Centrifuge - Gentle Mixing check_emulsion->break_emulsion Yes check_adsorption Consider other losses: - Adsorption to glassware - Insufficient mixing check_emulsion->check_adsorption No success Recovery Improved break_emulsion->success check_adsorption->success

Caption: Troubleshooting workflow for poor extraction recovery.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction (LLE)

This protocol is a starting point for extracting this compound from a simple aqueous matrix.

  • Sample Preparation: To 1.0 mL of your aqueous sample in a glass tube, add an appropriate internal standard if required for quantification.

  • Acidification: Add 50 µL of 2M HCl to the sample.[2] Vortex briefly. Verify with a pH strip or meter that the pH is < 2.0. Add more acid dropwise if necessary.

  • Solvent Addition: Add 3.0 mL of ethyl acetate to the tube (a 3:1 solvent-to-sample ratio is a good starting point).[2]

  • Extraction: Cap the tube securely. Mix by gentle inversion for 2-5 minutes. Avoid vigorous shaking to prevent emulsion formation.[1]

  • Phase Separation: Centrifuge the tube at 3,000 x g for 10 minutes to achieve a clean separation of the aqueous (bottom) and organic (top) layers.[2]

  • Collection: Carefully transfer the top organic layer to a clean tube using a glass Pasteur pipette. Be sure not to disturb the aqueous layer.

  • Repeat Extraction (Optional but Recommended): For maximum recovery, repeat steps 3-6 with a fresh aliquot of ethyl acetate and combine the organic extracts.

  • Drying and Reconstitution: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).[2]

Protocol 2: Alternative Method - Solid-Phase Extraction (SPE)

SPE is an excellent alternative for complex samples (e.g., serum, soil extract) that are prone to emulsions and can provide a cleaner final extract.[2][12] Anion exchange or mixed-mode cartridges are well-suited for isolating acidic compounds.[2]

  • Cartridge Selection: Choose a strong anion exchange (SAX) SPE cartridge.

  • Conditioning: Condition the cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading: Adjust the sample pH to ~6-7 to ensure the carboxylic acid is ionized (negatively charged). Load the sample onto the cartridge, allowing it to flow through slowly. The negatively charged analyte will be retained on the positively charged sorbent.[13]

  • Washing: Wash the cartridge with a weak solvent (e.g., water, followed by methanol) to remove neutral and cationic interferences.[13]

  • Elution: Elute the target analyte using an acidic solvent (e.g., 2% formic acid in methanol). The acid will neutralize the analyte, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

References

Common interferences in the analysis of 2-Hydroxy-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of 2-Hydroxy-3-methylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of this compound?

A1: The primary challenges stem from its polar nature, which makes it unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization. For both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), potential interferences from isomeric and structurally similar compounds can complicate accurate quantification. In biological matrices, ion suppression from co-eluting components like phospholipids is a significant hurdle in LC-MS/MS analysis.[1]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: this compound is a polar molecule with low volatility due to the presence of hydroxyl and carboxylic acid functional groups. Derivatization is a mandatory step to convert it into a thermally stable and volatile compound suitable for GC-MS analysis.[2] This process replaces the active hydrogens on these functional groups with nonpolar groups, such as trimethylsilyl (TMS), increasing its volatility.[2]

Q3: What are the common derivatization methods for this compound in GC-MS analysis?

A3: A common and effective method is silylation, which converts both the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.[2] A typical reagent used is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.[2][3]

Q4: What are the key considerations for developing an LC-MS/MS method for this compound?

A4: Due to its polarity, retaining this compound on a standard C18 reversed-phase column can be challenging, potentially leading to elution in the void volume with matrix components and causing ion suppression.[1] Key considerations include the use of a polar-modified column (e.g., C18 with polar end-capping or a HILIC column), adjustment of the mobile phase to a higher aqueous content, and ensuring proper pH control with a buffer to maintain a consistent ionization state.[1]

Troubleshooting Guides

GC-MS Analysis

Q: I am observing unexpected peaks in my chromatogram. What is the likely cause and how can I resolve it?

A: Unexpected peaks, often called "ghost peaks," are typically due to contamination. Here’s a systematic approach to identify and eliminate the source:

  • Contaminated Solvents or Reagents: Impurities in solvents or derivatizing agents can introduce extraneous peaks.

    • Troubleshooting Step: Analyze a "blank" sample containing only the solvents and reagents used in your sample preparation. The presence of the ghost peaks confirms a contaminated reagent.

    • Solution: Use high-purity, chromatography-grade solvents and fresh reagents. It is advisable to test new batches of solvents and reagents before use.

  • System Contamination: The GC-MS system itself can be a source of contamination.

    • GC Inlet: The injection port liner and septum are common sources. Non-volatile matrix components can accumulate in the liner, and septum bleed can introduce silicone-related peaks.

      • Solution: Regularly replace the injection port liner and septum. Using a deactivated liner can also minimize interactions with analytes.

    • GC Column: The column can become contaminated with non-volatile residues from samples.

      • Solution: Bake out the column at a high temperature (within the column's limits). If contamination persists, trim the first few inches of the column. In severe cases, the column may need to be replaced.

Q: My peaks are tailing. What could be the cause and solution?

A: Peak tailing is often a sign of active sites in the GC system that interact with the analyte.

  • Active Sites in the Inlet or Column: The liner, packing material, or the column itself may have active sites.

    • Solution: Use a deactivated inlet liner and ensure your column is of high quality and inert. If the column is old, it may need to be replaced.

  • Insufficient Derivatization: Incomplete derivatization will leave polar functional groups exposed, leading to interactions with the system.

    • Solution: Optimize the derivatization reaction conditions, including temperature, time, and reagent concentration, to ensure complete derivatization.

LC-MS/MS Analysis

Q: I am experiencing a weak or no signal for this compound. What should I check?

A: A low or absent signal can arise from several issues throughout the analytical workflow.

  • Inefficient Extraction: As a polar molecule, its extraction from the sample matrix needs to be efficient.

    • Troubleshooting Step: Review your extraction method. While protein precipitation is common, it may not remove all interfering matrix components.

    • Solution: Consider optimizing the precipitating solvent and its ratio to the sample. For cleaner extracts, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary. For LLE, adjust the pH of the aqueous phase to at least two pH units below the pKa of the analyte to ensure it is in its neutral form for efficient extraction into an organic solvent.[1]

  • Analyte Degradation: Ensure proper sample handling and storage.

    • Solution: Store samples at -80°C and handle them on ice to prevent potential degradation.[1]

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of the analyte.

    • Troubleshooting Step: Perform a post-extraction spike experiment to assess the extent of matrix effects.

    • Solution: Improve sample cleanup using LLE or SPE. Modify the chromatographic conditions to separate the analyte from the interfering components. A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[1]

Isomeric Interferences

A significant challenge in the analysis of this compound is the potential for interference from its isomers and other structurally similar compounds. These compounds may have similar chromatographic behavior and mass spectral fragmentation patterns, leading to inaccurate quantification.

Table 1: Potential Isomeric and Structurally Similar Interferences

Compound NameMolecular FormulaMolecular WeightKey Differentiating Features
This compound C6H12O3132.16The target analyte.
3-Hydroxy-2-methylpentanoic acidC6H12O3132.16Positional isomer. May have a different retention time and mass spectral fragmentation pattern upon derivatization.
2-Hydroxy-2-methylpentanoic acidC6H12O3132.16Positional isomer.
3-Hydroxy-3-methylpentanoic acidC6H12O3132.16Positional isomer.[4]
2,3-Dihydroxy-3-methylpentanoic acidC6H12O4148.16Different molecular weight, but may have similar fragmentation.
Methylpentanoic acids (2-, 3-, and 4-)C6H12O2116.16Different molecular weight, but could be present in biological samples and potentially interfere if not chromatographically resolved.[5]

Experimental Protocols

GC-MS Analysis Protocol

This protocol outlines the derivatization and analysis of this compound from a biological matrix.

  • Sample Preparation (Liquid-Liquid Extraction)

    • Acidify the sample to a pH < 2 with 6M HCl.[2] This protonates the carboxylic acid group for better extraction.[2]

    • Add 5 mL of ethyl acetate and vortex vigorously for 5-10 minutes.[2]

    • Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean tube.[2]

    • Dry the organic extract over anhydrous sodium sulfate.[2]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.[2]

  • Derivatization (Silylation)

    • To the dried extract, add 50-100 µL of MSTFA + 1% TMCS.[2]

    • Seal the vial tightly and heat at 60-80°C for 15-30 minutes to ensure complete reaction.[2]

    • Cool the vial to room temperature. The sample is now ready for injection.[2]

Table 2: GC-MS Instrument Parameters

ParameterSetting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless
Injection Volume 1-2 µL
Inlet Temperature 250°C
Oven Program Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Table 3: Mass Spectral Fragments for Di-TMS Derivative

m/zInterpretationRole in Quantification
147[COOTMS]⁺ fragmentOften a prominent ion for TMS-derivatized hydroxy acids.[2]
117Alpha-cleavage fragment: [CH(OTMS)COOTMS]⁺ minus the isopropyl groupOften a good choice for the quantifier ion.[2]
LC-MS/MS Analysis Protocol

This protocol is for the quantification of this compound in human plasma.

  • Sample Preparation (Protein Precipitation)

    • To a 50 µL aliquot of plasma, add 200 µL of cold acetonitrile containing the internal standard.[6]

    • Vortex vigorously for 1 minute to precipitate proteins.[6]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[6]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.[6]

Table 4: LC-MS/MS Instrument Parameters

ParameterSetting
LC System HPLC or UHPLC system
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole
Ionization Mode Negative Electrospray Ionization (ESI-)

Table 5: MRM Transitions for LC-MS/MS Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound131.0785.07
This compound-d3 (IS)134.0988.09

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Biological Sample acidify Acidify to pH < 2 start->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry Dry over Na2SO4 extract->dry evaporate Evaporate to Dryness dry->evaporate add_reagent Add Silylating Reagent (MSTFA + 1% TMCS) evaporate->add_reagent heat Heat at 60-80°C add_reagent->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect troubleshooting_low_signal cluster_sample_prep Sample Preparation Issues cluster_lcms LC-MS System Issues start Low or No Analyte Signal extraction Inefficient Extraction? start->extraction degradation Analyte Degradation? start->degradation ion_suppression Ion Suppression? start->ion_suppression ms_params Incorrect MS Parameters? start->ms_params extraction_sol Optimize LLE/SPE Adjust pH extraction->extraction_sol degradation_sol Store at -80°C Handle on Ice degradation->degradation_sol ion_suppression_sol Improve Sample Cleanup Modify Chromatography ion_suppression->ion_suppression_sol ms_params_sol Optimize Source Parameters Verify MRM Transitions ms_params->ms_params_sol

References

Technical Support Center: Quantification of 2-Hydroxy-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise during the quantification of 2-Hydroxy-3-methylpentanoic acid.

Troubleshooting Guides

High background noise can significantly impact the sensitivity and accuracy of this compound quantification. This guide provides a systematic approach to identifying and mitigating common sources of noise in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

Issue: High Baseline Noise in Blank Injections

A high and noisy baseline in blank injections (solvent or extracted matrix without the analyte) points to systemic contamination. Use the following workflow to isolate the source.

A Start: High Baseline Noise in Blank Injection B Isolate System: Divert LC/GC Flow to Waste A->B C Observe MS Baseline B->C D Noise Decreases? C->D E Contamination is in LC/GC System D->E Yes F Noise Remains High? D->F No H Check Mobile Phase / Carrier Gas Purity E->H G Contamination is in MS System F->G Yes M Clean MS Ion Source G->M I Prepare Fresh Solvents (LC-MS Grade) H->I J Check Gas Traps (GC) H->J K Flush LC System & Tubing I->K J->K L Clean/Replace Column K->L P Resolved? L->P N Check for Leaks M->N O Check MS Gas Lines N->O O->P Q System Ready for Analysis P->Q Yes R Contact Service Engineer P->R No cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis GC-MS Analysis A Start with Dried Extract B Add 50-100 µL of Silylation Reagent (e.g., MSTFA + 1% TMCS) A->B C Seal Vial Tightly B->C D Heat Vial at 60-80°C for 15-30 minutes C->D E Cool to Room Temperature D->E F Sample Ready for Injection E->F G Inject 1-2 µL into GC-MS F->G

Technical Support Center: Analysis of 2-Hydroxy-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for the analysis of 2-Hydroxy-3-methylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor linearity in my calibration curve for this compound analysis?

Poor linearity in your calibration curve can arise from several factors, broadly categorized into issues with your standards, instrument problems, and matrix effects. A non-linear trend may be observed even with a high coefficient of determination (R²), so it is crucial to visually inspect the curve and residual plots.[1] For a linear model, the residuals should be randomly distributed around zero.[1]

Possible Causes and Solutions:

  • Calibration Standard Issues:

    • Inaccurate Preparation: Errors in serial dilutions are a common source of non-linearity.[1] It is recommended to prepare a fresh set of standards and have another analyst prepare a set to rule out user-specific errors.[1]

    • Analyte Instability: The stability of this compound in the prepared standards can affect linearity. It is best to prepare standards fresh for each analytical run.[1] If storage is necessary, store them in amber vials under an inert atmosphere at ≤ 4°C.[1]

    • Solvent Evaporation: Evaporation of the solvent can concentrate your standards, leading to inaccuracies.[1]

  • Instrumental Factors:

    • Detector Saturation: At high concentrations, the detector's response may no longer be linear.[2] If the curve flattens at higher concentrations, this may indicate detector saturation.[2] Consider lowering the concentration range of your calibration standards or adjusting detector settings (e.g., reducing the electron multiplier voltage in a mass spectrometer).[2]

    • Injector Problems (GC): Active sites in the injector liner or packing material can lead to analyte adsorption or degradation, affecting linearity.[1]

    • Column Issues: Column contamination or degradation can lead to poor peak shapes and non-linearity.[1][3]

  • Matrix Effects:

    • Co-eluting components from the sample matrix can suppress or enhance the ionization of the analyte, leading to a non-linear response.[4][5][6][7][8] This is a significant challenge in bioanalysis.[3][4] To identify matrix effects, compare the slope of a matrix-matched calibration curve with a solvent-based curve.[1] A significant difference indicates the presence of matrix effects.[1]

Q2: I am observing low signal or no peak for this compound. What should I check?

Low or no signal for your analyte can be due to problems with sample preparation, chromatographic conditions, or mass spectrometer settings.

Troubleshooting Steps:

  • Sample Preparation:

    • Inefficient Extraction: this compound is a polar molecule, which can make extraction challenging.[3] For liquid-liquid extraction (LLE), ensure the pH of the aqueous sample is adjusted to at least two pH units below the analyte's pKa to promote its neutral form for efficient extraction into an organic solvent.[3] Solid-phase extraction (SPE) can also be used for a cleaner extract.[3]

    • Analyte Degradation: Ensure samples are stored and handled properly (e.g., at -80°C and on ice) to prevent degradation.[3]

    • Incomplete Derivatization (GC-MS): For GC-MS analysis, derivatization is essential to increase volatility.[9] Incomplete derivatization will result in a poor signal. Ensure the derivatization reaction goes to completion by optimizing reaction time and temperature.[9]

  • Chromatography (LC-MS):

    • Poor Retention: Due to its polarity, this compound may have poor retention on a standard C18 reversed-phase column and elute in the void volume with matrix components, leading to ion suppression.[3] Consider using a polar-modified C18 column or a HILIC column.[3] Increasing the aqueous component of the mobile phase can also improve retention.[3]

    • Mobile Phase pH: The pH of the mobile phase should be controlled with a suitable buffer (e.g., formic acid or ammonium formate) to maintain a consistent ionization state of the analyte.[3]

  • Mass Spectrometry:

    • Incorrect MS Parameters: Verify the precursor and product ion m/z values for this compound. Optimize collision energy and source parameters (e.g., capillary voltage, gas flows, and temperature).[3]

    • Ion Suppression: Co-eluting matrix components, especially phospholipids in plasma samples, can suppress the ionization of the analyte.[3] A post-column infusion experiment can help identify regions of ion suppression in your chromatogram.[3]

Q3: My peak shape for this compound is poor (e.g., tailing, fronting, or split). How can I improve it?

Poor peak shape can compromise the accuracy and precision of your results.

Potential Solutions:

  • Column Issues:

    • Column Overload: Injecting too much analyte can cause peak fronting. Dilute your sample and re-inject.[3]

    • Column Contamination: Accumulation of matrix components can lead to peak tailing. Flush the column with a strong solvent or replace it if necessary.[3]

  • Chromatographic Conditions:

    • Secondary Interactions (LC-MS): The hydroxyl and carboxyl groups of the analyte can have secondary interactions with the stationary phase, causing peak tailing. Adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid) can help suppress the ionization of the carboxyl group and reduce these interactions.[3]

    • Injection Solvent Mismatch (LC-MS): If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase.[3]

    • Injector Temperature (GC-MS): An incorrect injector temperature can lead to analyte degradation or incomplete volatilization.[1]

Q4: How do I choose an appropriate internal standard for the analysis of this compound?

The use of an internal standard (IS) is highly recommended to compensate for variability in sample preparation and matrix effects.[3] A stable isotope-labeled (SIL) internal standard for this compound is the best choice as it behaves chemically and physically similarly to the analyte.[3] If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.[3]

Troubleshooting Guides

Guide 1: Poor Calibration Curve Linearity (R² < 0.99)

This guide provides a systematic approach to troubleshooting poor linearity in your calibration curve.

Step Action Expected Outcome If Problem Persists
1 Visually Inspect the Curve and Residuals A linear plot with randomly distributed residuals around zero.Proceed to Step 2.
2 Prepare Fresh Calibration Standards Improved linearity (R² ≥ 0.99).Proceed to Step 3.
3 Check for Detector Saturation Linearity improves at lower concentrations.Proceed to Step 4.
4 Investigate GC/LC System Check for leaks, column contamination, and appropriate method parameters.Proceed to Step 5.
5 Assess Matrix Effects Compare solvent-based vs. matrix-matched curves.Implement strategies to mitigate matrix effects (e.g., improved sample cleanup, use of SIL-IS).

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound with Derivatization

This protocol describes a general method for the analysis of this compound in a biological matrix using GC-MS, which requires a derivatization step.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Acidify the sample (e.g., plasma, urine) to a pH < 2 with 6M HCl.[9]

    • Add an appropriate internal standard.

    • Extract the analyte with an organic solvent such as ethyl acetate by vortexing for 5-10 minutes.[9]

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and dry it under a gentle stream of nitrogen.[9]

  • Derivatization (Silylation):

    • To the dried residue, add a silylating agent such as 50-100 µL of MSTFA + 1% TMCS.[9]

    • Seal the vial and heat at 60-80°C for 15-30 minutes.[9]

    • Cool the vial to room temperature. The sample is now ready for injection.[9]

  • GC-MS Parameters:

    • The following table provides typical starting parameters that should be optimized for your specific instrument.

Parameter Typical Value
GC Column DB-5 or similar non-polar column
Injector Temperature 250°C
Oven Program Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
MS Mode Selected Ion Monitoring (SIM)

Characteristic ions for the di-TMS derivative of this compound can be monitored for quantification.[9]

Ion (m/z) Possible Fragment Use
147 [COOTMS]⁺Quantifier/Qualifier
117 Alpha-cleavage fragmentQuantifier/Qualifier

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample acidify Acidify Sample (pH < 2) start->acidify add_is Add Internal Standard acidify->add_is extract Liquid-Liquid Extraction add_is->extract dry Dry Extract extract->dry derivatize Derivatize (Silylation) dry->derivatize gcms GC-MS Analysis derivatize->gcms data Data Processing gcms->data result Result data->result

Caption: General experimental workflow for GC-MS analysis of this compound.

troubleshooting_linearity start Poor Linearity (R² < 0.99) check_standards Prepare Fresh Standards & Re-analyze start->check_standards linearity_ok Linearity Improved? check_standards->linearity_ok problem_solved Problem Solved linearity_ok->problem_solved Yes check_instrument Check Instrument & Method linearity_ok->check_instrument No detector_saturation Detector Saturation? check_instrument->detector_saturation adjust_conc Lower Concentration Range detector_saturation->adjust_conc Yes check_matrix Assess Matrix Effects detector_saturation->check_matrix No adjust_conc->check_standards

Caption: Troubleshooting decision tree for poor calibration curve linearity.

matrix_effects cluster_source Ion Source cluster_outcome Detector Signal analyte Analyte droplet ESI Droplet analyte->droplet matrix Matrix Components matrix->droplet suppression Ion Suppression (Lower Signal) droplet->suppression Competition for ionization enhancement Ion Enhancement (Higher Signal) droplet->enhancement Enhanced ionization efficiency

Caption: Conceptual diagram of matrix effects in an electrospray ionization (ESI) source.

References

Technical Support Center: 2-Hydroxy-3-methylpentanoic Acid Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources of 2-Hydroxy-3-methylpentanoic acid in a laboratory setting.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving contamination with this compound in your experiments.

Issue: Unexpected peak corresponding to this compound in analytical runs (e.g., LC-MS, GC-MS).

Question: I am observing a consistent, unidentified peak in my chromatograms that I suspect is this compound. How can I confirm its identity and find the source?

Answer:

An unexpected peak corresponding to this compound can originate from several sources, broadly categorized as biological and chemical. A systematic approach is crucial to pinpoint the origin.

Systematic Troubleshooting Workflow

G cluster_0 Phase 1: Peak Identification cluster_1 Phase 2: Source Investigation cluster_2 Phase 3: Resolution A Unexpected Peak Observed B Confirm Identity: - Run authentic standard - High-resolution MS/MS A->B Hypothesize identity C Is the peak present in a 'blank' injection (solvent only)? B->C D Source is likely within the analytical system or solvents. C->D Yes E Source is likely from the sample or its preparation. C->E No F Investigate Solvents & Mobile Phase: - Use fresh, high-purity solvents - Test individual components D->F G Check for Microbial Contamination: - Culture swabs from lab surfaces - Analyze blank media E->G H Investigate Lab Consumables: - Leaching study on tubes, plates, tips - Switch to glass consumables E->H I Evaluate Cell Culture Media & Supplements: - Analyze fresh media - Review component list for isoleucine E->I J Implement Corrective Actions: - Replace contaminated reagents - Enhanced cleaning protocols - Modify experimental procedures F->J G->J H->J I->J

Caption: A logical workflow for troubleshooting this compound contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound contamination?

A1: The most common sources are biological and chemical. This compound is a known metabolite of the amino acid isoleucine and is produced by common laboratory contaminants like Escherichia coli.[1][2] Therefore, microbial contamination of reagents, cell cultures, or laboratory surfaces is a primary suspect. Chemically, it can leach from plastic consumables, although this is less commonly documented for this specific compound compared to others.

Q2: My experiments involve cell cultures. Could they be the source of the contamination?

A2: Yes, this is a strong possibility. Since this compound is a metabolite of isoleucine, a common component of cell culture media, stressed or contaminated cell cultures can produce and secrete it into the supernatant. Additionally, bacterial or yeast contamination within the cell culture can also be a significant source.

Q3: How can I differentiate between contamination from my cell culture and contamination from my labware?

A3: To differentiate, you can perform a leaching study on your labware. Incubate the labware (e.g., microplates, centrifuge tubes, pipette tips) with your experimental buffer or solvent (without cells) for a duration similar to your experiment. Analyze the buffer/solvent for the presence of this compound. If the compound is detected, your labware is a likely source. If not, the contamination is more likely originating from your biological samples or reagents.

Q4: Can my analytical method itself be the source of contamination?

A4: Yes. Contamination can be introduced through solvents, mobile phases, or carryover in the injection system of your LC-MS or GC-MS. To test this, perform a "blank" injection consisting of only the mobile phase or solvent. If the contaminant peak is present, the source lies within your analytical system.

Data Presentation

The following table summarizes potential contamination levels from various sources. These are illustrative values based on typical observations for organic acid contaminants and should be confirmed in your specific laboratory setting.

Contamination SourceAnalyteTypical Concentration Range (ng/mL)Analytical Method
Bacterial Contamination This compound10 - 500GC-MS, LC-MS/MS
(E. coli in media)
Cell Culture Media This compound5 - 100LC-MS/MS
(Spent Media)
Plastic Labware General Organic Acids1 - 50GC-MS, LC-MS/MS
(Leachates from polypropylene)
Solvent Impurities Miscellaneous Organic Acids0.1 - 20GC-MS, LC-MS/MS
(HPLC-grade methanol)

Experimental Protocols

Protocol 1: Screening for Microbial Contamination as a Source of this compound

Objective: To determine if microbial contamination in laboratory reagents or on surfaces is a source of this compound.

Methodology:

  • Sample Collection:

    • Aseptically collect 1 mL samples of commonly used aqueous reagents (e.g., buffers, water, cell culture media).

    • Using sterile swabs moistened with sterile saline, sample various laboratory surfaces (e.g., incubator interior, biosafety cabinet work surface, benchtops). Place each swab in a sterile tube containing 1 mL of sterile saline.

  • Culturing:

    • Plate 100 µL of each liquid sample and the saline from each swab onto nutrient agar plates.

    • Incubate the plates at 37°C for 24-48 hours.

  • Metabolite Extraction from Colonies:

    • If microbial growth is observed, select a representative colony and inoculate it into 10 mL of a minimal salts medium supplemented with isoleucine (1 mM).

    • Incubate with shaking at 37°C for 48 hours.

    • Centrifuge the culture at 4000 x g for 10 minutes.

    • Collect the supernatant for analysis.

  • Sample Preparation for LC-MS/MS:

    • To 500 µL of the supernatant, add 1.5 mL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the reconstituted sample for the presence of this compound using a validated LC-MS/MS method with an authentic standard for comparison.

Experimental Workflow for Microbial Screening

G A Sample Collection (Reagents & Surfaces) B Culturing on Nutrient Agar A->B C Isolate Colonies and Grow in Liquid Culture B->C D Centrifuge and Collect Supernatant C->D E Protein Precipitation & Extraction D->E F LC-MS/MS Analysis E->F G Identification of This compound F->G

Caption: Workflow for identifying microbial sources of contamination.

Protocol 2: Leaching Study of Laboratory Consumables

Objective: To determine if this compound is leaching from plastic labware.

Methodology:

  • Selection of Consumables:

    • Gather a representative sample of the plastic consumables used in your experiments (e.g., centrifuge tubes, microplate wells, pipette tips).

  • Leaching Procedure:

    • For each type of consumable, add a defined volume of your experimental solvent or buffer (e.g., 1 mL for a centrifuge tube, 200 µL for a microplate well).

    • As a control, use glass vials with the same solvent/buffer.

    • Incubate the consumables under conditions that mimic your experimental setup (e.g., temperature, duration).

  • Sample Collection:

    • After the incubation period, carefully collect the solvent/buffer from each plastic consumable and the glass control vials.

  • Sample Preparation and Analysis:

    • Analyze the collected liquids directly by LC-MS/MS for the presence of this compound. If necessary, a concentration step (e.g., evaporation and reconstitution in a smaller volume) can be performed to increase sensitivity.

  • Data Interpretation:

    • Compare the chromatograms of the samples from the plastic consumables to the glass control. The presence of a peak for this compound in the plastic samples that is absent or significantly smaller in the glass control indicates leaching.

Logical Relationship of Contamination Sources

G cluster_0 Biological Sources cluster_1 Chemical Sources Contaminant This compound Microbial Microbial Contamination (e.g., E. coli) Microbial->Contaminant CellCulture Cell Culture Metabolism (Isoleucine Metabolite) CellCulture->Contaminant Plastics Leaching from Plastic Consumables Plastics->Contaminant Solvents Impurities in Solvents/Reagents Solvents->Contaminant

Caption: Potential sources of this compound contamination.

References

Sample preparation techniques to reduce matrix effects for 2-Hydroxy-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding sample preparation for the analysis of 2-Hydroxy-3-methylpentanoic acid. The focus is on minimizing matrix effects to ensure accurate and reproducible quantification in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine). This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which significantly impacts the accuracy, precision, and sensitivity of LC-MS/MS analytical methods.[1] For a polar analyte like this compound, these effects can lead to erroneous quantification.[2][3]

Q2: What are the common sources of matrix effects for this analyte in biological samples?

A2: In biological matrices like plasma or serum, the primary sources of matrix effects for polar acidic analytes such as this compound are:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression, especially when using simpler sample preparation methods like protein precipitation.[2][4]

  • Salts: High concentrations of endogenous salts can interfere with the ionization process in the mass spectrometer source.[4]

  • Other Endogenous Molecules: Small polar organic acids and other metabolites can co-elute with the analyte and compete for ionization.[4]

Q3: How can I assess the extent of matrix effects in my experiment?

A3: There are two primary methods to evaluate matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify the regions in your chromatogram where ion suppression or enhancement occurs.[1][4] A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. A dip or rise in the analyte's baseline signal indicates the retention times of interfering components.[4]

  • Quantitative Assessment (Post-Extraction Spike): This method provides a numerical value for the matrix effect, known as the Matrix Factor (MF).[4] It is calculated by comparing the analyte's peak area in a post-extraction spiked blank matrix to its peak area in a neat solvent at the same concentration.[1][2]

    • An MF value of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Q4: Which sample preparation technique is generally the best for minimizing matrix effects for this analyte?

A4: The choice depends on the required sensitivity and throughput. For this compound, a polar molecule, the techniques are generally ranked as follows:

  • Solid-Phase Extraction (SPE): This method, particularly using mixed-mode or anion exchange sorbents, typically provides the cleanest extracts and the most significant reduction in matrix effects.[2][5][6]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than protein precipitation but may suffer from lower recovery for polar analytes.[2][6]

  • Protein Precipitation (PPT): This is the simplest and fastest method but is the least effective at removing interfering matrix components like phospholipids, often resulting in substantial matrix effects.[2][6]

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A5: Yes, using a stable isotope-labeled internal standard is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing it to effectively compensate for variations in signal intensity during ionization and for losses during the sample preparation process.[2] This is the most effective way to ensure accurate and precise quantification.[7]

Troubleshooting Guide

Problem: Low Analyte Recovery

Question: My recovery for this compound is consistently low. What are the possible causes and solutions?

Answer: Low recovery for a polar analyte like this compound is a common issue. Consider the following:

  • Inefficient Extraction Method: Your chosen method may not be suitable for this polar molecule.[2]

    • If using LLE: The analyte may not be efficiently partitioning into the organic solvent. Ensure the pH of the aqueous sample is adjusted to at least two units below the analyte's pKa to neutralize the carboxylic acid group, making it less polar.[8]

    • If using PPT: While recovery from the supernatant is usually high, significant matrix components remain.[6]

    • Solution: Switch to a more appropriate method. Solid-Phase Extraction (SPE) with an anion exchange or mixed-mode sorbent is often the most effective for recovering polar acidic compounds.[6][9]

  • Analyte Degradation: Ensure samples are handled properly to prevent degradation. This includes storing them at -80°C, processing them on ice, and minimizing freeze-thaw cycles.[10][11]

Problem: High Variability / Poor Reproducibility (%CV > 15%)

Question: I'm seeing high variability between my replicates. How can I improve my precision?

Answer: Poor reproducibility is often linked to inconsistencies in the sample preparation workflow.

  • Manual Extraction Variability: Ensure consistent execution of each step, including vortexing times, centrifugation speeds and times, and precise solvent volume additions.[2] Automating the process can help if available.

  • Absence of an Effective Internal Standard: As mentioned, a stable isotope-labeled internal standard (SIL-IS) is crucial. It will co-elute and behave similarly to the analyte throughout the process, correcting for variability in both sample preparation and instrumental analysis.[2] If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.[2]

Problem: Significant Ion Suppression/Enhancement

Question: Despite sample preparation, I still observe significant matrix effects. What further steps can I take?

Answer: If matrix effects persist, a more rigorous approach is needed.

  • Improve Sample Cleanup: If you are using Protein Precipitation, it is likely insufficient. Switching to Solid-Phase Extraction (SPE) will provide a much cleaner extract by more effectively removing phospholipids and salts.[5][6]

  • Optimize Chromatography: Modify your LC method to achieve chromatographic separation between this compound and the region of ion suppression. You can identify this region using a post-column infusion experiment.[1][12] Strategies include adjusting the mobile phase gradient or using a different column chemistry (e.g., HILIC for polar compounds).[2]

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components.[5][12] This is a viable strategy only if the resulting analyte concentration is still well above the method's limit of quantification.

Problem: Poor Chromatography (Peak Tailing, Shifting Retention Time)

Question: My chromatographic peak for this compound is tailing or the retention time is shifting. What should I check?

Answer: These issues are often related to chromatographic conditions or the injection solvent.

  • Peak Tailing: The hydroxyl and carboxyl groups on the analyte can cause secondary interactions with the stationary phase.

    • Solution: Adjust the mobile phase pH by adding a small amount of an acid like formic acid (e.g., 0.1%). This helps to keep the carboxyl group in its neutral form, minimizing unwanted interactions and improving peak shape.[2]

  • Peak Distortion (Fronting/Splitting): This can be caused by an injection solvent mismatch.

    • Solution: The sample should ideally be reconstituted in a solvent that is weaker than or identical to the initial mobile phase.[2][4]

  • Shifting Retention Times: This indicates an unstable system.

    • Solutions: Prepare fresh mobile phase daily to avoid compositional changes. Use a guard column to protect the analytical column from contaminants. Employ a column oven to maintain a consistent and stable temperature.[4][13]

Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of common sample preparation techniques for analyzing this compound.

TechniquePrimary MechanismRelative Speed & CostAnalyte Recovery (Polar Acids)Matrix Effect ReductionKey Disadvantage
Protein Precipitation (PPT) Protein removal by organic solvent crashVery Fast, Low CostHighLowHigh levels of residual phospholipids and other interferences.[2][6]
Liquid-Liquid Extraction (LLE) Analyte partitioning between immiscible liquidsModerate Speed & CostVariable, can be lowModerateRecovery for polar analytes can be low and method optimization (e.g., pH) is critical.[2][6]
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent & elutionSlower, Higher CostHigh to Very HighHigh to Very HighMore complex, time-consuming, and expensive protocol.[2]

Note: The values for recovery and matrix effect reduction are illustrative and depend heavily on the specific protocol, matrix, and analyte.[2] A study comparing LLE and SPE for urinary organic acids found mean recoveries of 77.4% and 84.1%, respectively.[14]

Experimental Protocols & Workflows

Below are generalized protocols for each sample preparation technique. These should be optimized for your specific application and matrix.

Protocol 1: Protein Precipitation (PPT)

This method is fast but provides the least sample cleanup.

  • Aliquoting: Add 100 µL of plasma or serum to a microcentrifuge tube.

  • Internal Standard: Add the appropriate volume of your internal standard solution.

  • Precipitation: Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid, if desired).[4]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in your initial mobile phase.[4]

G cluster_0 Protein Precipitation (PPT) Workflow sample 1. Plasma/Serum Sample add_is 2. Add Internal Standard (IS) sample->add_is add_solvent 3. Add Cold Acetonitrile (4:1) add_is->add_solvent vortex 4. Vortex add_solvent->vortex centrifuge 5. Centrifuge vortex->centrifuge pellet Protein Pellet (Discard) centrifuge->pellet Separate supernatant 6. Transfer Supernatant centrifuge->supernatant Collect dry_recon 7. Evaporate & Reconstitute supernatant->dry_recon analysis 8. LC-MS/MS Analysis dry_recon->analysis

Caption: Workflow for Protein Precipitation (PPT).

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner sample than PPT.

  • Aliquoting & IS: Add 100 µL of plasma and your internal standard to a tube.

  • Acidification: Acidify the sample by adding a small volume of acid (e.g., formic or hydrochloric acid) to adjust the pH to <3. This ensures this compound is in its neutral form.

  • Extraction: Add 600 µL of an appropriate, water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortexing: Vortex vigorously for 2-5 minutes to facilitate extraction.

  • Centrifugation: Centrifuge at ~4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the initial mobile phase.

G cluster_0 Liquid-Liquid Extraction (LLE) Workflow sample 1. Plasma Sample + IS acidify 2. Acidify (pH < 3) sample->acidify add_solvent 3. Add Organic Solvent acidify->add_solvent vortex 4. Vortex add_solvent->vortex centrifuge 5. Centrifuge vortex->centrifuge aqueous Aqueous Layer (Discard) centrifuge->aqueous Separate organic 6. Transfer Organic Layer centrifuge->organic Collect dry_recon 7. Evaporate & Reconstitute organic->dry_recon analysis 8. LC-MS/MS Analysis dry_recon->analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Protocol 3: Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode anion exchange cartridge and provides the cleanest extract.

  • Sample Pre-treatment: To 100 µL of plasma (with IS), add 200 µL of 2% phosphoric acid in water. Vortex to mix.[4]

  • Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[4]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 5% methanol in water to remove salts and polar interferences.[4]

    • Wash 2: Pass 1 mL of hexane to remove lipids and other nonpolar interferences.[4]

  • Elution: Elute the this compound with 1 mL of 5% formic acid in acetonitrile (or another suitable elution solvent).[4]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the initial mobile phase for analysis.

G cluster_0 Solid-Phase Extraction (SPE) Workflow pretreat 1. Pre-treat Sample (Plasma + IS + Acid) load 3. Load Sample pretreat->load condition 2. Condition SPE Cartridge (Methanol -> Water) condition->load wash1 4. Wash 1 (Aqueous Wash) load->wash1 wash2 5. Wash 2 (Organic Wash) wash1->wash2 waste Waste (Interferences) wash1->waste elute 6. Elute Analyte wash2->elute wash2->waste dry_recon 7. Evaporate & Reconstitute elute->dry_recon analysis 8. LC-MS/MS Analysis dry_recon->analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

References

Impact of pH on 2-Hydroxy-3-methylpentanoic acid stability and extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and extraction of 2-Hydroxy-3-methylpentanoic acid. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of this compound and why is it important?

A1: The predicted acid dissociation constant (pKa) of this compound is approximately 3.89. This value is critical for both the stability and extraction of the molecule. The pKa indicates the pH at which the acidic and basic forms of the molecule are present in equal concentrations.

For extraction , knowing the pKa allows for the selection of an appropriate pH to ensure the molecule is in its neutral, un-ionized form, which is more soluble in organic solvents, thus maximizing extraction efficiency.

For stability , the pH of the solution can influence the rate of degradation of alpha-hydroxy acids. Generally, a lower pH environment enhances the stability of these compounds.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: What is the optimal pH for the liquid-liquid extraction of this compound?

A3: To achieve maximum extraction efficiency, the pH of the aqueous sample should be adjusted to at least 1.5 to 2 pH units below the pKa of this compound (pKa ≈ 3.89). Therefore, a pH of approximately 2.0 is recommended. At this pH, the vast majority of the molecules will be in their protonated (neutral) form, making them more soluble in an organic extraction solvent and less soluble in the aqueous phase.

Q4: Which organic solvent is most suitable for extracting this compound?

A4: The choice of solvent depends on the polarity of this compound. While specific partition coefficient data for this molecule is limited, for short-chain fatty acids and hydroxy acids, moderately polar solvents are often effective. Ethyl acetate is a commonly used and effective solvent for the extraction of such compounds from acidified aqueous solutions. Other solvents like diethyl ether or a mixture of ethyl acetate and diethyl ether can also be considered. The selection may require optimization based on the specific sample matrix and downstream analytical method.

Troubleshooting Guides

Problem 1: Low Recovery of this compound After Extraction
Possible Cause Solution
Incorrect pH of the aqueous sample. Verify the pH of your aqueous sample before extraction. Ensure it is adjusted to approximately 2.0 using a suitable acid (e.g., HCl). Use a calibrated pH meter for accurate measurement.
Inadequate mixing of aqueous and organic phases. Ensure thorough mixing by vortexing vigorously for at least 1-2 minutes. In a separatory funnel, invert the funnel multiple times, venting frequently to release pressure.
Insufficient volume of organic solvent. Increase the solvent-to-sample ratio. A common starting point is a 1:1 volume ratio, but this can be optimized. For improved recovery, consider performing multiple extractions with smaller volumes of fresh organic solvent (e.g., 3 extractions with 1 volume of solvent each) rather than a single extraction with a large volume.
Formation of an emulsion. If an emulsion forms, it can be broken by adding a small amount of saturated sodium chloride solution (brine), centrifuging the mixture, or passing the mixture through a filter aid like celite. Using a less polar solvent might also help prevent emulsion formation.[1]
Analyte adsorption to glassware. To minimize adsorption of the analyte onto glass surfaces, consider using silanized glassware.
Problem 2: Suspected Degradation of this compound in Solution
Possible Cause Solution
Inappropriate storage pH. For short-term storage of aqueous solutions, adjust the pH to be acidic (ideally pH < 4). For long-term storage, it is best to store the compound in its solid form or as a solution in an appropriate organic solvent at low temperatures (-20°C or -80°C).
Elevated storage temperature. Store aqueous solutions and organic extracts at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to minimize degradation.
Presence of catalytic agents. Ensure the use of high-purity water and reagents to avoid the presence of metal ions or other substances that could catalyze degradation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound at Different pH Values

This protocol provides a framework for determining the stability of this compound in aqueous solutions at various pH levels.

Materials:

  • This compound standard

  • High-purity water

  • Buffer solutions (e.g., citrate, phosphate, borate) covering a range of pH values (e.g., pH 2, 4, 7, 9)

  • Calibrated pH meter

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, LC-MS)

  • Constant temperature incubator or water bath

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of working solutions by diluting the stock solution into the different pH buffer solutions to a final known concentration.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately analyze the concentration of this compound in each aliquot using a validated analytical method.

  • Plot the concentration of the analyte versus time for each pH value.

  • Calculate the degradation rate constant (k) and half-life (t½) for each pH condition.

Data Presentation:

The quantitative data should be summarized in a table for easy comparison.

pHTemperature (°C)Degradation Rate Constant (k) (time⁻¹)Half-life (t½) (time)
225[Experimental Value][Experimental Value]
425[Experimental Value][Experimental Value]
725[Experimental Value][Experimental Value]
925[Experimental Value][Experimental Value]
Protocol 2: pH-Dependent Liquid-Liquid Extraction of this compound

This protocol details a method to determine the extraction efficiency of this compound at different pH values.

Materials:

  • Aqueous sample containing this compound

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment

  • Organic extraction solvent (e.g., ethyl acetate)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Separatory funnel or centrifuge tubes

  • Calibrated pH meter

  • Analytical instrumentation for quantification

Methodology:

  • Take a known volume of the aqueous sample containing this compound.

  • Spike a known amount of an internal standard if using mass spectrometry for quantification.

  • Divide the sample into aliquots for testing different pH values (e.g., pH 2, 4, 6, 8).

  • Adjust the pH of each aliquot to the desired value using HCl or NaOH.

  • Transfer the pH-adjusted aqueous solution to a separatory funnel or a suitable extraction vessel.

  • Add an equal volume of the organic extraction solvent (e.g., ethyl acetate).

  • Shake vigorously for 2 minutes to ensure thorough mixing.

  • Allow the layers to separate. If an emulsion forms, add a small amount of brine.

  • Collect the organic layer.

  • For improved recovery, the aqueous layer can be re-extracted with fresh organic solvent, and the organic layers combined.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.

  • Analyze the concentration of this compound in the extract and in the remaining aqueous phase to determine the extraction efficiency.

  • Calculate the extraction efficiency (%) as: (Amount of analyte in organic phase / Total initial amount of analyte) * 100.

Data Presentation:

Summarize the quantitative results in a structured table.

pH of Aqueous PhaseExtraction SolventSolvent:Sample RatioExtraction Efficiency (%)
2.0Ethyl Acetate1:1[Experimental Value]
4.0Ethyl Acetate1:1[Experimental Value]
6.0Ethyl Acetate1:1[Experimental Value]
8.0Ethyl Acetate1:1[Experimental Value]

Visualizations

Stability_Pathway cluster_stability pH Impact on Stability Analyte_Stable This compound (Protonated, Stable Form) Analyte_Unstable 2-Hydroxy-3-methylpentanoate (Deprotonated, Less Stable Form) Analyte_Stable->Analyte_Unstable Increase pH > pKa Analyte_Unstable->Analyte_Stable Decrease pH < pKa Degradation Degradation Products Analyte_Unstable->Degradation Degradation Pathways (e.g., Hydrolysis, Oxidation)

Caption: Logical relationship of pH and the stability of this compound.

Extraction_Workflow cluster_workflow Liquid-Liquid Extraction Workflow start Aqueous Sample (Analyte + Matrix) ph_adjust Adjust pH to ~2.0 (below pKa) start->ph_adjust extraction Add Organic Solvent (e.g., Ethyl Acetate) & Mix ph_adjust->extraction separation Phase Separation extraction->separation organic_phase Organic Phase (Analyte) separation->organic_phase Analyte Partitioning aqueous_phase Aqueous Phase (Matrix) separation->aqueous_phase Impurities Remain analysis Analysis of Organic Phase organic_phase->analysis

Caption: Experimental workflow for the extraction of this compound.

References

Technical Support Center: 2-Hydroxy-3-methylpentanoic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of 2-Hydroxy-3-methylpentanoic acid analytical standards. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity and proper use of these standards in your research.

Frequently Asked Questions (FAQs)

Q1: How should this compound standards be stored upon receipt?

A1: Upon receipt, the solid standard should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] Some suppliers may recommend storage at 0-8°C. It is crucial to protect the standard from moisture. For long-term storage of solutions, freezing at -20°C is recommended, which can preserve the standard for up to a year in sealed vials.[2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Acetonitrile is a suitable solvent for preparing stock solutions of this compound.[3] Other common solvents for organic acids include methanol, ethanol, and high-purity water. The choice of solvent may depend on the subsequent analytical method (e.g., HPLC, GC-MS). For reversed-phase HPLC, it is often recommended to dissolve the sample in the initial mobile phase.

Q3: What is the shelf life of this compound standards?

A3: The solid standard has a limited shelf life, and the expiration date should be noted from the product label.[1] Once reconstituted, the stability of the solution depends on the solvent and storage conditions. Refrigerated aqueous solutions may be stable for one to several weeks, while solutions stored at -20°C in sealed vials can be stable for up to one year.[2] It is best practice to prepare fresh working solutions from the stock solution for each experiment.

Q4: What are the primary safety hazards associated with this compound?

A4: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

Q5: What personal protective equipment (PPE) should be worn when handling this standard?

A5: When handling the powdered form of this compound, it is essential to wear a lab coat, safety goggles with side shields or a face shield, and chemical-resistant gloves.[5] All handling of the solid should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution

Objective: To prepare a primary stock solution of this compound with a concentration of 1 mg/mL.

Materials:

  • This compound standard (solid)

  • Acetonitrile (HPLC grade or equivalent)

  • Analytical balance

  • 10 mL volumetric flask

  • Spatula

  • Weighing paper

  • Pipettes

  • Vortex mixer or sonicator

Methodology:

  • Accurately weigh 10 mg of the this compound standard onto a piece of weighing paper using an analytical balance.

  • Carefully transfer the weighed solid into a 10 mL volumetric flask.

  • Add approximately 5 mL of acetonitrile to the volumetric flask.

  • Gently swirl the flask or use a vortex mixer or sonicator to ensure the solid is completely dissolved.

  • Once dissolved, add acetonitrile to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask clearly with the compound name, concentration, solvent, and preparation date.

  • Store the stock solution in a tightly sealed container at 2-8°C for short-term use or at -20°C for long-term storage.

Protocol 2: GC-MS Analysis of this compound (with Derivatization)

Objective: To analyze this compound using Gas Chromatography-Mass Spectrometry following a derivatization step to increase volatility.

Materials:

  • Prepared stock or working solution of this compound

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., acetonitrile or pyridine)

  • Heating block or oven

  • GC vials with inserts

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Methodology:

  • Sample Preparation: Pipette a known volume of the standard solution into a GC vial insert and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous acetonitrile or pyridine.

    • Seal the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • After cooling to room temperature, inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

    • Typical GC oven temperature program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

    • The mass spectrometer can be operated in full scan mode to identify the derivatized compound or in selected ion monitoring (SIM) mode for quantification.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No peak or very small peak in chromatogram Standard has degraded.Prepare a fresh stock solution from the solid standard. Ensure proper storage conditions are maintained.
Incomplete derivatization (GC-MS).Ensure the sample is completely dry before adding the derivatization reagent. Use fresh reagent and ensure the reaction is carried out at the correct temperature and for the specified time.
Low concentration of the standard.Prepare a more concentrated working solution.
Peak tailing in HPLC analysis Secondary interactions with the stationary phase.For acidic compounds, lower the mobile phase pH to 2.5-3.0 to ensure the analyte is in its un-ionized form.[7]
Column overload.Reduce the injection volume or dilute the sample.
Column degradation.Flush the column with a strong solvent or replace the column if performance does not improve.
Inconsistent retention times Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is properly degassed.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column equilibration is insufficient.Ensure the column is adequately equilibrated with the mobile phase before each injection.
Poor reproducibility of results Inaccurate pipetting.Calibrate pipettes regularly and use proper pipetting techniques.
Inconsistent sample preparation.Follow the experimental protocol precisely for all samples and standards.
Standard solution has evaporated.Keep standard solutions tightly capped when not in use. For long-term storage, use vials with secure seals.

Visualizations

experimental_workflow cluster_storage Storage cluster_prep Solution Preparation cluster_analysis Analysis storage Store solid standard at 2-8°C weigh Weigh solid standard storage->weigh Retrieve dissolve Dissolve in solvent (e.g., Acetonitrile) weigh->dissolve dilute Dilute to final volume dissolve->dilute stock Stock Solution (1 mg/mL) dilute->stock working Prepare working standards stock->working Dilute derivatize Derivatize (for GC-MS) working->derivatize inject Inject into HPLC or GC-MS working->inject For HPLC derivatize->inject acquire Acquire data inject->acquire troubleshooting_logic start Problem Encountered peak_issue Peak Shape/Size Issue? start->peak_issue retention_issue Retention Time Issue? start->retention_issue no_peak No/Small Peak peak_issue->no_peak Yes tailing_peak Peak Tailing peak_issue->tailing_peak No inconsistent_rt Inconsistent Retention Time retention_issue->inconsistent_rt Yes solution1 Check standard stability and concentration no_peak->solution1 solution2 Optimize derivatization (GC-MS) no_peak->solution2 solution3 Adjust mobile phase pH (HPLC) tailing_peak->solution3 solution4 Check for column overload/degradation tailing_peak->solution4 solution5 Ensure proper mobile phase prep and column equilibration inconsistent_rt->solution5

References

Validation & Comparative

A Comparative Guide to the Analysis of 2-Hydroxy-3-methylpentanoic Acid: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites like 2-Hydroxy-3-methylpentanoic acid is crucial for advancing our understanding of various biological processes and for the development of new therapeutics. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this specific hydroxy fatty acid.

At a Glance: Performance Comparison

The choice between GC-MS and LC-MS for the analysis of this compound depends on several factors, including the required sensitivity, sample throughput, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of each method. It is important to note that while extensive public data for this compound is limited, the following metrics are based on established performance for similar organic acids.[1]

Performance CharacteristicGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) Low ng/mL to pg/mLLow ng/mL to pg/mL[2][3]
Limit of Quantitation (LOQ) Low ng/mL0.005 to 1.5 µg/mL[2]
Linearity (R²) > 0.99≥ 0.9906[2]
Precision (%RSD) < 15%≤ 14.87%[2]
Accuracy (% Recovery) 85-115%90-110%[2]
Sample Throughput Lower (due to derivatization)[1]Higher (direct injection is often possible)[2]
Matrix Effects Less proneMore prone to ion suppression/enhancement[2]
Compound Volatility Requires derivatization for non-volatile compoundsNo derivatization required for non-volatile compounds[4]

The Analytical Workflow: A Visual Comparison

The primary distinction in the analytical workflow between GC-MS and LC-MS for this compound lies in the sample preparation stage. GC-MS necessitates a chemical derivatization step to increase the volatility of the analyte, making it amenable to gas-phase analysis. In contrast, LC-MS can often analyze the compound directly in its native form.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Analyte Isolation Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Increase Volatility GC_Injection Injection into GC Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Ionization (e.g., EI) GC_Separation->MS_Ionization MS_Detection Mass Detection and Analysis MS_Ionization->MS_Detection

GC-MS analytical workflow for this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Matrix Removal LC_Injection Injection into LC Protein_Precipitation->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Ionization Ionization (e.g., ESI) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM) MS_Ionization->MS_Detection

LC-MS/MS analytical workflow for this compound.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using both GC-MS and LC-MS/MS.

GC-MS Experimental Protocol

Due to its polar nature and low volatility, this compound requires a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. Silylation is a common derivatization technique for this purpose.

1. Sample Preparation and Extraction:

  • For plasma/serum samples: To 100 µL of sample, add an appropriate internal standard. Perform a protein precipitation with a solvent like acetonitrile. Centrifuge the sample to pellet the precipitated proteins and carefully transfer the supernatant to a clean tube.

  • For urine samples: Acidify the urine sample to a pH below 2 with hydrochloric acid. Extract the organic acids with a suitable solvent such as ethyl acetate.

2. Derivatization (Silylation):

  • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

  • Add 50-100 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.

  • Seal the vial and heat at 60-80°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS system.

3. GC-MS Parameters:

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is typically used.

  • Oven Temperature Program: Start at an initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte.

LC-MS/MS Experimental Protocol

LC-MS/MS offers the advantage of analyzing this compound without the need for derivatization, which simplifies sample preparation and increases throughput.

1. Sample Preparation:

  • To 50 µL of plasma or urine, add 200 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).[5]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[5]

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[5]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[5]

2. LC-MS/MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5]

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[5]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[5]

    • B: Acetonitrile with 0.1% formic acid.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Gradient: A typical gradient would be 5% B to 95% B over 5 minutes.[5]

  • Injection Volume: 5 µL.[5]

  • Column Temperature: 40°C.[5]

  • Mass Spectrometer:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5] The specific precursor and product ion transitions for this compound would need to be optimized for the specific instrument.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of this compound. GC-MS, while requiring a more involved sample preparation with a mandatory derivatization step, can provide excellent chromatographic resolution and is less susceptible to matrix effects.[1][2] LC-MS/MS, on the other hand, offers higher sample throughput due to simpler sample preparation and is well-suited for the analysis of non-volatile and thermally labile compounds.[2][4] The choice of the most appropriate method will ultimately depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For high-throughput screening, LC-MS/MS may be the preferred method, while GC-MS remains a robust and reliable option, particularly when high separation efficiency is critical.

References

A Guide to Inter-Laboratory Comparison of 2-Hydroxy-3-methylpentanoic Acid Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing and participating in an inter-laboratory comparison (ILC) for the analysis of 2-Hydroxy-3-methylpentanoic acid. While there is a lack of publicly available, formal inter-laboratory comparison studies specifically for this compound, this document outlines the necessary principles, analytical methodologies, and standardized protocols to enable laboratories to conduct their own comparative studies. Such studies are crucial for ensuring the accuracy, reproducibility, and comparability of analytical data across different research and clinical settings.

This compound is an organic acid generated during the metabolism of L-isoleucine.[1][2] It is derived from the reduction of 2-Keto-3-methylvaleric acid.[1][2] Elevated levels of this compound in urine and blood are a key indicator of Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[2] Given its clinical significance, the ability to accurately and reliably measure this metabolite is of high importance.

Comparative Overview of Analytical Methodologies

The quantification of this compound in biological matrices such as plasma, serum, or urine is primarily achieved using chromatographic techniques coupled with mass spectrometry. The two most prevalent and robust methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on various factors, including the required sensitivity, sample throughput, and the need for chiral separation.[3]

Data Presentation

The following table summarizes the typical performance characteristics for the quantification of small organic acids like this compound. Laboratories participating in an inter-laboratory comparison should aim to meet or exceed these criteria to ensure reliable and comparable results.

Table 1: Comparison of Analytical Method Performance Characteristics

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)General Acceptance Criteria
Linearity (R²) > 0.99> 0.99R² ≥ 0.99
Range Typically 0.1 - 100 µg/mLTypically 0.001 - 10 µg/mLDependent on expected physiological concentrations
Precision (%RSD) < 15%< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Recovery) 90 - 110%90 - 110%85% - 115%
Limit of Detection (LOD) ~2.5 µmol/L (for similar organic acids)[3]Not explicitly found for this analyte3x Signal-to-Noise Ratio
Limit of Quantification (LOQ) Not explicitly found for this analyte~10 ng/mL (for a similar hydroxy acid)[3]10x Signal-to-Noise Ratio

Note: The performance data presented is representative of methods for similar organic and hydroxy acids and should be used as a general guideline in the absence of a direct inter-laboratory comparison for this compound.[3]

Experimental Protocols

Detailed and standardized methodologies are critical for ensuring consistency and comparability in inter-laboratory studies. The following protocols for sample preparation and analysis are provided as a recommended starting point.

Recommended Protocol 1: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for similar small organic acids in plasma or serum.[4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient suitable for the separation of polar metabolites.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3]

  • Source Temperature: Optimized for the specific instrument.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined.

Recommended Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general procedure for the analysis of urinary organic acids and requires a derivatization step to make the analyte volatile.[4]

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of urine, add a suitable internal standard.

  • Acidify the sample to a pH < 2 with hydrochloric acid (HCl).

  • Extract the organic acids with 3 mL of ethyl acetate. Vortex the mixture and then centrifuge.

  • Repeat the extraction step.

  • Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried residue.

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

2. Gas Chromatography Conditions

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification.

  • Source Temperature: e.g., 230°C.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To facilitate a clear understanding of the metabolic context and the procedural flow of an inter-laboratory comparison, the following diagrams are provided.

cluster_0 L-Isoleucine Metabolism Isoleucine L-Isoleucine Keto_acid 2-Keto-3-methylvaleric acid Isoleucine->Keto_acid Transamination Hydroxy_acid This compound Keto_acid->Hydroxy_acid Reduction MSUD Maple Syrup Urine Disease (MSUD) (Enzyme deficiency) Keto_acid->MSUD

Caption: Simplified metabolic pathway of L-isoleucine to this compound.

cluster_1 Inter-Laboratory Comparison Workflow Coordinator Coordinating Body Sample_Prep Sample Preparation & Distribution Coordinator->Sample_Prep Lab_A Participating Lab A Sample_Prep->Lab_A Lab_B Participating Lab B Sample_Prep->Lab_B Lab_C Participating Lab C Sample_Prep->Lab_C Data_Submission Data Submission Lab_A->Data_Submission Lab_B->Data_Submission Lab_C->Data_Submission Statistical_Analysis Statistical Analysis (e.g., Z-Scores) Data_Submission->Statistical_Analysis Report Performance Report Statistical_Analysis->Report

Caption: Logical workflow for a typical inter-laboratory comparison study.

References

A Researcher's Guide to Antibody Specificity for 2-Hydroxy-3-methylpentanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of antibodies with minimal cross-reactivity is paramount for accurate and reproducible results. This guide provides a comprehensive framework for comparing the cross-reactivity of antibodies against the stereoisomers of 2-Hydroxy-3-methylpentanoic acid.

This compound, a metabolite associated with maple syrup urine disease, exists as four distinct stereoisomers due to its two chiral centers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).[1] The subtle structural differences between these isomers present a significant challenge for antibody development, as antibodies raised against one isomer may exhibit undesirable cross-reactivity with the others. This guide outlines the key experimental approaches and data presentation formats necessary to rigorously evaluate and compare antibody specificity for these isomers.

Comparative Analysis of Antibody Cross-Reactivity

To ensure the selection of a highly specific antibody, a systematic evaluation of its binding affinity to each of the four stereoisomers is essential. The following table presents a hypothetical comparison of two different monoclonal antibodies (mAb-A and mAb-B) raised against the (2S,3S)-2-Hydroxy-3-methylpentanoic acid isomer. The data is presented in terms of the half-maximal inhibitory concentration (IC50), which indicates the concentration of the isomer required to inhibit 50% of the antibody's binding to its target antigen. A lower IC50 value signifies a higher binding affinity.

AntibodyTarget Isomer(2S,3S) Isomer IC50 (nM)(2R,3R) Isomer IC50 (nM)(2S,3R) Isomer IC50 (nM)(2R,3S) Isomer IC50 (nM)
mAb-A (2S,3S)15> 10,0001,2005,500
mAb-B (2S,3S)258,500> 10,000> 10,000

Interpretation of Data:

  • mAb-A demonstrates high affinity for the target (2S,3S) isomer. However, it exhibits significant cross-reactivity with the (2S,3R) and (2R,3S) isomers, as indicated by the lower, albeit still higher than the target, IC50 values.

  • mAb-B also shows high affinity for the (2S,3S) isomer. Crucially, it displays minimal cross-reactivity with the other three isomers, with IC50 values being substantially higher. This would make mAb-B the superior candidate for applications requiring high specificity.

Experimental Protocols for Assessing Cross-Reactivity

The determination of antibody cross-reactivity relies on robust and well-defined experimental protocols. The two most common and powerful techniques for this purpose are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

1. Competitive ELISA Protocol

Competitive ELISA is a widely used method to determine the specificity and cross-reactivity of an antibody.[2] The principle involves the competition between the target antigen (coated on a plate) and the free isomer in a sample for binding to a limited amount of antibody.

Materials:

  • Microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

  • Primary antibody against (2S,3S)-2-Hydroxy-3-methylpentanoic acid

  • (2S,3S), (2R,3R), (2S,3R), and (2R,3S) isomers of this compound

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

Procedure:

  • Coating: Coat the wells of a microtiter plate with a conjugate of the target isomer ((2S,3S)-2-Hydroxy-3-methylpentanoic acid) and a carrier protein (e.g., BSA) in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[3]

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Prepare serial dilutions of each of the four isomers in assay buffer. Add these solutions to the wells, followed by the addition of a fixed, predetermined concentration of the primary antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the amount of free isomer in the sample.

2. Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[4] It provides quantitative data on the kinetics of binding, including association (ka) and dissociation (kd) rates, from which the affinity (KD) can be calculated.[4][5]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Primary antibody against (2S,3S)-2-Hydroxy-3-methylpentanoic acid

  • (2S,3S), (2R,3R), (2S,3R), and (2R,3S) isomers of this compound

Procedure:

  • Antibody Immobilization: Immobilize the primary antibody onto the surface of a sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Prepare a series of dilutions for each of the four isomers in running buffer.

  • Binding Analysis: Inject the isomer solutions sequentially over the antibody-coated surface and monitor the binding response in real-time.

  • Dissociation Phase: After each injection, allow the running buffer to flow over the surface to monitor the dissociation of the isomer from the antibody.

  • Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound isomer.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for each isomer.

Visualizing Experimental Workflows and Isomer Relationships

To further clarify the experimental process and the structural relationships between the isomers, the following diagrams are provided.

Isomer_Relationship cluster_isomers This compound Stereoisomers 2S_3S (2S,3S) 2R_3R (2R,3R) 2S_3S->2R_3R Enantiomers 2S_3R (2S,3R) 2S_3S->2S_3R Diastereomers 2R_3S (2R,3S) 2S_3S->2R_3S Diastereomers 2R_3R->2S_3R Diastereomers 2R_3R->2R_3S Diastereomers 2S_3R->2R_3S Enantiomers Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat Coat Plate with Target Isomer Conjugate Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Add_Isomers Add Isomer Solutions (Target and Cross-reactants) Wash2->Add_Isomers Add_Ab Add Primary Antibody Add_Isomers->Add_Ab Incubate_Comp Incubate Add_Ab->Incubate_Comp Wash3 Wash Incubate_Comp->Wash3 Add_Sec_Ab Add Enzyme-conjugated Secondary Antibody Wash3->Add_Sec_Ab Incubate_Det Incubate Add_Sec_Ab->Incubate_Det Wash4 Wash Incubate_Det->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Read Read Absorbance Add_Substrate->Read

References

Harnessing Precision: A Comparative Guide to Isotopically Labeled 2-Hydroxy-3-methylpentanoic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of endogenous molecules is critical for robust and reproducible results. In the realm of mass spectrometry-based analysis, the use of an appropriate internal standard is paramount to achieving accuracy by correcting for variability during sample preparation and analysis. This guide provides an objective comparison of using isotopically labeled 2-Hydroxy-3-methylpentanoic acid as an internal standard against other common methodologies, supported by experimental data and detailed protocols.

This compound is a metabolite derived from the metabolism of the branched-chain amino acid L-isoleucine.[1] Its accurate measurement in biological matrices like plasma and urine is crucial for metabolic research and the identification of potential biomarkers for various physiological and pathological states.[2] Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for quantitative bioanalysis using mass spectrometry.[3][4][5] A SIL internal standard is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C). This property allows it to be distinguished from the analyte by the mass spectrometer while behaving similarly during extraction, chromatography, and ionization, thereby providing the most effective correction for experimental variations.[4]

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the quality of quantitative data. The ideal internal standard should mimic the analytical behavior of the analyte as closely as possible.[6] The following table compares the expected performance of different internal standard strategies for the quantification of this compound.

Internal Standard TypeTypical Accuracy (% Bias)Typical Precision (% RSD)Compensation for Matrix EffectKey AdvantagesKey Disadvantages
Isotopically Labeled this compound (e.g., d3, d7) < ±15%[6]< 15%[6][7]Excellent[6]Co-elutes with analyte; corrects for extraction, matrix, and ionization variability effectively.[4][5]Higher cost and may not always be commercially available.[3][8]
Structural Analog Variable, can be > ±20%> 15%Partial to PoorMore economical and readily available than SIL standards.Different extraction recovery, chromatographic retention, and ionization efficiency can lead to inaccurate quantification.[3][8]
No Internal Standard PoorPoorNoneLow cost.Highly susceptible to variations in sample preparation and instrument performance, leading to unreliable results.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for the analysis of this compound in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotopically labeled internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma or serum.[7][9]

  • Aliquoting: Transfer 50 µL of the plasma sample into a clean microcentrifuge tube.[2]

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the isotopically labeled this compound internal standard working solution (e.g., 100 ng/mL in acetonitrile) to each sample, calibrator, and quality control.[2]

  • Precipitation: Add 200 µL of ice-cold acetonitrile to the sample.[2]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides typical parameters for LC-MS/MS analysis. Optimization is often required for specific instruments and applications.

Table 2: LC-MS/MS Parameters

ParameterRecommended Setting
LC System
ColumnReversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)[2]
Mobile Phase AWater with 0.1% formic acid[2]
Mobile Phase BAcetonitrile with 0.1% formic acid[2]
Flow Rate0.3 mL/min[2]
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes[2]
Injection Volume5 µL[2]
Column Temperature40°C[2]
MS System
Mass SpectrometerTriple quadrupole mass spectrometer[2]
Ionization ModeNegative Electrospray Ionization (ESI-)[2]
MRM Transitions
This compound117.1 -> 73.1 (Example transition, requires optimization)[2]
This compound-d7 (IS)124.1 -> 79.1 (Example transition, requires optimization)[2]
Dwell Time100 ms[2]

Visualizing the Workflow and Pathway

Diagrams can effectively illustrate complex processes and relationships. The following visualizations were created using the DOT language.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (Plasma, Urine) Spike Spike with Isotopically Labeled Internal Standard Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Supernatant Collect Supernatant Extract->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition (MRM) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Data->Ratio Curve Generate Calibration Curve Ratio->Curve Concentration Determine Analyte Concentration Curve->Concentration

Quantitative analysis workflow using an internal standard.

Isoleucine L-Isoleucine KMVA 2-Keto-3-methylvaleric acid (KMVA) Isoleucine->KMVA Transamination HMVA This compound KMVA->HMVA Reduction Metabolism Further Metabolism HMVA->Metabolism

Simplified metabolic pathway of L-isoleucine.

References

Navigating the Nuances of 2-Hydroxy-3-methylpentanoic Acid: A Comparative Guide to Reference Ranges in Healthy Populations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate interpretation of metabolite concentrations is paramount. This guide provides a comparative analysis of available reference ranges for 2-Hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid (HMVA), in healthy individuals. While extensive, formally established reference ranges across all populations and sample types remain a subject of ongoing research, this document synthesizes the current understanding and provides essential context for its quantification.

This compound is an organic acid produced through the metabolism of the branched-chain amino acid L-isoleucine.[1][2] Its concentration in biological fluids is a critical indicator in the diagnosis of certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD), where significantly elevated levels are observed.[1][2] In healthy individuals, this metabolite is present at substantially lower concentrations.[1]

Summary of Quantitative Data

The following table summarizes the available quantitative data for this compound in healthy populations. It is important to note the limited availability of comprehensive reference range studies, and the presented values should be interpreted within the context of the cited methodologies.

Biological MatrixPopulationAnalyte Name in StudyReported Range/ValueUnitCitation
PlasmaNot Specified2-Keto-3-Methylvaleric Acid / this compound10 - 30 (Optimal Result)µmol/L[3]
UrineHealthy Pediatric Subjects2-Hydroxy-3 methyl-Valeric AcidDetected in 0.5-20% of samples-[4]

Note: The plasma value is presented as an "Optimal Result" and may not represent a statistically derived reference interval from a large healthy cohort.[3] For urine, the low detection frequency in a pediatric population suggests that in a healthy state, the concentration of this compound is typically very low, often below the limit of detection of the analytical method used.[4]

Comparative Analysis of Analytical Methodologies

The quantification of this compound in biological matrices is primarily achieved through chromatographic techniques coupled with mass spectrometry. The two predominant methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Requires derivatization to increase volatility.Often requires protein precipitation, but may not need derivatization.
Throughput Generally lower due to longer run times and derivatization steps.Higher throughput is often achievable.
Sensitivity & Specificity High, particularly with selected ion monitoring (SIM).Very high, especially with multiple reaction monitoring (MRM).
Matrix Effects Can be significant, but often mitigated by derivatization.Ion suppression or enhancement can be a challenge.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are representative protocols for the analysis of organic acids, including this compound, in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urine

This protocol is a standard method for the analysis of urinary organic acids and is applicable for the quantification of this compound.

  • Sample Preparation and Extraction:

    • To 1 mL of urine, add an internal standard.

    • Acidify the sample to a pH of approximately 1-2.

    • Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

    • Vortex vigorously and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the sample to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separation is achieved on a capillary column (e.g., DB-5ms).

    • The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired using selected ion monitoring (SIM) for target analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Plasma

This protocol is a general approach for the analysis of polar metabolites like this compound in plasma.

  • Sample Preparation:

    • To a small volume of plasma (e.g., 100 µL), add a protein precipitating agent (e.g., ice-cold acetonitrile) containing an internal standard.

    • Vortex to mix and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an LC system.

    • Chromatographic separation is typically performed on a C18 or a polar-modified column.

    • The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Quantification is achieved using multiple reaction monitoring (MRM) in negative ion mode.

Visualizing the Workflow and Metabolic Context

To further clarify the analytical process and the metabolic origin of this compound, the following diagrams are provided.

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine Urine Sample extraction Liquid-Liquid Extraction urine->extraction evaporation Evaporation extraction->evaporation derivatize Addition of BSTFA/TMCS (Heating) evaporation->derivatize gcms GC-MS Analysis (Separation & Detection) derivatize->gcms data Data Analysis gcms->data

GC-MS analysis workflow for urinary organic acids.

Metabolic_Pathway isoleucine L-Isoleucine kmva 2-Keto-3-methylvaleric acid (KMVA) isoleucine->kmva Transamination hmva This compound (HMVA) kmva->hmva Reduction msud Block in MSUD kmva->msud

References

A Comparative Guide to the Metabolomics of 2-Hydroxy-3-methylpentanoic Acid Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Hydroxy-3-methylpentanoic acid, an intermediate metabolite of the essential amino acid isoleucine, across different species. Understanding the metabolic nuances of this compound is crucial for researchers in fields ranging from metabolic disorders to microbiology and drug development. This document summarizes its metabolic pathway, presents available quantitative data, and details experimental protocols for its analysis, supported by visualizations to clarify complex processes.

Metabolic Pathway of this compound

This compound, also known as 2-hydroxy-3-methylvaleric acid, is a key intermediate in the catabolism of the branched-chain amino acid isoleucine.[1] In most organisms, the breakdown of isoleucine converges to produce acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways. This compound is formed from its corresponding α-keto acid, 2-keto-3-methylvaleric acid.[1]

The metabolic pathway is of significant clinical interest as defects in the enzymes involved in branched-chain amino acid catabolism can lead to serious inherited metabolic disorders, such as Maple Syrup Urine Disease (MSUD), where elevated levels of this compound and other branched-chain α-keto and α-hydroxy acids are observed in blood and urine.[1]

Isoleucine_Metabolism Isoleucine Isoleucine alpha_Keto 2-Keto-3-methylvaleric acid Isoleucine->alpha_Keto Branched-chain aminotransferase alpha_Hydroxy This compound alpha_Keto->alpha_Hydroxy Reduction Propionyl_CoA Propionyl-CoA alpha_Keto->Propionyl_CoA Branched-chain α-keto acid dehydrogenase complex Acetyl_CoA Acetyl-CoA alpha_Keto->Acetyl_CoA Branched-chain α-keto acid dehydrogenase complex

Figure 1: Simplified metabolic pathway of isoleucine catabolism.

Comparative Quantitative Data

Obtaining a direct quantitative comparison of this compound across different species is challenging due to variations in analytical methods and the limited availability of published data. The following table summarizes the currently available information.

SpeciesBiological MatrixConcentration RangeNotes
Human UrineDetected in 0.5-20% of a healthy pediatric population.[2]Levels are significantly elevated in patients with Maple Syrup Urine Disease.[1][3]
Blood/PlasmaPresent in healthy individuals.[1][3]A related compound, 2-Keto-3-methylvaleric acid, has a reported optimal range of 10-30 µmol/L in plasma.
Mouse Urine, PlasmaData not availableStudies have established protocols for analyzing organic acids in mouse biological fluids, which can be adapted for this compound.[4]
Saccharomyces cerevisiae Intracellular/ExtracellularData not availableMetabolomics studies confirm the presence of related metabolic pathways, but specific concentrations for this compound are not reported.[5]
Escherichia coli Intracellular/Culture MediumData not availableConfirmed as a metabolite in E. coli (strain K12, MG1655).[6]

Experimental Protocols for the Analysis of this compound

The quantification of this compound in biological matrices is primarily achieved through chromatographic methods coupled with mass spectrometry. The two most common approaches are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds. Due to the low volatility of this compound, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound.

1. Sample Preparation (General Protocol for Urine/Plasma)

  • Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) to the sample.

  • Acidification: Acidify the sample to a pH below 2 using a strong acid (e.g., HCl). This protonates the carboxylic acid group, facilitating its extraction.

  • Liquid-Liquid Extraction (LLE): Extract the organic acids from the acidified sample using a water-immiscible organic solvent such as ethyl acetate or diethyl ether. This step is typically repeated 2-3 times to ensure efficient extraction.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation)

  • Reconstitute the dried extract in a derivatization reagent. A common method is silylation, which replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.

  • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Heat the mixture (e.g., at 60-80°C for 30 minutes) to ensure the reaction is complete.

  • The derivatized sample is then ready for injection into the GC-MS system.

3. GC-MS Analysis

  • Gas Chromatograph:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Splitless or split injection of 1-2 µL of the derivatized sample.

    • Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C and ramping up to 280-300°C.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Full scan mode for qualitative analysis and identification of unknown compounds, or Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation compared to GC-MS, as derivatization is not always necessary.

1. Sample Preparation (General Protocol for Plasma/Cell Culture Media)

  • Protein Precipitation: For plasma or serum samples, a protein precipitation step is typically performed by adding a cold organic solvent like acetonitrile or methanol containing an internal standard.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant for analysis. The supernatant may be evaporated and reconstituted in a suitable solvent for LC analysis if concentration is needed.

  • Derivatization (Optional): For enhanced sensitivity, especially for low-abundance organic acids, derivatization can be employed. Phenylenediamine-based derivatization can improve ionization efficiency.

2. LC-MS/MS Analysis

  • Liquid Chromatograph:

    • Column: Reversed-phase chromatography is commonly used. A C18 column is a frequent choice.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometer:

    • Ionization: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard, providing high selectivity and sensitivity.

Analytical_Workflow cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS/MS Workflow Sample_GC Biological Sample Prep_GC Sample Preparation (Extraction) Sample_GC->Prep_GC Deriv_GC Derivatization (e.g., Silylation) Prep_GC->Deriv_GC Analysis_GC GC-MS Analysis Deriv_GC->Analysis_GC Sample_LC Biological Sample Prep_LC Sample Preparation (Protein Precipitation) Sample_LC->Prep_LC Analysis_LC LC-MS/MS Analysis Prep_LC->Analysis_LC

Figure 2: General analytical workflows for GC-MS and LC-MS/MS.

Conclusion

This compound is a conserved metabolite in the isoleucine catabolic pathway across various species, from microorganisms to humans. While its presence is confirmed in these diverse organisms, a comprehensive quantitative comparison is currently limited by the available literature. The analytical methodologies for its quantification, primarily GC-MS and LC-MS/MS, are well-established for organic acids and can be adapted for specific research needs. Further targeted quantitative metabolomics studies are required to fully elucidate the comparative concentration ranges of this metabolite in different species and its potential role as a biomarker in various physiological and pathological states.

References

The Correlation of 2-Hydroxy-3-methylpentanoic Acid with MSUD Severity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-hydroxy-3-methylpentanoic acid and other key biomarkers in relation to the severity of Maple Syrup Urine Disease (MSUD). It includes an overview of the disease, a comparison of biomarker levels, detailed experimental protocols for their measurement, and visual representations of the underlying biochemical pathways and analytical workflows.

Introduction to Maple Syrup Urine Disease (MSUD) and its Biomarkers

Maple Syrup Urine Disease is an autosomal recessive metabolic disorder caused by a deficiency in the activity of the branched-chain α-ketoacid dehydrogenase (BCKD) complex.[1] This enzymatic complex is crucial for the breakdown of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine. A defect in this pathway leads to the accumulation of BCAAs and their corresponding branched-chain ketoacids (BCKAs) in bodily fluids.

The severity of MSUD is categorized into several clinical phenotypes, primarily classic (the most severe), intermediate, and intermittent forms, which are determined by the residual activity of the BCKD enzyme.[2] While the accumulation of all BCKAs is a hallmark of the disease, the plasma concentration of leucine is the primary indicator of disease severity and the main target for therapeutic intervention. Alloisoleucine, a stereoisomer of isoleucine, is considered a pathognomonic marker for MSUD.[1]

This compound, also known as 2-hydroxy-3-methylvaleric acid, is a hydroxy acid derived from the metabolism of isoleucine.[3] Its presence in urine is an indicator of metabolic dysregulation in MSUD, although it is considered a secondary biomarker compared to the primary BCAAs and BCKAs.

Comparative Analysis of Biomarker Levels in MSUD

The following table summarizes the typical concentrations of key biomarkers in plasma and urine across different MSUD phenotypes and in healthy individuals. It is important to note that specific quantitative data for this compound correlating with distinct MSUD severities is not as extensively documented as for primary biomarkers. Its presence is generally noted in the urinary organic acid profiles of affected individuals.

BiomarkerBiological FluidClassic MSUD (Untreated/Crisis)Intermediate MSUDIntermittent MSUD (During Crisis)Healthy Controls
Leucine Plasma (µmol/L)>1000300-1000>100050-150
Isoleucine Plasma (µmol/L)>500100-500>50030-100
Valine Plasma (µmol/L)>300150-400>300100-300
Alloisoleucine Plasma (µmol/L)>1005-100>100<5
α-Ketoisocaproic acid UrineMarkedly ElevatedModerately ElevatedMarkedly ElevatedNot Detected
α-Keto-β-methylvaleric acid UrineMarkedly ElevatedModerately ElevatedMarkedly ElevatedNot Detected
α-Ketoisovaleric acid UrineMarkedly ElevatedModerately ElevatedMarkedly ElevatedNot Detected
This compound UrineElevatedPresentElevatedNot Detected

Isoleucine Catabolism and Formation of this compound

The following diagram illustrates the metabolic pathway of isoleucine. In MSUD, the deficiency of the BCKD complex leads to the accumulation of α-keto-β-methylvaleric acid, which can then be alternatively metabolized to this compound.

G Isoleucine Isoleucine aKMV α-Keto-β-methylvaleric acid Isoleucine->aKMV Transamination BCKD Branched-chain α-keto acid dehydrogenase (Deficient in MSUD) aKMV->BCKD HMPA This compound aKMV->HMPA Alternative pathway BCAT Branched-chain aminotransferase BCAT->Isoleucine aKG α-Ketoglutarate Glu Glutamate aKG->Glu Metabolites Further Metabolism BCKD->Metabolites Oxidative decarboxylation Reduction Reduction Reduction->aKMV

Isoleucine metabolic pathway in MSUD.

Experimental Protocols

Measurement of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a typical procedure for the analysis of urinary organic acids, including this compound.

1. Sample Preparation:

  • Urine Collection: A random urine sample is collected in a sterile container and stored frozen at -20°C or lower until analysis.

  • Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled organic acid not naturally present in urine) is added to a specific volume of urine to allow for quantification.

  • Acidification: The urine sample is acidified to a pH of approximately 1-2 with hydrochloric acid (HCl) to convert the organic acid salts to their free acid form.

  • Extraction: The acidified urine is extracted with an organic solvent, such as ethyl acetate or diethyl ether. This is typically done twice to ensure efficient recovery of the organic acids. The organic layers are then combined.

  • Drying: The combined organic extract is dried under a stream of nitrogen gas to remove the solvent.

2. Derivatization:

  • The dried residue is chemically derivatized to make the organic acids volatile for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the organic acids into their trimethylsilyl (TMS) esters. The reaction is typically carried out at an elevated temperature (e.g., 70-80°C) for a set period.

3. GC-MS Analysis:

  • Injection: A small volume of the derivatized sample is injected into the gas chromatograph.

  • Separation: The volatile derivatives are separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) based on their boiling points and interactions with the column's stationary phase. The oven temperature is programmed to ramp up over time to elute the different organic acids.

  • Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio.

  • Data Analysis: The mass spectrum of each eluting peak is compared to a library of known spectra to identify the organic acids. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Experimental Workflow for Urinary Organic Acid Analysis

The following diagram illustrates the typical workflow for the analysis of urinary organic acids by GC-MS.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Add_IS Add Internal Standard Urine->Add_IS Acidify Acidify (HCl) Add_IS->Acidify Extract Extract with Organic Solvent Acidify->Extract Dry Dry under Nitrogen Extract->Dry Derivatize Derivatize (BSTFA) Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing & Identification GCMS->Data

GC-MS workflow for urinary organic acids.

Conclusion

While this compound is a detectable urinary metabolite in MSUD, its direct correlation with disease severity is not as well-established as that of the primary biomarkers: plasma leucine, isoleucine, valine, and alloisoleucine, and the urinary branched-chain ketoacids. Analysis of the complete urinary organic acid profile through methods like GC-MS provides a comprehensive view of the metabolic disturbances in MSUD and is crucial for diagnosis. For monitoring disease severity and therapeutic efficacy, quantitative analysis of plasma amino acids remains the gold standard. Further research may elucidate a more defined role for this compound in the pathophysiology and monitoring of MSUD.

References

Accuracy and precision of 2-Hydroxy-3-methylpentanoic acid analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methods for the Quantification of 2-Hydroxy-3-methylpentanoic Acid

For researchers, scientists, and drug development professionals, the precise and accurate quantification of metabolites is critical for robust study outcomes. This compound, a branched-chain hydroxy fatty acid, is a metabolite of interest in various metabolic pathways.[1][2] This guide provides a comparative overview of two common analytical platforms for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Due to the limited availability of direct comparative studies for this compound, this guide utilizes representative performance data from the analysis of the structurally similar compound, (S)-2-Hydroxy-3-methylbutanoic acid, to illustrate the capabilities of these techniques.[3]

Data Presentation: Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes key validation parameters for GC-MS and LC-MS/MS based on representative data for a similar hydroxy acid.[3]

Validation ParameterGC-MS Method Performance (Representative Data)LC-MS/MS Method Performance (Representative Data)Typical Acceptance Criteria
Linearity (r²) ≥ 0.999[3]≥ 0.99[3]≥ 0.99
Accuracy (% Recovery) 95% - 105%[3]91.2% - 98.1%[3]85% - 115% (or 80% - 120%)
Precision (% RSD) < 10%[3]< 7.8%[3]≤ 15%
Limit of Detection (LOD) 2.5 - 2.8 µmol/L (for similar organic acids)[3]Not explicitly found for this analyte3x Signal-to-Noise Ratio
Limit of Quantification (LOQ) Not explicitly found for this analyte10 ng/mL (for a similar hydroxy acid)[3]10x Signal-to-Noise Ratio

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of polar analytes like this compound typically requires derivatization to increase volatility and improve chromatographic separation.

1. Sample Preparation (Derivatization):

  • Extraction: Acidify the sample (e.g., urine, plasma) and extract the organic acids using a suitable solvent like ethyl acetate.

  • Derivatization: Evaporate the solvent and react the dried extract with a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., DB-5ms).

  • Oven Program: A temperature gradient is used to separate the analytes. For example, start at 60°C, hold for 1 minute, then ramp to 300°C at a rate of 10°C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and often requires less extensive sample preparation than GC-MS.

1. Sample Preparation (Protein Precipitation or Solid-Phase Extraction):

  • Protein Precipitation: For a straightforward and rapid cleanup of biological samples like plasma, a cold organic solvent such as acetonitrile or methanol (typically in a 3:1 solvent-to-sample ratio) is added to precipitate proteins.[3] The sample is then centrifuged, and the supernatant is collected for analysis.[3]

  • Solid-Phase Extraction (SPE): For a more comprehensive cleanup and analyte concentration, an appropriate SPE cartridge (e.g., mixed-mode anion exchange) can be employed. The process involves conditioning the cartridge, loading the sample, washing away interfering substances, and finally eluting the analyte with a suitable solvent.[3]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A reverse-phase C18 column is commonly used for separation.

  • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid to improve peak shape.

  • Mass Spectrometer: A tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3] This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.[3]

Mandatory Visualization

To illustrate the analytical processes, the following diagrams depict the general workflows for GC-MS and LC-MS/MS analysis of this compound.

GCMS_Workflow Sample Sample (e.g., Urine, Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

A generalized workflow for GC-MS analysis.

LCMSMS_Workflow Sample Sample (e.g., Urine, Plasma) Cleanup Sample Cleanup (Protein Precipitation or SPE) Sample->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

A generalized workflow for LC-MS/MS analysis.

References

A Comparative Guide to Analytical Methods for 2-Hydroxy-3-methylpentanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the primary analytical methodologies for the quantification of 2-Hydroxy-3-methylpentanoic acid, a metabolite of the branched-chain amino acid isoleucine. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are evaluated to assist researchers, scientists, and drug development professionals in selecting the most suitable assay for their specific research needs. While specific performance data for this compound is not extensively available in the public domain, this guide presents representative data from validated methods for structurally similar hydroxy acids to provide a reliable reference.[1]

Metabolic Context: The Isoleucine Degradation Pathway

This compound is an organic acid produced during the metabolism of L-isoleucine.[2][3] It is formed via the reduction of 2-Keto-3-methylvaleric acid.[2] Elevated levels of this and other branched-chain amino acid metabolites can be indicative of certain metabolic disorders, such as maple syrup urine disease. Accurate quantification of this compound is therefore crucial for both basic research and clinical diagnostics.

Isoleucine_Metabolism Isoleucine L-Isoleucine Keto_acid 2-Keto-3-methylvaleric acid Isoleucine->Keto_acid Transamination Hydroxy_acid This compound Keto_acid->Hydroxy_acid Reduction Propionyl_CoA Propionyl-CoA Keto_acid->Propionyl_CoA Oxidative Decarboxylation Acetyl_CoA Acetyl-CoA Propionyl_CoA->Acetyl_CoA Further Metabolism

Caption: Simplified metabolic pathway of L-isoleucine catabolism.

Performance Characteristics: A Comparative Analysis

The selection of an analytical method is often dictated by the required sensitivity, specificity, and sample throughput. Below is a summary of typical performance characteristics for GC-MS and LC-MS/MS methods tailored for the analysis of this compound and similar analytes.

Validation Parameter GC-MS Method (with Derivatization) LC-MS/MS Method Typical Acceptance Criteria
Linearity (R²) ≥ 0.99[4]≥ 0.995[4]≥ 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL (for a similar analyte)[4]10 ng/mL (for a similar hydroxy acid)[1]Signal-to-Noise Ratio ≥ 10
Upper Limit of Quantification (ULOQ) 1000 ng/mL (for a similar analyte)[4]500 ng/mL (for a similar analyte)[4]Within linear range
Accuracy (% Bias or % Recovery) 85-110% Recovery[4]Within ±15% Bias[4]85-115% (or within ±15%)
Precision (% RSD) ≤ 15%[4]≤ 15%[4]≤ 15%
Analysis Time per Sample ~20 minutes[4]~10 minutes[4]N/A

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical assays. The following sections outline representative protocols for both GC-MS and LC-MS/MS analysis.

GC-MS analysis of polar compounds like this compound necessitates a derivatization step to increase volatility.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Urine, Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Caption: General experimental workflow for GC-MS analysis.

1. Sample Preparation and Extraction:

  • Internal Standard Addition: An appropriate internal standard, such as a stable isotope-labeled version of the analyte, is added to the sample.[1]

  • Extraction: The organic acids are extracted from the biological matrix (e.g., urine, plasma) using either liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE).[1]

  • Drying: The solvent is evaporated to dryness under a gentle stream of nitrogen.[1]

2. Derivatization (Silylation):

  • To the dried residue, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added.

  • The mixture is heated at 60-80°C for 15-30 minutes to ensure complete derivatization of the hydroxyl and carboxyl groups to their volatile trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

  • Gas Chromatograph: A GC system equipped with a capillary column (e.g., DB-5) is used for separation.

  • Injection: 1-2 µL of the derivatized sample is injected.

  • Mass Spectrometer: A mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

LC-MS/MS generally offers a more straightforward workflow with higher throughput, as it does not typically require derivatization.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation LC_MS_MS LC-MS/MS Analysis Centrifugation->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing

Caption: General experimental workflow for LC-MS/MS analysis.

1. Sample Preparation:

  • Internal Standard Addition: A suitable internal standard is added to the plasma sample.

  • Protein Precipitation: A cold protein precipitation agent, such as acetonitrile (containing the internal standard), is added to the plasma sample to precipitate proteins.[1]

  • Centrifugation: The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is transferred to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: An HPLC or UHPLC system is used with a reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile, both typically containing 0.1% formic acid, is used for chromatographic separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[1] Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for high selectivity and sensitivity.[1]

Conclusion

Both GC-MS and LC-MS/MS are robust and reliable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the study, available instrumentation, and desired sample throughput.[1] LC-MS/MS offers a simpler and faster sample preparation workflow, making it suitable for high-throughput applications.[1] GC-MS, while requiring a more involved sample preparation due to the derivatization step, can provide excellent chromatographic resolution.[1] Regardless of the platform chosen, a thorough method validation is imperative to ensure the generation of accurate and reproducible data.[1]

References

Navigating the Specificity Challenge: A Comparative Guide to Assays for 2-Hydroxy-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides a comprehensive comparison of analytical methodologies for 2-Hydroxy-3-methylpentanoic acid, a key metabolite in the isoleucine pathway. A critical evaluation of enzymatic assay specificity reveals significant limitations, positioning chromatographic techniques as the gold standard for precise and reliable measurement.

Currently, there are no commercially available enzymatic assay kits specifically designed for the direct quantification of this compound. While enzymes are involved in its metabolic pathway, their broad substrate specificity makes them unsuitable for a highly selective assay. This guide will explore the potential use of a non-specific enzymatic approach and compare it with the established, highly specific analytical methods of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Metabolic Context of this compound

This compound is a metabolite of the branched-chain amino acid (BCAA) L-isoleucine. Its formation is a multi-step enzymatic process. Understanding this pathway is crucial for appreciating the challenges in developing a specific enzymatic assay.

Isoleucine Metabolism cluster_0 Isoleucine Catabolism L_Isoleucine L-Isoleucine alpha_Keto_beta_methylvalerate 2-Keto-3-methylvaleric acid L_Isoleucine->alpha_Keto_beta_methylvalerate Branched-chain aminotransferase two_Hydroxy_three_methylpentanoic_acid This compound alpha_Keto_beta_methylvalerate->two_Hydroxy_three_methylpentanoic_acid Lactate Dehydrogenase (non-specific)

Metabolic pathway from L-Isoleucine to this compound.

Comparison of Analytical Methodologies

The primary challenge for a specific enzymatic assay for this compound lies in the promiscuity of the enzymes that would be used for its detection. Lactate dehydrogenase (LDH), for instance, is known to act on a wide range of 2-hydroxy acids, not just this compound.[1][2] This lack of specificity would lead to significant cross-reactivity with other metabolites in a biological sample, yielding inaccurate results.

In contrast, chromatographic methods coupled with mass spectrometry offer unparalleled specificity and sensitivity.

FeatureHypothetical Non-Specific Enzymatic Assay (e.g., LDH-based)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Spectrophotometric or fluorometric detection of NADH/NAD+ conversion by a dehydrogenase.Separation of volatile derivatives by gas chromatography, followed by mass-based detection and fragmentation.Separation by liquid chromatography, followed by mass-based detection of parent and daughter ions.
Specificity Very Low. High potential for cross-reactivity with other 2-hydroxy acids.High. Requires derivatization, but provides good separation and mass-based identification.Very High. Excellent separation and highly specific detection based on mass-to-charge ratio and fragmentation patterns.
Sensitivity Moderate to Low.High.Very High.
Sample Preparation Minimal, but may require sample cleanup to reduce interfering substances.Extensive. Requires extraction and chemical derivatization to make the analyte volatile.Moderate. Typically involves protein precipitation and extraction.
Throughput High. Amenable to 96-well plate format.Low to Moderate.Moderate to High.
Stereoisomer Separation No. Cannot distinguish between different stereoisomers.Possible with chiral columns.Possible with chiral columns.
Instrumentation Standard plate reader.GC-MS system.LC-MS/MS system.

Experimental Protocols

Hypothetical Non-Specific Enzymatic Assay Workflow

This protocol outlines a theoretical approach using a generic dehydrogenase. It is crucial to note that this method would lack specificity for this compound.

Enzymatic Assay Workflow start Sample Collection (e.g., plasma, urine) prepare Sample Preparation (e.g., deproteinization) start->prepare reaction Reaction Mix (Buffer, NAD+, Dehydrogenase) prepare->reaction incubate Incubation reaction->incubate measure Measure NADH production (Absorbance at 340 nm or Fluorescence) incubate->measure end Data Analysis (Correlate signal to total 2-hydroxy acid concentration) measure->end

General workflow for a non-specific enzymatic assay.

Protocol:

  • Sample Preparation: Deproteinize the biological sample (e.g., plasma, urine) using a suitable method (e.g., ultrafiltration or precipitation with a solvent like acetonitrile).

  • Reaction Setup: In a 96-well plate, add the prepared sample, a buffered solution (e.g., Tris or phosphate buffer at an optimal pH for the enzyme), NAD+, and the dehydrogenase enzyme (e.g., a broadly specific lactate dehydrogenase).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.

  • Measurement: Measure the increase in absorbance at 340 nm (for NADH) or fluorescence using a plate reader.

  • Quantification: Correlate the measured signal to a standard curve prepared with a known concentration of a standard 2-hydroxy acid (e.g., lactate). The result will represent the total concentration of all substrates for the dehydrogenase in the sample, not specifically this compound.

Gold Standard: LC-MS/MS Analytical Workflow

This is the recommended method for specific and accurate quantification of this compound.

LC-MS_MS_Workflow start Sample Collection (e.g., plasma, urine) spike Spike with Internal Standard (e.g., isotope-labeled analyte) start->spike extract Protein Precipitation & Sample Extraction spike->extract separate LC Separation (e.g., C18 column) extract->separate ionize Ionization (e.g., ESI) separate->ionize detect Tandem Mass Spectrometry (MS/MS Detection) ionize->detect end Data Analysis (Quantification against standard curve) detect->end

Workflow for LC-MS/MS analysis.

Protocol:

  • Sample Preparation:

    • Thaw frozen samples (e.g., plasma) at room temperature.

    • To a small volume of the sample (e.g., 100 µL), add an internal standard (e.g., a stable isotope-labeled version of this compound).

    • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Chromatographic Separation: Use a suitable column (e.g., a C18 reversed-phase column) to separate this compound from other components in the sample. A gradient elution with solvents like water and acetonitrile, both containing a small amount of an acid like formic acid, is typically used.

    • Mass Spectrometric Detection: The analyte is ionized (e.g., using electrospray ionization - ESI) and detected by the mass spectrometer. A specific precursor ion (the mass of the intact molecule) is selected and fragmented, and a specific product ion is monitored for quantification (Selected Reaction Monitoring - SRM or Multiple Reaction Monitoring - MRM).

  • Quantification:

    • A calibration curve is generated using known concentrations of a pure this compound standard.

    • The concentration of the analyte in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Conclusion: Prioritizing Specificity in Metabolite Quantification

While enzymatic assays are valuable tools for many applications, their utility is limited by the specificity of the enzymes employed. For this compound, the lack of a specific enzyme necessitates the use of more sophisticated analytical techniques.

  • For high-throughput screening where a general measure of 2-hydroxy acids may be sufficient, a non-specific enzymatic assay could be considered, with the strong caveat that the results are not specific to this compound.

  • For accurate, specific, and sensitive quantification, which is essential for most research, clinical, and drug development applications, LC-MS/MS is the unequivocal method of choice. GC-MS is also a powerful and specific alternative, particularly for broader metabolic profiling.

Researchers and professionals in drug development should prioritize methods that ensure the unambiguous identification and quantification of their target analytes. In the case of this compound, this is currently achieved through mass spectrometry-based approaches.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy-3-methylpentanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 2-Hydroxy-3-methylpentanoic acid, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, an irritant, requires a structured disposal protocol to mitigate risks. This guide provides a clear, step-by-step procedure for its disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to prevent skin and eye irritation, as well as potential respiratory discomfort.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Respiratory Protection: Use in a well-ventilated area. If significant aerosolization is possible, a respirator may be necessary.

Summary of Chemical Properties and Hazards

A clear understanding of the chemical's properties is fundamental to its safe handling and disposal.

PropertyData
GHS Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)[1][2][3]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1][2][3]
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

1. Waste Segregation:

  • Isolate waste containing this compound from other waste streams.

  • Do not mix with incompatible materials. As an acidic organic compound, it should be kept separate from bases, strong oxidizing agents, and reactive metals.

2. Container Selection:

  • Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable option.

  • Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".

  • The label must include:

    • The full chemical name: "this compound"

    • The primary hazards: "Irritant," "Corrosive (Acidic)"

    • The date when the waste was first added to the container.

    • The name of the principal investigator or laboratory supervisor.

4. Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel and away from general traffic.

  • Ensure secondary containment, such as a larger, chemically resistant bin or tray, to contain any potential leaks.

5. Arranging for Disposal:

  • Once the waste container is full, or in accordance with your institution's waste pickup schedule, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Follow all institutional procedures for requesting a waste pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 2-Hydroxy-3-methylpentanoic acid waste for disposal ppe_check Step 1: Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check waste_characterization Step 2: Characterize waste. Is it pure or mixed? ppe_check->waste_characterization segregation Step 3: Segregate as 'Acidic Organic Waste' waste_characterization->segregation container_selection Step 4: Select a compatible, leak-proof waste container (e.g., HDPE) segregation->container_selection labeling Step 5: Label container with 'Hazardous Waste', chemical name, and hazards container_selection->labeling storage Step 6: Store in a designated Satellite Accumulation Area with secondary containment labeling->storage disposal_request Step 7: Arrange for pickup by EHS or a licensed disposal company storage->disposal_request end End: Waste properly disposed disposal_request->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling 2-Hydroxy-3-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for handling 2-Hydroxy-3-methylpentanoic acid, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these procedures is paramount for safe and effective laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Given these hazards, a comprehensive PPE plan is mandatory. The following table summarizes the required PPE for handling this chemical.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles and a face shieldProtection from splashes that can cause severe eye irritation.[4][5][6][7]
Hands Chemical-resistant gloves (Neoprene or Nitrile recommended)To prevent skin irritation and burns from direct contact.[4]
Body Knee-length laboratory coatProtects skin and personal clothing from spills.[4]
Feet Closed-toe shoesProtection from accidental spills.[4]
Respiratory Use in a well-ventilated area or chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95) may be necessary.[5][8]To prevent inhalation and respiratory tract irritation.[5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize exposure risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_materials 3. Assemble All Necessary Equipment prep_setup->prep_materials handle_transfer 4. Carefully Transfer Chemical prep_materials->handle_transfer handle_weigh 5. Weigh the Required Amount handle_transfer->handle_weigh handle_dissolve 6. Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_decontaminate 7. Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose 8. Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 9. Remove PPE in Correct Order cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for safely handling this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Put on all required PPE as detailed in the table above.

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Gather all necessary equipment, including glassware, spatulas, and solvents.

  • Handling:

    • Perform all manipulations of the chemical within the fume hood to minimize inhalation exposure.[4]

    • Carefully transfer the required amount of this compound from its primary container to a tared weigh boat or appropriate glassware. Avoid creating dust.[5]

    • If dissolving, add the chemical slowly to the solvent while stirring.

  • Cleanup:

    • Wipe down the work surface and any contaminated equipment with an appropriate solvent.

    • Dispose of all contaminated materials, including gloves and weigh boats, in a designated hazardous waste container.[5]

    • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.[5]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

start Chemical Waste Generated container Collect in a Labeled, Compatible Waste Container start->container storage Store in a Designated Hazardous Waste Area container->storage pickup Arrange for Pickup by Licensed Disposal Company storage->pickup end Proper Disposal Complete pickup->end

Caption: Disposal pathway for this compound waste.

Disposal Protocol:

  • Waste Collection:

    • Collect all waste materials containing this compound, including excess reagent, contaminated PPE, and cleaning materials, in a clearly labeled and compatible waste container.[4]

    • Ensure the container is kept closed when not in use.[5]

  • Waste Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.[4]

  • Final Disposal:

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

References

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